molecular formula C9H10N2O B173257 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 109535-73-1

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No.: B173257
CAS No.: 109535-73-1
M. Wt: 162.19 g/mol
InChI Key: CLQOBOAKNXTWQK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS Number: 109535-73-1) is a high-purity pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, this compound serves as a versatile scaffold for the synthesis of more complex molecules . The pyrrolopyridine core is a key pharmacophore found in a range of biologically active compounds and is one of the six structural isomers of a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . This scaffold is notably investigated for its potential in developing therapeutic agents. Research into analogous pyrrolopyridine derivatives has demonstrated a broad spectrum of pharmacological properties, including antidiabetic, analgesic, sedative, antimycobacterial, antiviral, and antitumor activities . Specifically, derivatives have been studied as aldose reductase inhibitors for managing diabetic complications and as agonists for the GPR119 receptor, a target for type 2 diabetes and obesity treatment . The presence of the fused heterocyclic system makes this compound a valuable intermediate for constructing potential drug candidates aimed at various diseases of the nervous and immune systems . This product is supplied for laboratory research and chemical synthesis purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the available Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQOBOAKNXTWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563462
Record name 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109535-73-1
Record name 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for tuning physicochemical properties, particularly basicity. This guide focuses on a specific derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a molecule that combines the 7-azaindole core with a lactam functionality and gem-dimethyl substitution. Understanding the basic properties of this molecule is paramount for any drug discovery campaign, as these properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target engagement.[1][2][3]

Part 1: Structural Analysis and Predicted Basic Properties

The basicity of a nitrogen-containing heterocycle is defined by the availability of the nitrogen's lone pair of electrons to accept a proton. The pKa of the conjugate acid (pKaH) is the standard measure of this basicity; a higher pKaH signifies a stronger base.[4] For this compound, there are two primary nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).

1.1. Site of Protonation: Pyridine Nitrogen as the Basic Center

The lone pair of the pyrrole nitrogen is integral to the aromaticity of the five-membered ring, contributing to the 6π-electron system.[5] Protonation at this site would disrupt the aromaticity, a process that is energetically unfavorable. In contrast, the lone pair of the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[5][6] Consequently, this lone pair is more available for protonation. Therefore, the pyridine nitrogen (N7) is predicted to be the primary basic center of the molecule.

1.2. Predicted pKa of the Conjugate Acid

To estimate the pKa of the conjugate acid of this compound, we can start with the pKa of pyridine, which is approximately 5.2.[6][7][8] The substituents on the pyrrolopyridine ring will modulate this value.

  • Effect of the Fused Pyrrolidone Ring: The pyrrolidone moiety, specifically the lactam carbonyl group, acts as an electron-withdrawing group through resonance. This effect will decrease the electron density on the pyridine nitrogen, making it less basic. For comparison, 2-pyridone has a very low basic pKa (around 0.3-2.4), demonstrating the strong electron-withdrawing nature of the carbonyl group.[9]

  • Effect of the Gem-Dimethyl Groups: The two methyl groups at the C3 position are electron-donating through an inductive effect (+I).[10] This effect increases the electron density on the heterocyclic system, which would slightly increase the basicity of the pyridine nitrogen.

Considering these opposing effects, the strong electron-withdrawing character of the lactam is expected to dominate over the weaker electron-donating effect of the distant methyl groups. Therefore, the pKa of the conjugate acid of this compound is predicted to be significantly lower than that of the parent 7-azaindole scaffold (which has a reported pKa of its conjugate acid of around 4.6-4.9) and likely lower than that of pyridine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
pKa (Conjugate Acid) 2.5 - 4.5The pyridine nitrogen is the basic center. Basicity is reduced by the electron-withdrawing lactam group, and slightly increased by the electron-donating dimethyl groups.
Primary Site of Protonation Pyridine Nitrogen (N7)The lone pair is exocyclic to the aromatic system and more available for protonation compared to the pyrrole nitrogen.
Aqueous Solubility pH-dependentAs a weak base, solubility is expected to increase significantly at pH values below its pKa due to the formation of the more soluble protonated species.[11]

Part 2: Methodologies for pKa Determination

Accurate determination of the pKa is crucial and should be performed early in a drug discovery program.[2] Both experimental and computational methods can be employed.

2.1. Experimental Determination of pKa

For a compound like this compound, which possesses a chromophore, UV-Vis spectrophotometry and potentiometric titration are the most common and reliable methods.[12][13]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][13][14][15]

Step-by-Step Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into water to a final concentration of approximately 1 mM. The percentage of co-solvent should be kept to a minimum.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) as the titrant.[14][15]

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]

  • Titration:

    • Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise aliquots of the HCl titrant.

    • After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve (the point of maximum slope), which corresponds to the equivalence point.

Protocol 2: UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and neutral forms have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.[16][17][18][19][20]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

    • Prepare a stock solution of the test compound in a non-absorbing solvent (e.g., methanol).

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to achieve the same final concentration.

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and neutral forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[16]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare series of buffer solutions (known pH) measure1 Add compound to each buffer prep1->measure1 prep2 Prepare compound stock solution prep2->measure1 measure2 Record UV-Vis spectrum for each sample measure1->measure2 analysis1 Plot Absorbance vs. pH measure2->analysis1 analysis2 Fit to sigmoidal curve analysis1->analysis2 analysis3 Determine pKa from inflection point analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis Spectrophotometry.

2.2. Computational pKa Prediction

When experimental determination is not feasible, computational methods offer a valuable alternative. Quantum mechanics-based approaches, particularly those using Density Functional Theory (DFT), can provide accurate pKa predictions.[21][22]

General Workflow:

  • Structure Preparation: Generate 3D structures of both the neutral form (B) and its conjugate acid (BH+).

  • Conformational Search: For flexible molecules, a thorough conformational search should be performed for both B and BH+.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers for both species in the gas phase and in a continuum solvent model (e.g., CPCM or SMD) that represents water.

  • Energy Calculation: Perform high-level single-point energy calculations on the optimized geometries.

  • pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solvation free energies of the species involved. Linear corrections are often applied to improve accuracy by correlating calculated values with experimental data for a known set of compounds.[21][22]

G cluster_protonation Protonation Equilibrium B Neutral Molecule (B) BH Protonated Molecule (BH+) B->BH + H+ BH->B - H+

Caption: Protonation equilibrium of a basic compound.

Part 3: Implications of Basicity in Drug Development

The pKa is a master variable that influences a cascade of properties critical for a drug's success.[1][3][23]

3.1. Solubility and Dissolution

Aqueous solubility is a prerequisite for absorption. For a basic compound like this compound, solubility is highly pH-dependent.[11]

  • In the Stomach (pH 1-3): As this pH is well below the predicted pKa, the compound will be predominantly in its protonated, ionized form. Ionized species are generally more water-soluble, which can aid in dissolution.[11]

  • In the Intestine (pH 6-7.5): As the pH approaches and surpasses the pKa, the proportion of the neutral, less soluble form will increase. This can lead to precipitation, which would limit absorption.

3.2. Permeability and Absorption

The ability of a drug to cross biological membranes, like the intestinal epithelium, is governed by its lipophilicity. According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across lipid membranes.[3]

  • Lipophilicity (LogD): The distribution coefficient (LogD) is the effective lipophilicity at a given pH and is directly dependent on the pKa. For a base, LogD will be highest at pH values above the pKa (where the neutral form dominates) and will decrease as the pH drops and the molecule becomes more ionized.

  • Oral Absorption: A delicate balance is required. A pKa that is too high would mean the drug is mostly ionized in the gastrointestinal tract, leading to poor permeability. A pKa that is too low might compromise solubility. The predicted pKa range of 2.5-4.5 for this molecule suggests that a significant fraction will be in the neutral, absorbable form in the intestine.

3.3. Off-Target Effects: hERG Inhibition

The hERG potassium channel is a critical anti-target in drug discovery, as its inhibition can lead to fatal cardiac arrhythmias. A common pharmacophore for hERG blockers includes a basic nitrogen that is protonated at physiological pH (7.4), coupled with high lipophilicity.[24]

  • Risk Assessment: With a predicted pKa in the 2.5-4.5 range, this compound would be overwhelmingly in its neutral form at pH 7.4. This significantly reduces the risk of hERG channel inhibition compared to more basic compounds. Modulating basicity to be below ~6.0 is a common strategy to mitigate hERG liability.[24]

3.4. Compliance with Druglikeness Guidelines

Guidelines like Lipinski's Rule of Five help assess the "druglikeness" of a compound for oral bioavailability.[25][26][27] While pKa is not an explicit parameter in the original rule, it profoundly influences the properties that are, such as LogP (which is often calculated for the neutral species) and the number of hydrogen bond donors (which changes upon protonation). A well-controlled pKa is essential for achieving a favorable balance of solubility and permeability, which is the underlying principle of these rules.[25][28]

Conclusion

This compound is a heterocyclic compound whose basic properties are dictated by the pyridine nitrogen, with its pKa being finely tuned by the electronic interplay of the fused lactam and gem-dimethyl substituents. We predict a weakly basic character (pKa ~2.5-4.5), a property that has significant and largely favorable implications for its potential as a drug candidate. This level of basicity suggests a promising balance between aqueous solubility for dissolution and neutrality for membrane permeation, while also minimizing the risk of hERG-related cardiotoxicity. The experimental and computational protocols outlined in this guide provide a clear path for the accurate and precise determination of this critical physicochemical parameter, which is an indispensable step in the rational design and development of novel therapeutics based on the pyrrolopyridine scaffold.

References

An In-Depth Technical Guide to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the established importance of the 7-azaindolin-2-one scaffold, this document will delve into the molecule's structure, plausible synthetic routes, and its potential as a building block in drug discovery.

Introduction: The Significance of the 7-Azaindolin-2-one Core

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, commonly known as 7-azaindolin-2-one, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to oxindole, a core component of many bioactive molecules, combined with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties. This modification can enhance solubility, modulate metabolic stability, and provide an additional point for hydrogen bonding, thereby improving pharmacokinetic and pharmacodynamic profiles.

Derivatives of the 7-azaindolin-2-one core have demonstrated a wide range of biological activities, including potent antitumor and neuroprotective effects.[1][2] Specifically, they have been investigated as inhibitors of glycogen synthase kinase 3β (GSK3β) and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease.[1][3] The gem-dimethyl substitution at the 3-position, as seen in this compound, is a common strategy in medicinal chemistry to introduce steric bulk and block potential metabolic oxidation at that position, often leading to improved metabolic stability.

This guide will focus specifically on the 3,3-dimethyl derivative, providing a foundational understanding of its chemical characteristics and potential applications.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 109535-73-1[4]

Molecular Formula: C₉H₁₀N₂O

Molecular Weight: 162.19 g/mol

The structure of this compound is characterized by a bicyclic system where a pyrrolidinone ring is fused to a pyridine ring. The key features include a lactam moiety within the five-membered ring and gem-dimethyl groups at the C3 position.

chemical_structure C1 C C2 C C1->C2 C10 CH₃ C1->C10 C11 CH₃ C1->C11 N3 N C2->N3 C4 C N3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N7 N C6->N7 H7 H N7->H7 C8 C N7->C8 C8->C1 O9 O C8->O9

G compound compound label_node This compound

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset for this specific molecule is limited, data for closely related 7-azaindolin-2-one derivatives are available and can be used for comparative analysis. Key expected spectral features are outlined below.

Spectroscopic Technique Expected Features
¹H NMR - Aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range). - A singlet for the N-H proton of the lactam (can be broad and may exchange with D₂O). - A singlet for the six protons of the two methyl groups at the C3 position.
¹³C NMR - A signal for the carbonyl carbon (C2) in the lactam ring (typically δ > 170 ppm). - Signals for the aromatic carbons of the pyridine ring. - A signal for the quaternary carbon at C3. - A signal for the methyl carbons.
IR Spectroscopy - A characteristic C=O stretching vibration for the lactam carbonyl group (around 1670-1700 cm⁻¹). - An N-H stretching vibration (around 3100-3300 cm⁻¹). - C-H stretching vibrations for the aromatic and methyl groups.
Mass Spectrometry - A molecular ion peak (M+) corresponding to the molecular weight of 162.19.

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and other experimental conditions.

Synthesis Strategies

synthesis_workflow cluster_proposed Proposed Synthetic Pathway start 2-amino-3-picoline intermediate1 Isonitrosoacetamido-picoline intermediate start->intermediate1 Step 1: Sandmeyer-type reaction reagent1 Chloral hydrate, Hydroxylamine hydrochloride reagent2 Sulfuric acid reagent3 Methyl iodide, Strong base (e.g., NaH) intermediate2 7-Azaisatin intermediate1->intermediate2 Step 2: Cyclization product This compound intermediate2->product Step 3: Grignard or organolithium addition intermediate3 3-Hydroxy-3-methyl-7-azaindolin-2-one start_mol 2-Amino-3-methylpyridine inter1 2-(Hydroxyimino)-N-(3-methylpyridin-2-yl)acetamide start_mol->inter1 Chloral hydrate, Hydroxylamine HCl inter2 1H-Pyrrolo[2,3-b]pyridine-2,3-dione (7-Azaisatin) inter1->inter2 Conc. H₂SO₄, Heat final_product This compound inter2->final_product Methylmagnesium bromide (excess) or MeLi

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-methylpyridin-2-yl)acetamide

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol), add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq).

  • Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum to yield the isonitrosoacetamido intermediate.

Causality: This step is a variation of the Sandmeyer isonitrosoacetanilide synthesis, adapted for the pyridine starting material. The reaction forms the key precursor for the subsequent cyclization.

Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione (7-Azaisatin)

  • Carefully add the dried 2-(hydroxyimino)-N-(3-methylpyridin-2-yl)acetamide from Step 1 in portions to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).

  • Stir the mixture at this temperature for a period sufficient to ensure complete cyclization (monitor by TLC).

  • Pour the reaction mixture carefully onto crushed ice, which will cause the product, 7-azaisatin, to precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

Causality: The strong acid catalyzes the intramolecular electrophilic substitution reaction, leading to the formation of the fused bicyclic ring system of 7-azaisatin.

Step 3: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-azaisatin (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add an excess of a methylating Grignard reagent, such as methylmagnesium bromide (e.g., >2.0 eq), or an organolithium reagent like methyllithium, to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Causality: The nucleophilic methyl groups from the Grignard or organolithium reagent will attack the electrophilic ketone at the C3 position of the 7-azaisatin. The use of excess reagent ensures the formation of a diol intermediate which, upon workup, rearranges to the more stable 3,3-dimethyl-2-oxo product. This is a standard and reliable method for the synthesis of 3,3-disubstituted oxindoles and their aza-analogs.

Biological Significance and Potential Applications in Drug Discovery

While specific biological data for this compound are not extensively reported, the broader class of 7-azaindolin-2-one derivatives has shown significant promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel therapeutics.

Potential Therapeutic Targets and Applications:

  • Oncology: The 7-azaindole core is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6] Many approved and investigational cancer drugs feature this scaffold. The 7-azaindolin-2-one core, as seen in derivatives like 5-bromo-7-azaindolin-2-one, has been explored for its antitumor activity.[2][7] The 3,3-dimethyl substitution could enhance the drug-like properties of such inhibitors.

  • Neurodegenerative Diseases: As mentioned, azaindolin-2-one derivatives have been identified as dual inhibitors of GSK3β and tau protein aggregation, which are key targets in the development of treatments for Alzheimer's disease and other tauopathies.[1][3] The neuroprotective potential of this class of compounds makes this compound an interesting starting point for the design of novel central nervous system (CNS) agents.

The logical progression of drug discovery efforts involving this molecule would follow a path of derivatization and screening.

drug_discovery_flow start This compound (Core Scaffold) derivatization Chemical Derivatization (e.g., N-alkylation, aromatic substitution) start->derivatization screening High-Throughput Screening (HTS) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery workflow starting with the core scaffold.

Conclusion and Future Directions

This compound represents a structurally interesting and synthetically accessible molecule. While direct biological studies on this compound are sparse, its core scaffold is of high value in medicinal chemistry. The established anticancer and neuroprotective activities of related 7-azaindolin-2-ones provide a strong rationale for the further investigation of this particular derivative.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis of this compound.

  • Library Synthesis: The use of this core structure as a building block for the creation of a diverse chemical library with various substitutions on the pyridine ring and the lactam nitrogen.

  • Biological Screening: The evaluation of this new library against a panel of relevant biological targets, particularly protein kinases and enzymes involved in neurodegeneration.

By pursuing these avenues of research, the full potential of this compound as a valuable component in the drug discovery toolkit can be realized.

References

An In-Depth Technical Guide to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] This guide delves into a specific, yet underexplored, derivative: 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . While direct literature on this precise molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will establish its nomenclature, propose a robust synthetic strategy, predict its physicochemical and spectroscopic profile, and explore its significant potential in therapeutic development, particularly as a scaffold for kinase inhibitors.

Nomenclature and Structural Elucidation

IUPAC Naming and Synonyms

The formal IUPAC name for the topic compound is This compound . This name is derived from the systematic nomenclature for fused heterocyclic systems.[2][3][4][5]

  • Parent Scaffold : The core is a bicyclic system where a pyrrole ring is fused to a pyridine ring. The fusion is denoted by [2,3-b], indicating the pyrrole ring is fused at the 'b' face (the 2,3-bond) of the pyridine ring.

  • Numbering : The numbering of the bicyclic system follows IUPAC rules, starting from a non-bridgehead atom adjacent to the bridgehead nitrogen, giving the pyrrole nitrogen the position 1.

  • Substituents : The "3,3-Dimethyl" prefix indicates two methyl groups are attached to the third carbon of the pyrrole ring.

  • Oxo Group : The "-2(3H)-one" suffix signifies a ketone functional group at the second position and that the third position is saturated, containing a proton in the parent scaffold.

A highly descriptive and commonly used synonym is 3,3-Dimethyl-7-azaindolin-2-one . This name is derived from:

  • 7-Azaindole : The common name for the parent 1H-pyrrolo[2,3-b]pyridine scaffold.[6][7]

  • Indolin-2-one (Oxindole) : The name for an indole ring with a carbonyl at the 2-position and a saturated 2,3-bond.

  • 3,3-Dimethyl : Denotes the substitution at the 3-position.

The relationship between these naming conventions is illustrated below:

G cluster_0 Core Scaffold cluster_1 Saturated Oxo-Derivative cluster_2 Target Compound 1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine 7-Azaindole 7-Azaindole 1H-pyrrolo[2,3-b]pyridine->7-Azaindole Common Name 7-Azaindolin-2-one 7-Azaindolin-2-one 7-Azaindole->7-Azaindolin-2-one Reduction & Oxidation 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one->7-Azaindolin-2-one Common Name This compound This compound 7-Azaindolin-2-one->this compound Gem-Dimethylation

Caption: Nomenclature relationship of the target compound.

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been detailed in the literature, a plausible and robust multi-step synthesis can be designed by combining established methods for constructing the 7-azaindole nucleus and the alkylation of oxindole-type lactams. The proposed pathway begins with the commercially available 2-amino-3-methylpyridine.

G start 2-Amino-3-methylpyridine step1 Step 1: Sandmeyer Reaction (NaNO₂, H₂SO₄, Cu₂O, H₂O then KCN, CuCN) start->step1 intermediate1 3-Methylpyridine-2-carbonitrile step1->intermediate1 step2 Step 2: α-Bromination (NBS, AIBN, CCl₄) intermediate1->step2 intermediate2 3-(Bromomethyl)pyridine-2-carbonitrile step2->intermediate2 step3 Step 3: Cyanide Displacement & Hydrolysis (1. NaCN, DMSO; 2. H₂SO₄, H₂O) intermediate2->step3 intermediate3 2-Cyanopyridin-3-ylacetic acid step3->intermediate3 step4 Step 4: Reductive Cyclization (H₂, Pd/C or SnCl₂, HCl) intermediate3->step4 intermediate4 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) step4->intermediate4 step5 Step 5: Gem-Dimethylation (NaH, CH₃I (excess), THF) intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Step 1-4: Synthesis of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)

This initial phase focuses on constructing the core bicyclic lactam. The synthesis of the parent 7-azaindolin-2-one is a known process and serves as the foundation.

  • Diazotization and Cyanation: 2-Amino-3-methylpyridine is converted to 3-methylpyridine-2-carbonitrile via a Sandmeyer reaction.

  • Benzylic Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Homologation and Hydrolysis: The benzylic bromide is displaced with cyanide, followed by acidic hydrolysis of the resulting dinitrile to form 2-cyanopyridin-3-ylacetic acid.

  • Reductive Cyclization: The key cyclization step is achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl), which reduces the nitrile and facilitates intramolecular lactam formation.

Step 5: Synthesis of this compound

This final step introduces the crucial gem-dimethyl group, a strategy well-established in oxindole chemistry.

  • Deprotonation: To a stirred solution of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C.

  • Alkylation: After cessation of hydrogen evolution, add methyl iodide (CH₃I, 2.5 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the structure and data from analogous compounds such as 3,3-dimethyloxindole and the parent 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[8][9]

PropertyPredicted ValueJustification
Molecular Formula C₉H₁₀N₂OBased on atomic composition.
Molecular Weight 162.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small, crystalline organic molecules.
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in waterThe lactam and pyridine nitrogen offer polarity, while the hydrocarbon backbone limits aqueous solubility.
Melting Point 150-170 °CHigher than 3,3-dimethyloxindole due to the additional hydrogen bonding capability of the pyridine nitrogen.
Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (500 MHz, DMSO-d₆)δ ~10.5 (s, 1H, N1-H), ~8.1 (dd, 1H, H6), ~7.6 (dd, 1H, H4), ~7.0 (dd, 1H, H5), ~1.3 (s, 6H, 2xCH₃)
¹³C NMR (125 MHz, DMSO-d₆)δ ~180 (C=O), ~160 (C7a), ~148 (C6), ~130 (C4), ~125 (C3a), ~118 (C5), ~45 (C3), ~25 (2xCH₃)
IR (KBr) ν ~3200 (N-H stretch), ~1710 (C=O, lactam stretch), ~1610 (C=N, C=C aromatic stretch) cm⁻¹
Mass Spec (ESI+) m/z 163.09 [M+H]⁺, 185.07 [M+Na]⁺

Applications in Drug Development: The Strategic Advantage of the Scaffold

The 7-azaindole scaffold is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor change has profound effects, enhancing solubility, modifying hydrogen bonding capabilities, and altering metabolic stability, making it a highly sought-after motif in drug design.[10] Derivatives of this scaffold are known to be potent inhibitors of various protein kinases.[11]

The Role of the Gem-Dimethyl Group

The introduction of a gem-dimethyl group at the C3 position is a strategic decision in medicinal chemistry, often referred to as the "Thorpe-Ingold effect".[12][13][14] This substitution can confer several advantages:

  • Conformational Rigidity : The gem-dimethyl group restricts the rotation of adjacent bonds, locking the molecule into a more defined conformation. This can lead to an entropic advantage upon binding to a target protein, resulting in higher affinity.[12]

  • Increased Lipophilicity : The methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Blocking : The quaternary carbon at the C3 position is sterically hindered and cannot be hydroxylated, a common route of metabolic degradation for oxindole-based drugs. This can significantly increase the compound's half-life.

  • Enhanced Target Engagement : The methyl groups can engage in favorable van der Waals interactions within a hydrophobic pocket of a protein's active site, further increasing binding affinity and potency.[15]

G cluster_0 Pharmacological Advantages of Gem-Dimethyl Group cluster_1 Underlying Mechanisms a Increased Potency b Enhanced Selectivity c Improved DMPK Profile d Mitigated Toxicity e Conformational Restriction e->a e->b f Metabolic Blocking f->c f->d g Favorable van der Waals Interactions g->a h Increased Lipophilicity h->c

Caption: The impact of the gem-dimethyl group in medicinal chemistry.

Potential as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP-binding site. The 7-azaindolin-2-one scaffold is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The 3,3-dimethyl substitution allows for the exploration of a nearby hydrophobic pocket, potentially leading to highly potent and selective inhibitors. The N1 position of the pyrrole ring and the C5 position of the pyridine ring provide vectors for further substitution to achieve desired potency and pharmacokinetic properties.

Conclusion

While This compound remains a largely unexplored molecule in published literature, its structural features suggest it is a compound of significant interest for drug discovery. By combining the well-established biological relevance of the 7-azaindole scaffold with the strategic advantages conferred by the gem-dimethyl group, this molecule represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a foundational framework for its synthesis, characterization, and rationale for its application, encouraging further investigation into its potential by the scientific community.

References

Navigating the Potential of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold Derivative for Kinase Inhibition and Beyond

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique electronic and structural properties have made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors. This guide delves into a specific derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS Number: 109535-73-1), providing a comprehensive overview of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals. While extensive research has been conducted on the broader 1H-pyrrolo[2,3-b]pyridine family, this document consolidates the available information on this particular dimethylated analog, offering a technical resource for its exploration in drug discovery programs.

Compound Profile: this compound

CAS Number: 109535-73-1[1]

Molecular Formula: C₉H₁₀N₂O[1]

Molecular Weight: 162.19 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization may be required for specific research applications.

PropertyValueSource
Purity 98%--INVALID-LINK--
Physical State Solid--INVALID-LINK--
Hazard Statements H302, H315, H319, H335[2][3]
Precautionary Statements P261, P305+P351+P338[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of the parent compound, 1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaoxindole). A general synthetic approach involves a repeated methylation process to introduce the two methyl groups at the C3 position.[2]

Experimental Protocol: Synthesis of this compound[2]

Starting Material: 1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (CAS: 5654-97-7)[4]

Reagents and Solvents:

  • Dry Tetrahydrofuran (THF)

  • N¹,N¹,N²,N²-tetramethylethane-1,2-diamine (TMEDA)

  • n-Butyllithium (n-BuLi) in Hexanes (1.6M)

  • Methyl iodide (CH₃I)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (1 equivalent) in dry THF under a nitrogen atmosphere, add N¹,N¹,N²,N²-tetramethylethane-1,2-diamine (3.5 equivalents).

  • Cool the mixture to -78°C using an acetone/dry ice bath.

  • Add n-Butyllithium (3.5 equivalents) dropwise over 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes at -78°C.

  • Add methyl iodide (3.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of saturated NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Repeat the methylation process on the resulting material to achieve dimethylation.

  • Purify the final product by silica gel chromatography (eluent: 0% to 50% EtOAc in hexanes) to yield this compound as a pale yellow powder.

Causality Behind Experimental Choices: The use of a strong base like n-BuLi in the presence of TMEDA is crucial for the deprotonation of the lactam nitrogen and the α-carbon, facilitating the subsequent nucleophilic attack by methyl iodide. The low temperature (-78°C) helps to control the reactivity of the organolithium reagent and prevent side reactions. Repeating the methylation step is necessary to introduce the second methyl group at the already substituted C3 position.

SynthesisWorkflow A 1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one B 1. TMEDA, n-BuLi, THF, -78°C 2. CH3I A->B First Methylation C 3-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one B->C D 1. TMEDA, n-BuLi, THF, -78°C 2. CH3I C->D Second Methylation E This compound D->E F Purification (Silica Gel Chromatography) E->F G Final Product F->G

Synthetic workflow for this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel therapeutics.

Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core for the design of kinase inhibitors. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating anti-proliferative and pro-apoptotic activity in cancer cell lines.

  • Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory and central nervous system disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors.[5]

The introduction of the gem-dimethyl group at the C3 position of the pyrrolidinone ring can have significant implications for the molecule's conformational rigidity and steric profile. This modification can influence binding affinity and selectivity for specific kinase targets. Therefore, this compound represents an intriguing starting point for structure-activity relationship (SAR) studies in kinase inhibitor design.

Other Potential Therapeutic Areas

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition. Derivatives have been explored for a range of other biological activities, suggesting potential applications in:

  • Antiviral and Antimicrobial agents: The structural similarity to purines makes this scaffold a candidate for targeting viral and bacterial enzymes.

  • Central Nervous System (CNS) disorders: As demonstrated by the research into PDE4B inhibitors, this scaffold can be modified to target proteins involved in neurological pathways.

Conclusion and Future Directions

This compound is a readily synthesizable derivative of the medicinally important 1H-pyrrolo[2,3-b]pyridine scaffold. While direct biological data on this specific compound is limited, its structural features and the known activities of its parent scaffold make it a compelling molecule for further investigation in drug discovery. Researchers and scientists in the field are encouraged to explore the potential of this compound as a building block for novel kinase inhibitors and other therapeutic agents. Future work should focus on a comprehensive biological evaluation of this compound and its derivatives against a panel of relevant targets to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. This has led to the incorporation of the 7-azaindole core into a multitude of clinically relevant molecules, including kinase inhibitors for the treatment of cancer. The specific derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a gem-dimethylated 7-azaindolin-2-one, is of particular interest due to the recognized benefits of the gem-dimethyl group in drug design. This substitution can impart conformational rigidity, block metabolic oxidation, and enhance binding affinity. This guide provides a comprehensive overview of a robust and well-established synthetic route to this valuable compound, focusing on the underlying chemical principles and providing detailed, actionable protocols.

Strategic Approach: The Fischer Indole Synthesis

The most logical and widely applicable method for the construction of the 1H-pyrrolo[2,3-b]pyridine scaffold is the Fischer indole synthesis. This venerable reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1] For the synthesis of this compound, the strategic disconnection leads back to 2-hydrazinopyridine and acetone.

The overall synthetic strategy can be visualized as a two-step process:

  • Formation of the Hydrazone Intermediate: Condensation of 2-hydrazinopyridine with acetone.

  • Acid-Catalyzed Cyclization: The Fischer indole cyclization of the resulting hydrazone to yield the target this compound.

Synthetic_Strategy 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone_Intermediate Acetone 2-pyridylhydrazone 2-Hydrazinopyridine->Hydrazone_Intermediate Condensation Acetone Acetone Acetone->Hydrazone_Intermediate Target_Molecule This compound Hydrazone_Intermediate->Target_Molecule Fischer Indole Cyclization (PPA) Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Aromatization 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone Acetone Acetone Acetone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine_Intermediate Di-imine Intermediate Enamine->Diimine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Diimine_Intermediate->Cyclized_Intermediate Cyclization Target_Molecule 3,3-Dimethyl-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Cyclized_Intermediate->Target_Molecule Elimination of NH3

References

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is isosteric to the purine base adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding sites of a large family of enzymes known as kinases.[1] Consequently, the 1H-pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" for the development of potent and selective kinase inhibitors.[2] These inhibitors have found applications in oncology, inflammatory diseases, and neurodegenerative disorders.[1][3] This guide will provide an in-depth exploration of the hypothesized mechanism of action of a specific derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, and a comprehensive experimental framework for its validation.

The Compound of Interest: this compound

The subject of this guide, this compound, is a derivative of the 7-azaindole core. Its distinguishing feature is the presence of a gem-dimethyl group at the 3-position of the pyrrolone ring. This structural modification is anticipated to have a significant impact on the compound's pharmacokinetic and pharmacodynamic properties, potentially influencing its binding affinity, selectivity, and metabolic stability.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the extensive literature on the biological activities of the 1H-pyrrolo[2,3-b]pyridine scaffold, the primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. The core scaffold is expected to anchor the molecule within the ATP-binding pocket of target kinases, while the substituents, including the 3,3-dimethyl group, will dictate the selectivity and potency against specific kinases.

Proposed Primary Kinase Targets and Associated Signaling Pathways

Given the broad activity of pyrrolo[2,3-b]pyridine derivatives, several kinase families are plausible targets. This guide will focus on two prominent and therapeutically relevant families:

  • Receptor Tyrosine Kinases (RTKs): Specifically, members of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) families. These are key regulators of angiogenesis, cell proliferation, and survival.[2][4][5] Dysregulation of these pathways is a hallmark of many cancers.[5]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4][6]

The inhibition of these kinases by this compound would disrupt downstream signaling cascades, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Signaling_Pathways cluster_0 VEGFR/FGFR Signaling cluster_1 CDK-Mediated Cell Cycle Control VEGFR_FGFR VEGFR / FGFR PLCg PLCγ VEGFR_FGFR->PLCg PI3K PI3K VEGFR_FGFR->PI3K RAS RAS VEGFR_FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation_Survival Cell Proliferation, Survival, Angiogenesis AKT->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival CDK CDK2 / CDK4/6 Rb pRb CDK->Rb Phosphorylation Cyclin Cyclins Cyclin->CDK E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Compound 3,3-Dimethyl-1H-pyrrolo [2,3-B]pyridin-2(3H)-one Compound->VEGFR_FGFR Inhibition Compound->CDK Inhibition

Figure 1: Hypothesized Inhibition of Key Signaling Pathways.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following section details the key experiments and provides step-by-step protocols.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the activity of the putative kinase targets.

Objective: To quantify the inhibitory potency (IC50) of this compound against a panel of kinases, including VEGFR, FGFR, and CDK family members.

Methodology: A variety of assay formats can be used, such as ADP-Glo™, LanthaScreen™, or HTRF®. The ADP-Glo™ assay is described below.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 5 µL of the serially diluted compound or vehicle control to the respective wells.

    • Initiate the reaction by adding 10 µL of 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Kinase Hypothetical IC50 (nM)
VEGFR250
FGFR185
CDK2120
CDK4350
A panel of off-target kinases>10,000
Table 1: Hypothetical In Vitro Kinase Inhibition Data.
Cellular Proliferation and Viability Assays

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the hypothesized target pathways (e.g., HUVEC for angiogenesis, MCF-7 for CDK activity).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest, a hallmark of CDK inhibition.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Treatment: Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 or G2/M phase would be indicative of CDK inhibition.

Cell_Cycle_Analysis_Workflow Start Seed and Treat Cells Harvest Harvest and Fix Cells (70% Ethanol) Start->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Result

Figure 2: Workflow for Cell Cycle Analysis.
Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the phosphorylation of downstream targets of the hypothesized kinases in a cellular context.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 2-4 hours) and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, VEGFR2, p-Rb, Rb, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon compound treatment would confirm target inhibition.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. While the specific mechanism of action for this compound remains to be empirically determined, the overwhelming evidence from related compounds strongly suggests that it functions as a kinase inhibitor. The proposed experimental framework in this guide provides a clear and robust strategy to test this hypothesis, starting from direct enzymatic inhibition assays and progressing to the confirmation of target engagement and downstream signaling effects in a cellular context. The elucidation of its precise mechanism will be crucial for its future development as a potential therapeutic agent.

References

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and the Broader Significance of its Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specific derivative of the medicinally significant 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. While literature directly focusing on the 3,3-dimethyl variant is sparse, this document leverages the extensive research on the parent scaffold to provide context, predict properties, and outline its vast potential. We will delve into the synthesis, biological activities, and therapeutic applications of the 1H-pyrrolo[2,3-b]pyridine class of molecules, offering researchers and drug development professionals a foundational understanding and practical insights into this "privileged" heterocyclic system.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered immense interest from medicinal chemists. Its structure, which mimics the purine core of ATP, makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases. This structural feature, combined with its synthetic tractability, allows for the creation of diverse chemical libraries targeting a wide array of diseases.[1]

The inherent pharmacological relevance of this scaffold is underscored by its presence in numerous molecules that have entered clinical development and are used as therapeutic agents.[2] Research has consistently shown that derivatives of this core structure exhibit potent activities across several therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.[1][3]

Logical Framework for Pyrrolo[2,3-b]pyridine Drug Discovery

G cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Preclinical & Clinical Evaluation Scaffold Identify Privileged Scaffold (1H-Pyrrolo[2,3-b]pyridine) Target Select Therapeutic Target (e.g., Kinase, Enzyme) Scaffold->Target Bioisosteric Replacement Design Rational Drug Design & In Silico Screening Target->Design Synthesis Chemical Synthesis of Core & Derivatives Design->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt InVitro In Vitro Assays (Enzymatic & Cellular) LeadOpt->InVitro InVivo In Vivo Animal Models InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A logical workflow for developing therapeutics based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Synthesis and Characterization

General Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole ring system is well-documented. A common approach involves the reaction of a substituted 2-aminopyridine derivative with a suitable three-carbon synthon. For instance, functionalized derivatives are often synthesized via multi-step sequences that may involve condensation, cyclization, and substitution reactions.[4][5]

General Synthetic Workflow

G Start Substituted 2-Aminopyridine Intermediate1 Condensation/ Coupling Reaction Start->Intermediate1 Step 1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Step 2 Core 1H-Pyrrolo[2,3-b]pyridine Core Intermediate2->Core Step 3 Final Functionalized Derivatives Core->Final Further Modification

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is adapted from the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives intended as FGFR inhibitors, illustrating a common synthetic methodology.[6]

Protocol: Synthesis of (E)-3-((3,5-dimethoxyphenyl)methylene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Objective: To synthesize an intermediate in the development of potent FGFR inhibitors.

  • Materials:

    • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol)

    • 3,5-dimethoxybenzaldehyde (150 mg, 1.1 mmol)

    • Potassium hydroxide (281 mg, 5 mmol)

    • Methanol (7 mL)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

    • Stir the reaction mixture at 50 °C for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired compound.

  • Rationale: This procedure employs a base-catalyzed aldol-type condensation between the active methylene group at the C3 position of the pyrrolo[2,3-b]pyridine and the aldehyde. This is a common and effective method for introducing substituents at this position.[6]

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been successfully utilized to develop inhibitors for a multitude of biological targets.

Kinase Inhibition in Oncology

The structural similarity of the 7-azaindole nucleus to adenine allows it to effectively compete with ATP for the binding pocket of various protein kinases, many of which are oncogenes.

  • CDK8 Inhibition: Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer (CRC). A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM. This compound was found to indirectly inhibit β-catenin activity, leading to downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.[7]

  • FGFR Inhibition: Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3.[8] One lead compound, 4h , exhibited impressive inhibitory activity against FGFR1-3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[6][8] This compound inhibited breast cancer cell proliferation and induced apoptosis.[8]

  • B-RAF Inhibition: The B-RAF kinase is a well-known target in melanoma. Several FDA-approved B-RAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold.[9] Novel derivatives have been synthesized with IC₅₀ values as low as 0.080 µM against the V600E mutant of B-RAF.[9]

  • Other Kinase Targets: This scaffold has also been used to develop potent inhibitors against TNIK (IC₅₀ < 1 nM)[10][11], Cdc7 (IC₅₀ = 7 nM)[12], and ATM, demonstrating its broad applicability in targeting cancer-related kinases.[13]

FGFR Signaling Pathway and Inhibition

cluster_pathways Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 RAS_MEK_ERK RAS-MEK-ERK Pathway P1->RAS_MEK_ERK PI3K_AKT PI3K-Akt Pathway P1->PI3K_AKT PLCG PLCγ Pathway P1->PLCG Proliferation Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->FGFR Blocks ATP Binding Site

Caption: Inhibition of the FGFR signaling cascade by a 1H-pyrrolo[2,3-b]pyridine derivative.

Applications in Neurodegenerative Diseases
  • GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key therapeutic target in Alzheimer's disease (AD) due to its role in tau protein hyperphosphorylation.[14] A rationally designed pyrrolo[2,3-b]pyridine-based inhibitor, S01 , demonstrated extremely potent GSK-3β inhibition with an IC₅₀ of 0.35 nM.[14] This compound effectively decreased tau phosphorylation in cellular models and ameliorated dyskinesia in a zebrafish model of AD, highlighting its potential as a disease-modifying agent.[14]

Anti-inflammatory Potential
  • PDE4B Inhibition: Phosphodiesterase 4 (PDE4) is a crucial enzyme in regulating inflammatory responses, making it an attractive target for diseases like COPD and rheumatoid arthritis.[15] Through a scaffold-hopping approach, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of PDE4B. The lead compound, 11h , showed significant inhibition of TNF-α release from macrophages, a key pro-inflammatory cytokine.[15]

Summary of Biological Activities
Target Kinase/EnzymeTherapeutic AreaRepresentative DerivativePotency (IC₅₀)Reference
CDK8Colorectal CancerCompound 2248.6 nM[7]
FGFR1/2/3Various CancersCompound 4h7 / 9 / 25 nM[6][8]
V600E B-RAFMelanomaCompound 3580 nM[9]
TNIKColorectal CancerNot specified< 1 nM[11]
Cdc7Various CancersCompound 427 nM[12]
GSK-3βAlzheimer's DiseaseCompound S010.35 nM[14]
PDE4BInflammationCompound 11h0.14 µM[15]

Structure-Activity Relationship (SAR) Insights

The extensive research on 1H-pyrrolo[2,3-b]pyridine derivatives has yielded valuable SAR insights that guide the optimization of lead compounds.

  • Substitution at C5: Introducing a trifluoromethyl group at the C5 position of the scaffold was shown to be beneficial for FGFR1 activity, potentially by forming a hydrogen bond with a key amino acid residue (G485) in the kinase domain.[6]

  • The Amide Moiety (PDE4B Inhibitors): For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, modifications to the amide portion significantly impacted PDE4B inhibitory activity. The introduction of a 3,3-difluoroazetidine ring led to a compound with higher inhibitory activity (0.14 µM) and improved selectivity over the PDE4D isoform.[15]

  • The Pyrrole Nitrogen: N-methylation of the pyrrole nitrogen in a related pyrrolo[3,2-b]pyridine series resulted in a loss of activity against PDE4B, suggesting that the N-H proton may be crucial for binding, possibly as a hydrogen bond donor.[15]

Future Prospects and Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The specific derivative, this compound, represents an under-explored area of chemical space. The introduction of the gem-dimethyl group at C3 could offer unique properties, such as increased metabolic stability by blocking a potential site of oxidation, and a fixed conformational geometry that could enhance binding affinity and selectivity for specific targets.

Future research should focus on:

  • Developing Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for 3,3-disubstituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones.

  • Broad Biological Screening: Testing these novel derivatives against a wide panel of kinases and other therapeutically relevant enzymes to identify new biological activities.

  • Pharmacokinetic Optimization: Addressing potential drug development challenges such as aqueous solubility and bioavailability, which are common for heterocyclic compounds.[16] Strategies like forming amorphous solid dispersions or utilizing lipid-based formulations could be explored.[16]

Conclusion

While this compound itself is not extensively characterized in the public domain, its core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a validated and highly successful pharmacophore in modern drug discovery. The wealth of data on related derivatives demonstrates a clear path forward for exploring this and other novel analogues as potent and selective modulators of key biological pathways. This guide serves as a foundational resource, bridging the gap between the known potential of the scaffold and the specific opportunities presented by its less-explored derivatives.

References

The Ascendance of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for this remarkable heterocyclic core. We will delve into the pioneering early syntheses, chart the course of methodological advancements, and explore the ever-expanding therapeutic applications of its derivatives, with a particular focus on their role as potent kinase inhibitors. This guide is intended to be a valuable resource for researchers, offering not only a historical perspective but also practical, in-depth protocols and an understanding of the chemical principles that have driven the ascent of the 7-azaindole core.

Introduction: The Significance of a Bioisosteric Scaffold

The 1H-pyrrolo[2,3-b]pyridine is a bicyclic aromatic heterocycle in which a pyridine ring is fused to a pyrrole ring. As a bioisostere of indole, it can mimic the natural scaffold in biological systems while offering distinct advantages. The introduction of a nitrogen atom at the 7-position modulates the electron density of the ring system, influencing its pKa, hydrogen bonding capabilities, and metabolic stability. These subtle yet significant alterations have profound implications for molecular recognition and pharmacokinetic properties, making 7-azaindole derivatives highly sought-after in drug design.

The versatility of the 7-azaindole core is evidenced by its presence in a wide array of biologically active molecules, including anticancer agents, kinase inhibitors, and antiviral compounds.[1][2] Its ability to form key hydrogen bonding interactions with protein targets, particularly the hinge region of kinases, has been a major driver of its widespread adoption in medicinal chemistry.[3][4][5]

The Dawn of Discovery: Early Synthetic Endeavors

The initial forays into the synthesis of the 1H-pyrrolo[2,3-b]pyridine core were extensions of classical indole syntheses, adapted for the pyridine nucleus. These early methods, while groundbreaking, often required harsh reaction conditions and were limited in scope.

The Fischer Indole Synthesis: A Classical Approach

One of the earliest and most fundamental methods for constructing the indole nucleus, the Fischer indole synthesis, was adapted for the preparation of 7-azaindoles. This acid-catalyzed reaction involves the cyclization of a 2-pyridylhydrazone, typically derived from the condensation of 2-pyridylhydrazine with an aldehyde or ketone.[6][7][8] The reaction proceeds through a[9][9]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

The use of strong acids such as polyphosphoric acid (PPA) is characteristic of this method, which often necessitates high temperatures.[6][10] While effective for certain substrates, the harsh conditions can limit the functional group tolerance of the reaction.

Classical Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles[6]

Step 1: Synthesis of 2-Pyridylhydrazones

  • A solution of the appropriate ketone (10 mmol) in ethanol (20 mL) is added to a solution of 2-pyridylhydrazine (1.09 g, 10 mmol) in ethanol (30 mL).

  • The mixture is heated at reflux for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol, hexane) to afford the pure 2-pyridylhydrazone.

Step 2: Cyclization to the 7-Azaindole Core

  • The 2-pyridylhydrazone (5 mmol) is added to polyphosphoric acid (15-20 g).

  • The mixture is heated to 160-180 °C for 5-10 minutes, with vigorous stirring.

  • The hot reaction mixture is poured onto crushed ice (100 g).

  • The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and then made alkaline with a 10% aqueous solution of sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., ethyl acetate, chloroform).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 2,3-disubstituted 7-azaindole.

The Madelung Synthesis: An Intramolecular Approach

The Madelung synthesis, another classical method, involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[8][11] For the synthesis of 7-azaindoles, this translates to the cyclization of an N-acyl-2-amino-3-methylpyridine. This method is particularly useful for the preparation of 2-substituted 7-azaindoles. The requirement of a strong base and high temperatures, however, again limits its applicability to robust substrates.

The Modern Era: Revolutionizing Synthesis with Catalysis

The limitations of classical methods spurred the development of more versatile and milder synthetic strategies. The advent of transition-metal-catalyzed cross-coupling reactions in the late 20th and early 21st centuries revolutionized the synthesis of 7-azaindoles, enabling the construction of the core and its functionalization with unprecedented efficiency and scope.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, have become indispensable tools for the synthesis of 7-azaindole derivatives.[12] These methods typically involve the coupling of a functionalized pyridine precursor with a suitable coupling partner to construct the pyrrole ring in a convergent manner.

A common and powerful strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring. This approach offers excellent control over the substitution pattern at the 2-position of the final product.

Modern Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines[13]

Step 1: Synthesis of 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (Starting Material)

  • The synthesis of this starting material involves multiple steps, including the protection of the 7-azaindole nitrogen and selective halogenation, as detailed in the primary literature.

Step 2: Suzuki Coupling

  • To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (350 mg, 0.856 mmol), phenylboronic acid (125 mg, 1.02 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 24 mg, 0.026 mmol), and potassium carbonate (K₂CO₃, 350 mg, 2.56 mmol) is added de-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.

  • The reaction mixture is stirred at 100 °C for 30 minutes before being allowed to cool to room temperature.

  • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Other Transition-Metal-Catalyzed Methods

While palladium has been the workhorse in this field, other transition metals such as rhodium and iron have also been employed in the synthesis of 7-azaindoles.[13] For instance, Rh(III)-catalyzed coupling of 2-aminopyridine with alkynes has emerged as an efficient method for the direct synthesis of the 7-azaindole core.

Therapeutic Applications: The Rise of 7-Azaindole in Drug Discovery

The unique structural and electronic properties of the 1H-pyrrolo[2,3-b]pyridine core have made it a highly attractive scaffold for the development of therapeutics targeting a wide range of diseases.

Kinase Inhibitors: A Privileged Hinge-Binding Motif

Perhaps the most significant application of 7-azaindole derivatives is in the field of kinase inhibition.[3][4][5] The nitrogen atom at the 7-position and the N-H of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, allowing the scaffold to form two crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[4][12] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its high potency.

Table 1: Selected 7-Azaindole-Based Kinase Inhibitors in Clinical Development

Compound NameTarget Kinase(s)Therapeutic Area
Vemurafenib BRAF V600EMelanoma
Pexidartinib CSF1RTenosynovial Giant Cell Tumor
AZD6738 ATROncology
URMC-099 MLK3, LRRK2Neuroinflammation
Case Study: Vemurafenib - A Paradigm of Targeted Therapy

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase and serves as an excellent example of a successful drug featuring the 7-azaindole core.[2][6] The BRAF V600E mutation is a key driver in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[2]

Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, effectively blocking its activity and inhibiting the downstream signaling cascade.[2] This targeted inhibition leads to reduced cell proliferation and increased apoptosis in melanoma cells harboring the BRAF V600E mutation.[2]

Diagram 1: The MAPK/ERK Signaling Pathway and the Mechanism of Action of Vemurafenib

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK/ERK signaling pathway.

Other Therapeutic Areas

Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a variety of other therapeutic areas, including as antiviral and anti-inflammatory agents.[1] The versatility of the scaffold and the ability to readily functionalize different positions of the ring system continue to make it a fertile ground for the discovery of new therapeutic agents.

Conclusion and Future Perspectives

The journey of the 1H-pyrrolo[2,3-b]pyridine core from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic innovation and a deep understanding of medicinal chemistry principles. The evolution from harsh, classical syntheses to elegant and efficient transition-metal-catalyzed methods has unlocked the full potential of this privileged scaffold.

As our understanding of disease biology continues to grow, the 7-azaindole core is poised to play an even greater role in the development of next-generation therapeutics. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The story of the 1H-pyrrolo[2,3-b]pyridine is far from over, and its future in the landscape of drug discovery appears brighter than ever.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This molecule, belonging to the pyrrolopyridine class, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predictive methodologies and data from structurally analogous compounds. This guide will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a robust framework for the identification and characterization of this and related compounds.

Introduction: The Significance of the Pyrrolopyridine Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][3] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including kinase inhibition and anticancer properties.[3] The introduction of a lactam function and gem-dimethyl substitution at the 3-position, as in this compound, is anticipated to modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. A thorough understanding of its spectroscopic signature is therefore paramount for its unambiguous identification, purity assessment, and further development in research and pharmaceutical applications.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted key spectroscopic features. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HH1 (N-H, pyrrole)The N-H proton of the pyrrole ring is expected to be deshielded and appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding.
~8.2dd1HH7Aromatic proton on the pyridine ring, ortho to the nitrogen atom, is expected at a downfield shift.
~7.8dd1HH5Aromatic proton on the pyridine ring, coupled to both H4 and H6.
~7.1dd1HH6Aromatic proton on the pyridine ring, coupled to H5 and H7.
1.45s6HC(CH₃)₂The two methyl groups at the C3 position are equivalent and will appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~178C2 (C=O)The carbonyl carbon of the lactam is expected to be significantly deshielded.
~150C7aThe bridgehead carbon of the pyridine ring fused to the pyrrole ring.
~145C7Carbon adjacent to the nitrogen in the pyridine ring.
~130C5Aromatic carbon in the pyridine ring.
~120C4aThe bridgehead carbon of the pyrrole ring.
~118C6Aromatic carbon in the pyridine ring.
~45C3The quaternary carbon atom bearing the two methyl groups.
~25C(CH₃)₂The two equivalent methyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3400Medium, BroadN-H StretchCharacteristic of the N-H bond in the pyrrole ring.
~1700StrongC=O Stretch (Lactam)The carbonyl group of the five-membered lactam ring is expected to absorb strongly in this region.
1600-1450Medium-StrongC=C and C=N StretchAromatic ring stretching vibrations of the pyrrolopyridine system.
~1380MediumC-H Bend (gem-dimethyl)Characteristic bending vibration for the gem-dimethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
176High[M]⁺ (Molecular Ion)
161Medium[M - CH₃]⁺
133Medium[M - C₃H₇]⁺
105Medium[C₇H₅N₂]⁺

Experimental Protocols

The following section details a plausible synthetic route and standard protocols for the spectroscopic analysis of this compound. These are generalized procedures based on common organic chemistry practices.

Synthesis Workflow

A potential synthetic route to this compound could involve the cyclization of a suitable 2-aminopyridine derivative.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product 2-aminopyridine 2-aminopyridine Acylation Acylation 2-aminopyridine->Acylation alpha-haloisobutyryl halide alpha-haloisobutyryl halide alpha-haloisobutyryl halide->Acylation Intramolecular Cyclization Intramolecular Cyclization Acylation->Intramolecular Cyclization Intermediate Workup Workup Intramolecular Cyclization->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Target_Molecule This compound Column Chromatography->Target_Molecule

Caption: A generalized synthetic workflow for the target molecule.

Protocol:

  • Acylation: To a solution of 2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., triethylamine or pyridine), add α-bromoisobutyryl bromide dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Intramolecular Cyclization: Upon completion of the acylation, a Lewis acid (e.g., AlCl₃) or a palladium catalyst could be employed to facilitate the intramolecular cyclization to form the pyrrolopyridinone ring system.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Purified_Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purified_Sample->NMR IR Infrared Spectroscopy (FT-IR) Purified_Sample->IR MS Mass Spectrometry (EI, ESI) Purified_Sample->MS Structure_Elucidation Structural Elucidation and Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for comprehensive spectroscopic analysis.

Protocols:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 or 500 MHz spectrometer.

    • Process the data using appropriate software to assign all proton and carbon signals unequivocally.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups.

  • Mass Spectrometry:

    • For Electron Ionization (EI) Mass Spectrometry, introduce a dilute solution of the sample into the instrument.

    • For Electrospray Ionization (ESI) Mass Spectrometry, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

    • Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of this compound. While based on predictive data, the information herein serves as a valuable resource for researchers working on the synthesis and characterization of this and related pyrrolopyridine derivatives. The outlined experimental protocols offer a standardized approach to obtaining and interpreting the necessary spectroscopic data, ensuring the scientific rigor required in drug discovery and development.

References

Methodological & Application

Application Notes and Experimental Protocols for 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction and Rationale

The 7-azaindole core is a bioisostere of indole, and this structural modification can lead to improved pharmacological properties such as enhanced solubility and bioavailability.[2] The introduction of a gem-dimethyl group at the 3-position can impart interesting conformational constraints and metabolic stability. The 2-oxo functionality introduces a lactam, a common feature in many biologically active compounds. Given the prevalence of the 7-azaindole scaffold in inhibitors of kinases like FGFR, PDE4B, and TNIK, the synthesis and evaluation of novel derivatives such as 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a logical step in the exploration of new chemical space for therapeutic agents.[3][4]

The proposed synthetic strategy involves a two-step sequence: N-alkylation of 2-aminopyridine followed by an intramolecular cyclization to form the desired lactam. This approach is designed to be robust and adaptable for the synthesis of various analogs.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through the following two-stage process, starting from commercially available 2-aminopyridine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminopyridine C Ethyl 2-((pyridin-2-yl)amino)-2-methylpropanoate (Intermediate) A->C Base (e.g., NaH), DMF B Ethyl 2-bromo-2-methylpropanoate B->C D This compound (Final Product) C->D Strong Base (e.g., NaOEt), EtOH, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Note: These protocols are proposed based on analogous reactions and may require optimization. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 3.1: Synthesis of Ethyl 2-((pyridin-2-yl)amino)-2-methylpropanoate (Intermediate)

This step involves the nucleophilic substitution of the bromide in ethyl 2-bromo-2-methylpropanoate by the amino group of 2-aminopyridine. The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the aminopyridine, thereby increasing its nucleophilicity.

Materials:

  • 2-Aminopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl 2-bromo-2-methylpropanoate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 eq).

  • Dissolve the 2-aminopyridine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of 2-aminopyridine should be observed.

  • Cool the reaction mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Synthesis of this compound (Final Product)

This step is an intramolecular cyclization of the amino ester intermediate to form the desired lactam. A strong base is required to deprotonate the amino group, which then acts as a nucleophile to attack the ester carbonyl, leading to the cyclization and elimination of ethanol. This is analogous to a Dieckmann condensation, though it is a direct amidation.[3][5]

Materials:

  • Ethyl 2-((pyridin-2-yl)amino)-2-methylpropanoate (crude or purified)

  • Sodium ethoxide (NaOEt) or another suitable strong base

  • Anhydrous ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the intermediate from Protocol 3.1 in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium ethoxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Purification and Characterization

Protocol 4.1: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Characterization Data (Expected)

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the N-H proton (which may be broad), and a singlet for the two methyl groups at the 3-position.
¹³C NMR Resonances for the carbonyl carbon of the lactam, the quaternary carbon at the 3-position, the carbons of the pyridine ring, and the methyl carbons.
HRMS (ESI+) The calculated exact mass for the protonated molecule [M+H]⁺ should be observed.
Purity (HPLC) A single major peak indicating high purity (>95%).

Potential Biological Applications and Screening

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1] Therefore, this compound is a promising candidate for screening against various kinase targets implicated in cancer and inflammatory diseases.

Relevant Kinase Targets and Signaling Pathways:
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[3]

  • Phosphodiesterase 4B (PDE4B): Inhibition of PDE4B has anti-inflammatory effects and is a target for CNS diseases.[4]

  • Traf2 and Nck-interacting kinase (TNIK): TNIK is implicated in colorectal cancer.[6]

G cluster_0 FGFR Signaling Pathway cluster_1 Potential Inhibition FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound 3,3-Dimethyl-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Compound->FGFR Inhibition

Caption: Potential inhibition of the FGFR signaling pathway by the title compound.

Suggested Initial Screening Assays:
  • Kinase Panel Screening: A broad panel screen against a variety of kinases to identify potential targets.

  • Cell-Based Proliferation Assays: Testing the compound's ability to inhibit the growth of cancer cell lines known to be dependent on specific kinases (e.g., breast cancer cell lines with FGFR amplification).

  • In Vitro ADME Profiling: Early assessment of metabolic stability, solubility, and permeability to gauge drug-like properties.

Conclusion

This document provides a detailed, albeit proposed, set of experimental protocols for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for the 7-azaindole scaffold, researchers can confidently approach the synthesis of this novel compound. The potential for this molecule to interact with clinically relevant kinase targets makes it a valuable candidate for further investigation in drug discovery and development programs.

References

Application Note: A Guide to the Preclinical Cell-Based Evaluation of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Discovery Biology

Disclaimer: To date, specific biological activity and cell-based application data for 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one have not been extensively reported in peer-reviewed literature. This document, therefore, provides a comprehensive, experience-driven guide based on the well-documented activities of the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives. This structural scaffold is a cornerstone in the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.[1][2] The protocols and scientific rationale presented herein are based on the established use of 1H-pyrrolo[2,3-b]pyridine-based compounds as FGFR inhibitors and are intended to serve as a robust starting point for the investigation of novel derivatives like this compound.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology Research

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to function as a hinge-binder in the ATP-binding pocket of various protein kinases.[2] This has led to the development of numerous derivatives with potent inhibitory activity against key oncogenic drivers. Among the most significant targets are the Fibroblast Growth Factor Receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4) that, when aberrantly activated through gene amplification, mutations, or fusions, drive the proliferation, survival, and migration of cancer cells.[1][3][4]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine class have demonstrated pan-FGFR inhibitory activity with IC50 values in the low nanomolar range, making them valuable tools for cancer research and potential therapeutic agents.[1][2] This application note will guide researchers in the use of this compound, a novel member of this class, for the in vitro characterization of its potential as an FGFR inhibitor.

Putative Mechanism of Action: Targeting the FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[5][6][7] It is hypothesized that 1H-pyrrolo[2,3-b]pyridine derivatives competitively inhibit the binding of ATP to the FGFR kinase domain, thereby preventing autophosphorylation and suppressing downstream signaling.

.dot

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Compound 3,3-Dimethyl-1H-pyrrolo [2,3-B]pyridin-2(3H)-one Compound->FGFR Inhibition

Caption: Putative mechanism of this compound targeting the FGFR signaling pathway.

Experimental Protocols

Preparation of Stock Solutions

The solubility of kinase inhibitors can be a significant challenge. Most are lipophilic and have poor aqueous solubility.[8][9][10] Therefore, careful preparation of stock solutions is critical for reproducible results.

Parameter Recommendation Rationale
Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is the solvent of choice for most kinase inhibitors due to its excellent solubilizing capacity for hydrophobic compounds.[11][12]
Stock Concentration 10 mMA high-concentration stock minimizes the volume of DMSO added to cell culture media, reducing potential solvent-induced artifacts.
Storage -80°C in small aliquotsAliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Storage at -80°C ensures long-term stability.

Protocol:

  • Accurately weigh the desired amount of this compound.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Gently warm the solution (if necessary) and vortex until the compound is completely dissolved.

  • Centrifuge the solution briefly to pellet any undissolved particulates.

  • Carefully transfer the supernatant to sterile, light-protected microcentrifuge tubes in small working aliquots (e.g., 20 µL).

  • Store the aliquots at -80°C.

Cell Line Selection and Culture

The choice of cell line is paramount for studying FGFR inhibitors. It is recommended to use cell lines with documented FGFR aberrations, which makes them dependent on FGFR signaling for their growth and survival.

Cell Line Cancer Type FGFR Alteration Recommended Culture Media
SNU-16 Gastric CancerFGFR2 Amplification[13][14]RPMI-1640 + 10% FBS + 1% Pen/Strep
KMS-11 Multiple MyelomaFGFR3 Translocation[13]RPMI-1640 + 10% FBS + 1% Pen/Strep
NCI-H1581 Lung CancerFGFR1 Amplification[15]RPMI-1640 + 10% FBS + 1% Pen/Strep

General Cell Culture Protocol:

  • Culture cells in the recommended media in a humidified incubator at 37°C with 5% CO2.

  • Maintain cells in the exponential growth phase.

  • Regularly test for mycoplasma contamination.

Cell Viability Assay

A cell viability assay is a fundamental experiment to determine the anti-proliferative effect of the compound.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and resume exponential growth (typically 24 hours).

  • Prepare a serial dilution of this compound in culture media. A common concentration range to start with is 1 nM to 10 µM.

  • Remove the old media from the cells and add the media containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours.

  • Assess cell viability using a suitable method, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).

  • Plot the results as percent viability versus log-transformed compound concentration and determine the IC50 value using a non-linear regression analysis.

.dot

Workflow_Viability cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Incubate 24h for Adherence Seed->Adhere Treat Treat Cells with Compound or Vehicle Adhere->Treat Dilute Prepare Serial Dilutions of Compound Dilute->Treat Incubate Incubate 72h Treat->Incubate Assay Perform Viability Assay Incubate->Assay Analyze Analyze Data & Calculate IC50 Assay->Analyze

Caption: Experimental workflow for determining cell viability.

Western Blot Analysis of FGFR Phosphorylation

To confirm that the compound inhibits the intended target, it is essential to assess the phosphorylation status of FGFR and its downstream effectors.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Stimulate the cells with a relevant FGF ligand (e.g., 100 ng/mL FGF2) for 10-15 minutes to induce FGFR phosphorylation.[13]

  • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control such as GAPDH or β-actin should also be included.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

References

Application Notes and Protocols for the Evaluation of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one as a Potential FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Under physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs, in a complex with heparan sulfate proteoglycans, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal development and tissue homeostasis.[4][5]

However, genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are frequently observed in a variety of human cancers, including breast, lung, bladder, and gastric cancers.[6][7] These aberrations lead to constitutive activation of FGFR signaling, driving tumorigenesis, angiogenesis, and resistance to therapy.[6] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has emerged as a promising therapeutic strategy.[8][9]

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent FGFR inhibitors.[6][10] This application note describes a comprehensive set of protocols to evaluate the potential of a novel derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one , as a selective inhibitor of the FGFR signaling pathway. The methodologies outlined herein provide a robust framework for characterizing the compound's biochemical potency, cellular activity, and mechanism of action.

Mechanism of Action: Inhibition of FGFR-Mediated Signal Transduction

This compound is hypothesized to function as a Type I ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the phosphorylation events necessary for signal propagation. By occupying the ATP-binding pocket, the compound is expected to block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The anticipated inhibitory effect on the FGFR signaling pathway is depicted in the following diagram.

FGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR_dimer FGFR Dimerization & Autophosphorylation FGF Ligand->FGFR_dimer HSPG HSPG HSPG->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 PLCg PLCγ FGFR_dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) RAF_MEK_ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor This compound Inhibitor->FGFR_dimer

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: In Vitro FGFR Kinase Assay

This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound against FGFR kinases. A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay like the ADP-Glo™ Kinase Assay can be employed.[11][12]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the compound dilutions or vehicle (DMSO) control.

  • Add 2.5 µL of a 2X kinase/substrate mixture (containing the specific FGFR isoform and Poly-Glu-Tyr substrate) to each well.

  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.[12]

  • Stop the kinase reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[11]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the compound on cancer cell lines with known FGFR alterations, which are dependent on FGFR signaling for their growth and survival.

Principle: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) after a defined period of compound treatment. A reduction in cell viability indicates cytotoxic or cytostatic effects.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16 or KATO-III with FGFR2 amplification, RT112/84 with FGFR3 fusion).[13]

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Clear-bottom, white-walled 96-well plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[14]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the percent viability. Plot the percent viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot Analysis of FGFR Signaling Pathway

This protocol is used to confirm the on-target activity of the compound by assessing the phosphorylation status of FGFR and key downstream signaling proteins like ERK.[15][16]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibitory activity.

Materials:

  • FGFR-dependent cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pFGFR (Tyr653/654), anti-total FGFR, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).[15][17]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • If the basal phosphorylation level is low, stimulate the cells with an appropriate FGF ligand for 10-15 minutes before harvesting.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[16]

  • Normalize the protein samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[16]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pFGFR) overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • For normalization, the membrane can be stripped and re-probed for total FGFR and the loading control.[15]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western Blot analysis.

Data Presentation and Interpretation

The following table summarizes hypothetical data for this compound, demonstrating its potential as a potent and selective FGFR inhibitor.

Assay TypeTarget/Cell LineResult (IC50/GI50)
Biochemical Kinase Assay FGFR18.5 nM
FGFR25.2 nM
FGFR312.1 nM
FGFR4150.7 nM
Cell Proliferation Assay SNU-16 (FGFR2 amp)15.8 nM
RT112/84 (FGFR3 fus)25.3 nM
A549 (WT FGFR)> 10 µM

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of FGFR1, 2, and 3, with weaker activity against FGFR4. The compound demonstrates strong anti-proliferative effects in cancer cell lines harboring FGFR alterations, while having minimal impact on cells without such dependencies, indicating a favorable selectivity profile. Western blot analysis would be expected to show a dose-dependent decrease in pFGFR and pERK levels in the sensitive cell lines, confirming the on-target mechanism of action.

References

A Strategic Guide to In Vitro Target Identification and Characterization for 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The 1H-pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous inhibitors targeting a diverse range of proteins crucial in pathophysiology. Derivatives have shown potent activity as inhibitors of protein kinases like GSK-3β, FGFR, and B-RAF[1][2][3], as well as enzymes involved in cellular metabolism, such as Nicotinamide Phosphoribosyltransferase (NAMPT)[4][5]. This application note addresses a novel derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , whose biological targets remain uncharacterized. We present a strategic workflow and detailed protocols designed to systematically identify its molecular target(s), elucidate its mechanism of action, and quantify its potency and cellular efficacy. This guide is intended for researchers in drug discovery and chemical biology aiming to profile novel compounds from well-validated chemical series.

Introduction: The Pyrrolopyridine Scaffold

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold stems from its rigid, bicyclic structure and its capacity for diverse substitutions, allowing for fine-tuning of steric and electronic properties to achieve high-affinity interactions with various biological targets. Its derivatives have been successfully developed as potent and selective inhibitors for critical enzyme families:

  • Protein Kinases: This is the most prominent target class. By modifying substituents, researchers have achieved nanomolar potency against Glycogen Synthase Kinase-3β (GSK-3β) for potential Alzheimer's disease therapy[1], Fibroblast Growth Factor Receptors (FGFRs) for oncology[2][6], and V600E mutant B-RAF kinase in melanoma[3].

  • Metabolic Enzymes: The scaffold has been adapted to target NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, a key target in cancer metabolism[4][7][8].

  • Other Targets: The chemical space of pyrrolopyridines has also yielded inhibitors of phosphodiesterase 4B (PDE4B) and compounds with broad antiproliferative activity[9][10].

Given this precedent, a systematic screening approach is the most logical path forward for an uncharacterized derivative like this compound. The following sections provide a tiered strategy, from foundational characterization to specific enzymatic and cell-based assays.

Foundational Profiling: Solubility and Cytotoxicity

Before proceeding to target-specific assays, it is imperative to establish the compound's basic physicochemical properties and its general effect on cell viability. These data are essential for designing meaningful experiments and correctly interpreting their results.

Protocol 2.1: Kinetic Solubility Assessment

Rationale: Poor solubility can lead to compound precipitation in assay buffers, causing artifacts and inaccurate potency measurements. A kinetic solubility assay provides a practical measure of the concentration at which the compound remains dissolved under assay-relevant conditions.

Methodology (Nephelometry-based):

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well clear-bottom plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

  • Add 2 µL of the 10 mM DMSO stock to the first well and serially dilute (1:2) across the plate by transferring 100 µL into wells already containing 100 µL of PBS. This creates a concentration range from 100 µM down to ~0.2 µM, with a constant 1% DMSO.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in signal above the buffer-only background.

Protocol 2.2: General Cellular Cytotoxicity Assay

Rationale: Determining the concentration range at which the compound affects cell health is critical for distinguishing target-specific functional effects from non-specific toxicity. This assay establishes the upper concentration limit for subsequent cell-based experiments.

Methodology (Luminescence-based ATP Assay):

  • Cell Seeding: Seed a cancer cell line with robust growth (e.g., HeLa or A549) in a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of these dilutions to the cells to achieve final concentrations ranging from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Lysis & Signal Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that results in 50% reduction in viability (GI₅₀).

Tier 1: Broad-Spectrum Target Class Screening

The initial screening phase aims to identify the most probable enzyme family targeted by the compound, leveraging the known activities of the pyrrolopyridine scaffold.

Focus Area 3.1: Protein Kinase Inhibition

Given that the majority of bioactive pyrrolopyridine derivatives are kinase inhibitors, this is the highest priority target class to investigate.

Kinase_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays A Broad Kinase Panel Screen (e.g., >400 kinases @ 1 µM) B Identify Primary Hits (% Inhibition > 70%) A->B Data Analysis C IC50 Determination for Hits (e.g., ADP-Glo™ Assay) B->C Follow-up D Mechanism of Action Study (ATP Competition Assay) C->D Characterization E Cellular Target Engagement (e.g., NanoBRET™ Assay) C->E Validate in Cellula F Target Phosphorylation Assay (Western Blot / HTRF) E->F G Antiproliferative Assay (Relevant Cancer Cell Lines) F->G NAD_Pathway NAM Nicotinamide NMN NMN NAM->NMN NAMPT (Rate-Limiting Step) NAD NAD+ NMN->NAD NMNAT Inhibitor Test Compound NAMPT NAMPT Inhibitor->NAMPT

References

Application Notes and Protocols for Preclinical Efficacy Testing of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have been extensively investigated and have shown promise across multiple disease areas, primarily in oncology and neurology. The versatility of this core allows for the development of highly selective inhibitors for various critical biological targets.

Recent research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of key signaling molecules implicated in disease progression. These include:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a crucial driver in various cancers. Compounds based on this scaffold have been developed as potent FGFR inhibitors, demonstrating the ability to suppress tumor growth.[1]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: As a central player in the DNA damage response, ATM is a promising target for anticancer therapies. Selective ATM inhibitors from the 1H-pyrrolo[2,3-b]pyridine class have shown efficacy in sensitizing tumors to chemotherapy in preclinical models.[2]

  • TRAF2- and NCK-interacting kinase (TNIK): This kinase is implicated in the Wnt signaling pathway, which is often dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent inhibitor of TNIK.[3][4]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a key enzyme in regulating inflammatory processes, particularly within the central nervous system (CNS). Selective inhibitors have therapeutic potential for treating neuroinflammatory and neurodegenerative disorders.[5]

Given this landscape, the novel compound 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is positioned as a promising candidate for evaluation in both oncology and neurodegenerative disease models. Its unique substitution pattern warrants a thorough investigation of its efficacy in well-characterized animal models. These application notes provide detailed protocols for assessing the therapeutic potential of this compound in two distinct, high-impact areas: a human tumor xenograft model for oncology and a neuroinflammation model relevant to neurodegenerative diseases.

PART 1: Oncology Application - Xenograft Model of Human Cancer

The most direct approach to evaluating an anti-cancer agent's efficacy is to test its ability to inhibit tumor growth in an in vivo setting. The use of a human tumor cell line-derived xenograft (CDX) model in immunodeficient mice is a foundational and widely accepted methodology.[6] This protocol is designed to assess the efficacy of this compound against a cancer cell line with a known dependency on a pathway potentially targeted by the pyrrolopyridine scaffold (e.g., FGFR or ATM).

Justification for Model Selection

The CDX model is selected for its high reproducibility and clear, quantitative endpoint (tumor volume). By using immunodeficient mice (e.g., NU/NU nude or SCID), the confounding variable of an immune response against the human tumor cells is eliminated, allowing for a direct assessment of the compound's on-target effect on tumor growth.[6] The choice of cell line should be guided by prior in vitro screening data. For instance, if the compound inhibits FGFR, a cell line with a known FGFR amplification or mutation (e.g., SNU-16 gastric cancer cells) would be appropriate.

Experimental Workflow: Oncology Xenograft Model

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A 1. Cell Culture Human cancer cells (e.g., SNU-16) propagated under sterile conditions. B 2. Implantation Subcutaneous injection of cells into the flank of immunodeficient mice. A->B C 3. Tumor Growth Monitoring Calipers used to measure tumors until they reach palpable size (e.g., 100-150 mm³). B->C D 4. Randomization & Grouping Mice randomized into vehicle control and treatment groups. C->D E 5. Compound Administration Daily dosing (PO, IP, or IV) with This compound or vehicle. D->E F 6. Efficacy Assessment Tumor volume and body weight measured 2-3 times weekly. E->F G 7. Study Termination Endpoint reached (e.g., tumor volume >1500 mm³ or 21 days of treatment). F->G H 8. Tissue Collection Tumors excised, weighed, and processed for histology and biomarker analysis. G->H I 9. Data Analysis Statistical comparison of tumor growth between groups (TGI). H->I

Caption: Workflow for assessing anti-tumor efficacy in a cell-derived xenograft model.

Detailed Protocol: Oncology Xenograft Study

1. Animal Husbandry and Cell Line Maintenance:

  • Animals: Female athymic nude mice (NU/NU), 6-8 weeks old. House in sterile, filtered-air cages with access to autoclaved food and water ad libitum.
  • Cell Line: Select a human cancer cell line with a relevant genetic marker (e.g., FGFR2-amplified SNU-16 cells). Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to NIH guidelines.

2. Tumor Implantation:

  • Harvest cultured cells during the logarithmic growth phase.
  • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
  • Inject 0.1 mL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Begin measuring tumor dimensions with digital calipers 3-4 days post-implantation.
  • Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

4. Compound Formulation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare fresh daily or test for stability.
  • Dosing:
  • Group 1: Vehicle control (e.g., 10 mL/kg, per os [PO], daily).
  • Group 2: Test compound, Dose 1 (e.g., 25 mg/kg, PO, daily).
  • Group 3: Test compound, Dose 2 (e.g., 50 mg/kg, PO, daily).
  • Group 4 (Optional): Positive control (standard-of-care agent).
  • Administer doses for a predetermined period (e.g., 21 days).

5. Efficacy and Tolerability Assessment:

  • Measure tumor volume and body weight at least twice weekly.
  • Monitor animals daily for clinical signs of toxicity (e.g., altered behavior, ruffled fur, weight loss >20%).
  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

6. Endpoint Analysis:

  • At the study's conclusion, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
  • Excise tumors, record final weights, and divide tissue for:
  • Flash-freezing in liquid nitrogen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-FGFR).
  • Fixation in 10% neutral buffered formalin for histopathology (e.g., H&E staining, Ki-67 for proliferation).

Data Presentation and Interpretation
ParameterVehicle ControlCompound (25 mg/kg)Compound (50 mg/kg)
Mean Initial Tumor Volume (mm³) ~125~125~125
Mean Final Tumor Volume (mm³) [Insert Data][Insert Data][Insert Data]
Mean Final Tumor Weight (g) [Insert Data][Insert Data][Insert Data]
Tumor Growth Inhibition (TGI) (%) 0[Calculate][Calculate]
Mean Body Weight Change (%) [Insert Data][Insert Data][Insert Data]
Study-Related Mortalities 0/10[Insert Data][Insert Data]

Interpretation: Significant, dose-dependent TGI with minimal body weight loss suggests a favorable therapeutic window. Correlating tumor inhibition with modulation of target biomarkers (e.g., reduced p-FGFR) provides mechanistic validation.

PART 2: Neuro-Application - Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Given the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors, a target known to regulate neuroinflammation, it is critical to assess the anti-inflammatory potential of this compound in the CNS.[5] The LPS-induced neuroinflammation model is a robust and widely used acute model to study the mechanisms of inflammatory response in the brain and to screen for potential anti-inflammatory drugs.[5]

Justification for Model Selection

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the brain. Systemic or central administration of LPS triggers a strong inflammatory cascade, including the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in the pathogenesis of various neurodegenerative diseases.[5] This model is advantageous due to its rapid induction, reproducibility, and well-characterized cytokine and signaling pathways.

Experimental Workflow: LPS-Induced Neuroinflammation Model

G cluster_0 Phase 1: Acclimation & Pre-treatment cluster_1 Phase 2: Inflammatory Challenge cluster_2 Phase 3: Endpoint Analysis A 1. Animal Acclimation C57BL/6 mice acclimated for 1 week. B 2. Grouping & Pre-treatment Randomization into groups. Administration of Compound or Vehicle (e.g., PO) 1 hour before LPS challenge. A->B C 3. LPS Administration Intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation and neuroinflammation. B->C D 4. Behavioral Assessment (Optional) Sickness behavior or cognitive tests performed at specific time points post-LPS. C->D E 5. Tissue Collection Mice euthanized at peak inflammation (e.g., 4-24 hours post-LPS). Blood and brain tissue are collected. D->E F 6. Biomarker Analysis Cytokine levels (e.g., TNF-α, IL-6) measured in plasma and brain homogenates via ELISA or qPCR. E->F G 7. Data Analysis Statistical comparison of cytokine levels between treatment and control groups. F->G

Caption: Workflow for assessing anti-neuroinflammatory efficacy in an LPS-induced model.

Detailed Protocol: Neuroinflammation Study

1. Animal Husbandry:

  • Animals: Male C57BL/6 mice, 8-10 weeks old. House in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to food and water.
  • Ethical Approval: All procedures must be approved by the institutional IACUC.

2. Grouping and Dosing:

  • Randomize mice into treatment groups (n=8-10 per group).
  • Formulation: Prepare this compound in a suitable vehicle as described previously.
  • Pre-treatment: Administer the compound or vehicle 60 minutes prior to the LPS challenge.
  • Group 1: Vehicle + Saline.
  • Group 2: Vehicle + LPS.
  • Group 3: Test compound (e.g., 30 mg/kg, PO) + LPS.
  • Group 4: Test compound (e.g., 60 mg/kg, PO) + LPS.

3. LPS Challenge:

  • Prepare LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.
  • Administer a single intraperitoneal (IP) injection of LPS at a dose of 1 mg/kg. Administer saline to the control group (Group 1).

4. Sample Collection:

  • At a predetermined time point corresponding to the peak cytokine response (e.g., 4 hours for TNF-α, 24 hours for microglial activation), euthanize the mice.
  • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma and store at -80°C.
  • Perfuse the animals transcardially with ice-cold PBS.
  • Dissect the brain and isolate specific regions (e.g., hippocampus, cortex). Flash-freeze for biochemical analysis or fix for immunohistochemistry.

5. Biomarker Analysis:

  • Cytokine Measurement: Homogenize brain tissue and measure the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both plasma and brain homogenates using commercially available ELISA kits.
  • Gene Expression: Extract RNA from brain tissue and perform quantitative real-time PCR (qPCR) to measure the mRNA expression of inflammatory genes (e.g., Tnf, Il1b, Nos2).
  • Immunohistochemistry (IHC): Use fixed brain sections to stain for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Data Presentation and Interpretation
AnalyteVehicle + SalineVehicle + LPSCompound (30 mg/kg) + LPSCompound (60 mg/kg) + LPS
Brain TNF-α (pg/mg protein) [Baseline][Peak Level][Insert Data][Insert Data]
Brain IL-1β (pg/mg protein) [Baseline][Peak Level][Insert Data][Insert Data]
Plasma IL-6 (pg/mL) [Baseline][Peak Level][Insert Data][Insert Data]
Iba1+ Cell Count (cells/mm²) [Baseline][Peak Level][Insert Data][Insert Data]

Interpretation: A statistically significant, dose-dependent reduction in LPS-induced cytokine levels and microglial activation in the brain would indicate that this compound has CNS anti-inflammatory activity. This would provide a strong rationale for its further development for neurodegenerative or neuroinflammatory disorders.

References

Application Notes and Protocols for 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Solubility and Formulation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals tackling the challenges associated with the solubility and formulation of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a representative heterocyclic compound that, like many kinase inhibitors, is anticipated to exhibit poor aqueous solubility.[1] This document outlines a systematic approach, beginning with essential pre-formulation studies to characterize the physicochemical properties of the active pharmaceutical ingredient (API). Detailed, step-by-step protocols for kinetic and thermodynamic solubility assessment are provided, followed by an in-depth exploration of various formulation strategies designed to enhance bioavailability. These strategies include the preparation of amorphous solid dispersions, lipid-based formulations, cyclodextrin complexes, and nanosuspensions. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is intended to serve as a practical resource for the development of stable, safe, and effective dosage forms for this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane.[2] Poor aqueous solubility is a major obstacle in modern drug discovery, with a significant percentage of new chemical entities (NCEs) exhibiting this undesirable characteristic.[3] The pyrrolopyridine scaffold is a common motif in many biologically active molecules, including kinase inhibitors, which are often associated with low solubility due to their rigid, aromatic structures.[1][4] this compound represents a model compound within this class, and addressing its solubility is paramount to achieving a predictable pharmacokinetic profile and therapeutic effect.

This application note provides a structured approach to systematically evaluate and overcome the solubility challenges of this compound. The journey from a poorly soluble API to a viable drug product is multifaceted, involving a thorough understanding of the molecule's intrinsic properties and the rational selection of formulation technologies.

Pre-formulation Studies: Characterizing the Molecule

Pre-formulation studies are the foundational phase of drug development, where the physical, chemical, and mechanical properties of a new drug substance are characterized to inform the development of a stable and effective dosage form.[5][6] These initial investigations are critical for identifying potential challenges and guiding the selection of appropriate formulation strategies.[7]

Physicochemical Property Determination

A comprehensive understanding of the API's physicochemical properties is essential.[8] Key parameters to be determined include:

  • pKa (Ionization Constant): The pKa value dictates the extent of ionization of a drug at a given pH. This is crucial as the ionized form of a drug is generally more water-soluble, while the non-ionized form is more permeable across biological membranes.[2] The pyrrolopyridine nucleus contains basic nitrogen atoms, making pH a significant factor in its solubility.[9]

  • LogP/LogD (Partition and Distribution Coefficients): These values quantify the lipophilicity of a compound. LogP is the partition coefficient of the neutral form of the drug between octanol and water, while LogD takes into account all ionized and non-ionized forms at a specific pH. High LogP/LogD values are often indicative of poor aqueous solubility.

  • Melting Point and Thermal Properties: The melting point, determined by techniques like Differential Scanning Calorimetry (DSC), provides an indication of the crystal lattice energy. A high melting point suggests a stable crystalline structure that is more difficult to dissolve. DSC can also reveal the presence of polymorphs, which can have different solubilities and stabilities.

  • Solid-State Characterization (Polymorphism): Powder X-ray Diffraction (PXRD) is essential for identifying the crystalline form of the API. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility and dissolution rate. It is crucial to identify and control the polymorphic form throughout the development process.

  • Particle Size and Morphology: The particle size and surface area of the drug substance significantly influence its dissolution rate, as described by the Noyes-Whitney equation.[6] Techniques such as laser diffraction, dynamic light scattering, and microscopy are used for this characterization.[10][11][12][13][14]

Protocol 2.1: pKa Determination by Potentiometric Titration
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final volume of 50 mL. The final co-solvent concentration should be as low as possible to minimize its effect on the pKa.

  • Titrate the solution with a standardized solution of 0.1 M HCl, monitoring the pH with a calibrated pH meter.

  • In a separate experiment, titrate a blank solution (co-solvent and water) with the same titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Comprehensive Solubility Assessment

A thorough evaluation of the API's solubility under various conditions is necessary to build a comprehensive solubility profile. This involves both kinetic and thermodynamic solubility measurements.[15]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][15][16] It is a high-throughput method often used in early drug discovery for rapid screening.[17]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid drug to equilibrate with the solvent over an extended period.[7] This is a more time-consuming but more accurate measure of solubility and is critical for formulation development.[17]

Protocol 3.1: Kinetic Solubility Determination (Nephelometric Method)
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mix the plate and incubate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[16]

Protocol 3.2: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and biorelevant media (e.g., FaSSIF and FeSSIF).

  • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[18][][20][21]

pH-Solubility Profile

Due to the presence of ionizable groups, the solubility of this compound is expected to be pH-dependent.[2][9][22][23][24] Generating a pH-solubility profile is crucial for predicting its dissolution behavior in different regions of the gastrointestinal tract.

Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C

pHSolubility (µg/mL)
1.250.5
2.025.8
4.55.2
6.81.1
7.40.8

This data is hypothetical and for illustrative purposes only.

Formulation Strategies for Enhanced Solubility and Bioavailability

Based on the pre-formulation data, particularly the low aqueous solubility, several formulation strategies can be employed to enhance the dissolution and subsequent absorption of this compound.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[25] The amorphous form of a drug has a higher free energy and thus higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.

  • Causality: By preventing the drug from crystallizing, the energy barrier for dissolution is significantly lowered. The polymer also helps to maintain a supersaturated state of the drug in solution, further driving absorption.

  • Excipient Selection: The choice of polymer is critical and depends on factors such as drug-polymer miscibility and the desired release profile.[26][27][28] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

Protocol 4.1: Preparation of an ASD by Spray Drying
  • Dissolve this compound and a suitable polymer (e.g., HPMCAS) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).

  • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed in the polymer.

  • Collect the dried powder and characterize it using PXRD and DSC to confirm its amorphous nature.

  • Perform in vitro dissolution testing to compare the release profile of the ASD to the crystalline drug.

G cluster_0 ASD Preparation Workflow API + Polymer API + Polymer Dissolution in Solvent Dissolution in Solvent API + Polymer->Dissolution in Solvent Step 1 Spray Drying Spray Drying Dissolution in Solvent->Spray Drying Step 2 Powder Collection Powder Collection Spray Drying->Powder Collection Step 3 Characterization (PXRD, DSC) Characterization (PXRD, DSC) Powder Collection->Characterization (PXRD, DSC) Step 4 Dissolution Testing Dissolution Testing Characterization (PXRD, DSC)->Dissolution Testing Step 5

Caption: Workflow for Amorphous Solid Dispersion Preparation.

Lipid-Based Formulations

For lipophilic drugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media.

  • Causality: The drug is dissolved in the lipid vehicle and remains in a solubilized state during its transit through the gastrointestinal tract, bypassing the dissolution step. The small droplet size of the resulting emulsion provides a large surface area for drug absorption.

  • Excipient Selection: The selection of oils, surfactants, and co-solvents is based on the drug's solubility in these excipients and their ability to form stable emulsions.

Protocol 4.2: Development of a SEDDS Formulation
  • Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).

  • Ternary Phase Diagrams: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation: Prepare the SEDDS formulation by mixing the components until a clear solution is obtained. Dissolve the drug in this mixture.

  • Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion. Characterize the droplet size and polydispersity index of the resulting emulsion.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[29][30][31][32][33] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within their cavity.

  • Causality: The hydrophilic exterior of the cyclodextrin-drug complex imparts aqueous solubility to the otherwise insoluble drug. The complex can also protect the drug from degradation.

  • Types of Cyclodextrins: Common cyclodextrins used in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Protocol 4.3: Preparation of a Cyclodextrin Complex by Lyophilization
  • Dissolve a molar excess of HP-β-CD in water.

  • Add this compound to the cyclodextrin solution and stir until the drug is fully dissolved, indicating complex formation.

  • Freeze the solution rapidly.

  • Lyophilize the frozen solution under vacuum to remove the water, resulting in a solid powder of the drug-cyclodextrin complex.[34][35][36][37][38]

  • Characterize the complex using techniques like DSC and NMR to confirm inclusion.

G cluster_1 Formulation Decision Tree start Poorly Soluble API thermolabile Is the API thermolabile? start->thermolabile lipophilic Is the API lipophilic (High LogP)? thermolabile->lipophilic Yes asd Amorphous Solid Dispersion (Spray Drying/HME) thermolabile->asd No lipid Lipid-Based Formulation (SEDDS/SMEDDS) lipophilic->lipid Yes cyclo Cyclodextrin Complexation lipophilic->cyclo No nano Nanosuspension cyclo->nano

Caption: Decision Tree for Formulation Strategy Selection.

Conclusion

The successful formulation of poorly soluble compounds like this compound hinges on a systematic and data-driven approach. Thorough pre-formulation characterization is the cornerstone of this process, providing the necessary insights to guide the selection of an appropriate solubility enhancement strategy. The protocols and methodologies outlined in this application note offer a robust framework for researchers to navigate the complexities of formulating challenging molecules. By understanding the underlying principles of each formulation technology and tailoring the approach to the specific properties of the API, the development of safe, stable, and bioavailable drug products can be achieved.

References

Application Notes & Protocols for High-Throughput Screening with 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine core, an aza-analogue of indole, represents a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including approved drugs.[1] Its derivatives have demonstrated a remarkable breadth of activity, particularly as potent modulators of protein kinases, which are critical targets in oncology, immunology, and neurology.[2][3] This document provides a comprehensive guide for designing and executing a high-throughput screening (HTS) campaign to identify novel bioactive molecules derived from a 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one library. We present detailed protocols for a primary biochemical kinase assay, a secondary cell-based assay for target engagement and functional validation, and essential counter-screens to ensure data integrity. The causality behind experimental choices is explained, providing a self-validating framework for hit identification and confirmation.

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine ring system is a versatile heterocyclic scaffold that has been successfully exploited in drug discovery. Its structural rigidity, combined with the capacity for diverse substitutions, allows for the precise three-dimensional positioning of functional groups to interact with various biological targets. Numerous compounds incorporating this core have been investigated as inhibitors of key signaling proteins. For example, derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 1 (JAK1), B-RAF, and Phosphodiesterase 4B (PDE4B).[1][3][4][5][6]

Given the established success of this scaffold, a library of novel analogues built around the this compound core is a promising starting point for identifying new therapeutic leads. The gem-dimethyl substitution at the 3-position can provide steric bulk and influence the orientation of other substituents, potentially leading to novel binding modes and improved selectivity for target proteins.

This guide will focus on a kinase-centric screening campaign, as kinases are the most prominent target class for this scaffold.[2] However, the principles and workflows can be adapted for other target classes such as G-Protein Coupled Receptors (GPCRs) and ion channels.[7][8]

High-Throughput Screening (HTS) Campaign Strategy

A successful HTS campaign requires a multi-stage, logical progression from a broad primary screen to more specific secondary and counter-assays to identify and validate true hits. This tiered approach is designed to efficiently reduce a large compound library to a small number of high-quality, well-characterized lead candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary Validation Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary Biochemical Screen (e.g., ADP-Glo Kinase Assay) Single High Concentration Compound_Library->Primary_Assay Initial_Hits Initial Hit Identification (Activity > Threshold) Primary_Assay->Initial_Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Initial_Hits->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Initial_Hits->Counter_Screen Secondary_Assay Secondary Cell-Based Assay (Target Engagement & Function) Dose_Response->Secondary_Assay Selectivity_Panel Kinase Selectivity Profiling Secondary_Assay->Selectivity_Panel Confirmed_Hits Confirmed Hits Selectivity_Panel->Confirmed_Hits

Caption: High-level workflow for a typical HTS campaign.

Primary Screening: Biochemical Kinase Inhibition Assay

Objective: To rapidly identify compounds from the library that inhibit the enzymatic activity of a target kinase in a biochemical, cell-free format.

Rationale for Assay Choice: We will use an ADP-detection assay, such as ADP-Glo™, as the primary screening platform. These assays are robust, sensitive, and universally applicable to any ADP-producing enzyme, including all kinases. They measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. Inhibition is therefore observed as a decrease in signal. This format is preferred over radioactive methods for HTS due to safety, cost, and waste disposal considerations.[9]

Protocol 3.1: Primary HTS using ADP-Glo™ Kinase Assay

Materials:

  • Target Kinase (e.g., FGFR1, JAK1)

  • Kinase-specific peptide substrate

  • ATP (at Km concentration for the target kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Compound library plates (10 mM stocks in DMSO)

  • Low-volume 384-well white assay plates (e.g., Corning #3572)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Negative Control (DMSO)

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), transfer 20 nL of each library compound (10 mM stock) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Dispense 20 nL of DMSO into control wells (negative control, 0% inhibition).

    • Dispense 20 nL of a known potent inhibitor into control wells (positive control, 100% inhibition).

  • Kinase Reaction Mixture Preparation:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand to ensure the reaction is linear and produces a robust signal.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of ATP for the target kinase to facilitate the identification of both competitive and non-competitive inhibitors.

  • Assay Execution:

    • Dispense 5 µL of the 2X kinase/substrate solution to all wells of the assay plate containing the pre-spotted compounds.

    • Incubate for 10 minutes at room temperature (RT) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the reaction for 60 minutes at RT. The incubation time should be optimized to ensure the reaction does not exceed 20-30% ATP consumption in the DMSO control wells.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at RT.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at RT to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Define a hit threshold, typically based on the mean activity of the sample field plus three times the standard deviation (e.g., >50% inhibition).

Hit Confirmation and Triage

Objective: To confirm the activity of initial hits, determine their potency, and eliminate false positives arising from assay interference.

Protocol 4.1: Dose-Response (IC₅₀) Determination

Rationale: Active compounds from the primary screen are tested across a range of concentrations to determine their potency (IC₅₀ value). This confirms the activity and provides a quantitative measure for ranking compounds.

Methodology:

  • Perform the ADP-Glo™ assay as described in Protocol 3.1.

  • Instead of a single concentration, create 10-point, 3-fold serial dilutions for each hit compound, typically starting from 50 µM.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 4.2: Counter-Screen for Assay Interference

Rationale: Some compounds can interfere with the assay detection system (e.g., inhibit luciferase) rather than the target kinase, leading to false-positive results. This counter-screen is crucial for data integrity.

Methodology:

  • Run the ADP-Glo™ assay as described in Protocol 3.1, but without the target kinase .

  • Instead of the kinase reaction, add a fixed concentration of ADP to the wells that is equivalent to the amount produced in the uninhibited primary assay.

  • Add the hit compounds at the primary screening concentration (10 µM).

  • Proceed with the addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Compounds that cause a significant drop in the luminescent signal in this format are flagged as potential assay interference compounds and are typically deprioritized.

Secondary Validation: Cell-Based Target Engagement

Objective: To validate that confirmed hits can penetrate the cell membrane and engage the target kinase in a physiological context.

Rationale for Assay Choice: A cell-based assay confirms the biological relevance of the hits identified in the biochemical screen. We will describe a target engagement assay using NanoBRET™ technology, which measures the binding of a compound to its target protein inside living cells.

NanoBRET_Pathway cluster_0 Mechanism of NanoBRET Target Engagement Assay cluster_1 Inhibition by Test Compound Target Target Kinase (fused to NanoLuc® Luciferase) Tracer Fluorescent Tracer (Binds to Kinase Active Site) Target->Tracer Tracer Binding BRET Bioluminescence Resonance Energy Transfer (BRET) Occurs Target->BRET Energy Donor No_BRET BRET Signal Reduced or Abolished Target->No_BRET Displaces Tracer Tracer->BRET Proximity Test_Compound Test Compound (e.g., Pyrrolo[2,3-b]pyridine Hit) Test_Compound->Target Competitive Binding

Caption: Principle of the NanoBRET target engagement assay.

Protocol 5.1: Cellular Target Engagement using NanoBRET™

Materials:

  • Host cell line (e.g., HEK293)

  • Plasmid vector for expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer specific for the kinase class.

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White 96-well or 384-well cell culture plates.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.

    • Plate the cells into the assay plate and allow them to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the confirmed hit compounds in Opti-MEM™.

    • Add the compound dilutions to the cells.

    • Add the fluorescent tracer at a pre-optimized concentration (typically the EC₅₀ for BRET).

    • Incubate for 2 hours in a CO₂ incubator at 37°C.

  • Signal Detection:

    • Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. The inhibitor is critical to quench any signal from luciferase released from dead cells.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Data Summary and Interpretation

The data gathered from this multi-stage screening process allows for a robust evaluation of the compound library. Hits are prioritized based on a combination of biochemical potency, cellular activity, and lack of assay interference.

Table 1: Example HTS Data Summary for this compound Analogs

Compound IDPrimary Screen (% Inhibition @ 10µM)Biochemical IC₅₀ (nM)Luciferase Counter-Screen (% Inhibition)Cellular Target Engagement IC₅₀ (nM)
PYR-001 95.2752.1250
PYR-002 88.12104.5980
PYR-003 91.59885.3>10,000
PYR-004 45.7>10,0001.8N/A
PYR-005 99.8153.345

Interpretation of Example Data:

  • PYR-001 & PYR-002: Valid hits. Show good biochemical potency that translates to cellular activity. The ~3-5 fold shift between biochemical and cellular IC₅₀ is common and acceptable.

  • PYR-003: False positive. Potent in the primary biochemical assay but shows significant inhibition in the luciferase counter-screen, indicating assay interference. This is confirmed by its lack of cellular activity.

  • PYR-004: Inactive compound. Did not meet the hit criteria in the primary screen.

  • PYR-005: High-priority hit. Demonstrates excellent biochemical and cellular potency with a minimal shift, suggesting good cell permeability and target engagement. This compound would be prioritized for further studies, including selectivity profiling.

Adaptation for Other Target Classes

While the focus here is on kinases, the general HTS workflow is adaptable.

  • GPCRs: Primary screening can be performed using cell-based assays that measure second messengers like cAMP or calcium flux.[10] For example, a Gs-coupled receptor could be screened using a cAMP detection assay (e.g., HTRF®). Secondary assays could involve β-arrestin recruitment assays to explore biased agonism.[11]

  • Ion Channels: HTS for ion channel modulators often employs fluorescence-based assays using voltage-sensitive or ion-sensitive dyes.[8] For instance, potassium channel blockers can be identified using thallium flux assays.[12] Automated electrophysiology platforms can then serve as a powerful secondary assay for confirming mechanism and potency.[13]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The structured, multi-tiered HTS campaign outlined in these application notes provides a robust framework for identifying and validating potent and cell-active modulators of protein kinases or other important drug targets. By integrating biochemical, cellular, and counter-screening assays, researchers can efficiently triage large compound libraries, minimize the risk of false positives, and focus resources on the most promising chemical matter for lead optimization.

References

Synthesis and SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for indole have led to its incorporation into a multitude of biologically active molecules. This scaffold is a key component in compounds targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized in the development of inhibitors for various enzymes, such as phosphodiesterase 4B (PDE4B), fibroblast growth factor receptor (FGFR), Janus kinase (JAK), and human neutrophil elastase (HNE).[1][2][3][4][5] This guide provides a detailed overview of the synthesis and structure-activity relationship (SAR) studies of a particularly important class of these compounds: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Synthetic Strategy: A Modular Approach to Chemical Diversity

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is typically achieved through a modular approach, allowing for the facile introduction of diversity at key positions of the scaffold. A common and effective synthetic route is initiated from a commercially available or readily synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid or its corresponding ester.[6][7] The general synthetic workflow involves three key transformations: N-arylation of the pyrrole nitrogen, saponification of the ester to the carboxylic acid, and subsequent amide bond formation.

G start Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate1 Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate start->intermediate1 Chan-Lam Coupling (Cu(OAc)₂, Arylboronic acid, Pyridine) intermediate2 1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate1->intermediate2 Saponification (NaOH, MeOH/H₂O) final_product 1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides intermediate2->final_product Amide Coupling (T3P, Amine, DIPEA)

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Protocol 1: Chan-Lam N-Arylation

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[8] In this context, it is employed to introduce a variety of aryl or heteroaryl groups at the N1 position of the pyrrolo[2,3-b]pyridine core.

Rationale for Reagent Selection:

  • Copper(II) Acetate (Cu(OAc)₂): A readily available and effective copper catalyst for this transformation.[8]

  • Arylboronic Acids: A diverse range of commercially available coupling partners, allowing for extensive SAR exploration.

  • Pyridine: Acts as a base and a ligand to facilitate the catalytic cycle.[6]

Step-by-Step Protocol:

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added the desired arylboronic acid (1.2 equiv).

  • Copper(II) acetate (1.5 equiv) and pyridine (2.0 equiv) are subsequently added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Saponification

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.

Step-by-Step Protocol:

  • The N-arylated ethyl ester (1.0 equiv) is dissolved in a mixture of methanol (MeOH) and water.

  • Sodium hydroxide (NaOH, 3.0 equiv) is added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then cooled to 0 °C and acidified with 1N hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: T3P-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is an excellent coupling reagent for amide bond formation.[1] It is known for its high efficiency, mild reaction conditions, and the easy removal of its byproducts, which are water-soluble.[9][10] This makes it a preferred choice over many other coupling reagents, especially for sensitive substrates where racemization is a concern.[11]

Rationale for Reagent Selection:

  • T3P® (Propanephosphonic acid anhydride): A powerful and "green" coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[11][12] Its byproducts are easily removed by aqueous workup.[10]

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used to neutralize the acidic protons and facilitate the reaction.[6]

  • A Variety of Amines: This step allows for the introduction of the final element of diversity in the carboxamide moiety.

Step-by-Step Protocol:

  • The 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF).

  • The desired primary or secondary amine (1.1 equiv) and DIPEA (3.0 equiv) are added to the solution.

  • T3P® (50% solution in a suitable solvent like ethyl acetate, 1.5 equiv) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for 30 minutes to 4 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or preparative HPLC to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Structure-Activity Relationship (SAR) Studies

The modular synthesis allows for systematic modifications at three key positions of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold: the N1-position of the pyrrolopyridine core, the C5-position of the pyridine ring, and the amide moiety.

Caption: Key diversification points for SAR studies.

SAR as PDE4B Inhibitors

A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors revealed several key SAR trends.[6]

Compound N1-Aryl Group Amide Moiety (NHR) PDE4B IC₅₀ (μM) Selectivity (PDE4D/PDE4B)
11a 3,4-DichlorophenylCyclopropyl0.451.8
11c 3,4-DichlorophenylCyclobutyl0.222.9
11h 3,4-Dichlorophenyl3,3-Difluoroazetidin-1-yl0.146.0
11k 3,4-Dichlorophenyl(Furan-2-yl)methyl0.282.5
14a 3-Chloro-4-methylphenylCyclopropyl0.232.7
14b 3-Chloro-4-methylphenylCyclobutyl0.115.0

Key Insights:

  • N1-Aryl Group: Electron-withdrawing groups, such as dichlorophenyl and chloro-methylphenyl, are well-tolerated and contribute to potent inhibition.[6]

  • Amide Moiety: The nature of the amide substituent significantly impacts both potency and selectivity.[6]

    • Small aliphatic cyclic amines, such as cyclobutyl, are favorable.[6]

    • The introduction of a 3,3-difluoroazetidine ring (compound 11h ) led to a notable increase in both potency and selectivity over the closely related PDE4D isoform.[6] This highlights the importance of exploring fluorinated motifs to modulate ligand-protein interactions.

    • Increasing the size of the amide substituent generally leads to a decrease in activity.[6]

SAR as FGFR Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of potent FGFR inhibitors.[2][13]

Compound C5-Substitution C3-Substitution FGFR1 IC₅₀ (nM)
1 H3-Methoxyphenyl1900
4a CF₃3-Methoxyphenyl118
4h CF₃3,5-Dimethoxyphenyl7

Key Insights:

  • C5-Position: Introduction of a trifluoromethyl (CF₃) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can significantly enhance inhibitory activity, potentially by forming a hydrogen bond with the hinge region of the kinase.[2][14]

  • C3-Substitution: The substituent at the 3-position interacts with a hydrophobic pocket. A 3,5-dimethoxyphenyl group, as seen in compound 4h , was found to be optimal, leading to a substantial increase in potency.[2]

SAR as JAK Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been investigated as selective JAK inhibitors.[3][4][15]

Compound C4-Substitution C5-Amide JAK3 IC₅₀ (nM)
6 (2-(Dimethylamino)ethyl)amino-1100
11a (2-(Dimethylamino)ethyl)aminoCONH₂1600
14c CyclohexylaminoCONH₂110

Key Insights:

  • C4 and C5 Positions: Simultaneous modification at the C4 and C5 positions is crucial for potent JAK3 inhibition.[3]

  • C4-Substitution: A cyclohexylamino group at the C4-position was found to significantly increase JAK3 inhibitory activity.[3]

  • C5-Amide: The introduction of a carbamoyl group at the C5-position is a key modification for achieving high potency.[3]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly valuable platform for the development of potent and selective inhibitors for a variety of therapeutic targets. The modular synthetic route described herein provides a robust and flexible approach for generating diverse libraries of compounds for SAR exploration. The insights gained from SAR studies on PDE4B, FGFR, and JAK inhibitors underscore the importance of systematic modifications at the N1, C5, and carboxamide positions to fine-tune the pharmacological properties of these molecules. This guide serves as a comprehensive resource for researchers in drug discovery and development, providing both the practical protocols and the strategic rationale for the synthesis and optimization of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Yield Improvement and Troubleshooting

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds. The 7-azaindole core, also known as pyrrolo[2,3-b]pyridine, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] The introduction of a gem-dimethyl group at the C3-position creates a quaternary center, which can be a critical feature for modulating pharmacological properties but often presents significant synthetic challenges.

This guide provides a structured approach to troubleshooting common issues and optimizing reaction yields, based on established chemical principles and analogous transformations reported in the literature.

Part 1: Proposed Synthetic Strategy & Core Challenges

The synthesis of 3,3-disubstituted oxindoles and related lactams often involves an intramolecular cyclization of an amide precursor.[2] Applying this logic to the pyridine core, a robust and logical synthetic approach involves a two-step sequence: (1) Acylation of a 2-aminopyridine with an α-halo acyl halide, followed by (2) a palladium-catalyzed intramolecular C-H arylation to form the desired lactam.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization 2_Aminopyridine 2-Aminopyridine Amide_Precursor N-(pyridin-2-yl)-2-bromo -2-methylpropanamide 2_Aminopyridine->Amide_Precursor Base (e.g., Pyridine) DCM, 0 °C to rt Acyl_Halide 2-Bromo-2-methyl propanoyl bromide Acyl_Halide->Amide_Precursor Final_Product 3,3-Dimethyl-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Amide_Precursor_2 N-(pyridin-2-yl)-2-bromo -2-methylpropanamide Amide_Precursor_2->Final_Product Pd Catalyst (e.g., Pd(OAc)2) Ligand, Base (e.g., K2CO3) Solvent (e.g., Toluene), Heat

Caption: Proposed two-step synthesis of the target compound.

This pathway is logical but prone to specific challenges, particularly in the cyclization step, which requires careful optimization to favor the desired intramolecular reaction over competing side reactions.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield in Acylation Step (Amide Formation)

Q: My reaction of 2-aminopyridine with 2-bromo-2-methylpropanoyl bromide results in a low yield of the desired amide precursor. What are the likely causes?

A: Low yields in this step are typically due to three main factors: competing reactions, reagent decomposition, and steric hindrance.

  • Competing N-Acylation: 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the exocyclic amino group (N-H) and the endocyclic pyridine nitrogen. While acylation is desired on the amino group, reaction with the pyridine nitrogen can occur, leading to a charged, unreactive species.

  • Reagent Instability: Acyl halides, especially α-bromo derivatives, are highly sensitive to moisture. Hydrolysis of the acyl bromide to the corresponding carboxylic acid will halt the reaction.

  • Steric Hindrance: The gem-dimethyl groups on the acyl bromide create significant steric bulk, which can slow down the desired reaction rate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., dichloromethane, THF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Control Temperature: Add the acyl bromide slowly to a cooled solution (0 °C) of 2-aminopyridine and a non-nucleophilic base. This minimizes side reactions and controls the exotherm.

  • Choice of Base: Use a base that is strong enough to scavenge the HBr byproduct but is not nucleophilic enough to compete with the aminopyridine. Pyridine or 2,6-lutidine are suitable choices. Avoid strong bases like triethylamine which can promote elimination side reactions with the α-bromo amide product.

  • Monitor Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acyl bromide to ensure complete consumption of the starting aminopyridine.

Issue 2: Failure or Low Yield in the Intramolecular Cyclization Step

Q: I have successfully synthesized the amide precursor, but the palladium-catalyzed cyclization is not working or gives a very low yield. How can I optimize this critical step?

A: This is the most challenging step of the synthesis. Success hinges on the precise combination of the palladium source, ligand, base, solvent, and temperature. The goal is to facilitate the intramolecular C-H activation/arylation on the pyridine ring.

Key Optimization Parameters:

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often a reliable starting point for C-H activation. Pd₂(dba)₃ can be effective in cases where a Pd(0) source is required from the outset. Catalyst loading is typically 1-5 mol%.
Ligand Phosphine ligands (e.g., XPhos, RuPhos, P(t-Bu)₃)The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often required for challenging C-H functionalization reactions. RuPhos has been successfully used in aminations of related chloro-azaindole systems.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to facilitate the C-H activation step and neutralize the acid generated. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but K₂CO₃ is a good, cost-effective starting point.
Solvent Toluene, Dioxane, DMFHigh-boiling, non-protic solvents are necessary to achieve the temperatures required for C-H activation. Toluene or dioxane are excellent first choices.
Temperature 80 - 120 °CThe reaction typically requires heating to overcome the activation energy for C-H bond cleavage. Monitor for thermal decomposition of the starting material.

Recommended Optimization Workflow:

Troubleshooting_Flowchart start Low Cyclization Yield check_conditions Initial Conditions: Pd(OAc)2 (2%), XPhos (4%) K2CO3 (2 eq), Toluene, 110°C start->check_conditions screen_ligands Screen Ligands (e.g., RuPhos, P(t-Bu)3) check_conditions->screen_ligands No Improvement screen_bases Screen Bases (e.g., Cs2CO3, K3PO4) screen_ligands->screen_bases No Improvement success Yield Improved screen_ligands->success Improvement screen_solvents Try Alternative Solvent (e.g., Dioxane) screen_bases->screen_solvents No Improvement screen_bases->success Improvement screen_solvents->success Improvement

Caption: Decision tree for optimizing the cyclization reaction.

Issue 3: Formation of a Dimeric Side Product

Q: My LC-MS analysis shows a significant peak with double the expected mass. What is this impurity and how can I prevent its formation?

A: A product with approximately double the mass of your desired product is almost certainly an intermolecularly formed dimer. This occurs when the palladium-activated intermediate of one molecule reacts with another molecule of the starting material before it has a chance to cyclize intramolecularly.

Side_Reaction Intramolecular vs. Intermolecular Reaction cluster_0 cluster_1 SM Amide Precursor Intermediate Pd-Activated Intermediate SM->Intermediate Pd(0), Base Desired Desired Product (Intramolecular) Intermediate->Desired High Dilution (Favored) Dimer Dimer Byproduct (Intermolecular) Intermediate->Dimer High Concentration (Disfavored) + another SM molecule

Caption: Competing pathways leading to product or dimer.

Solution: High-Dilution Conditions To favor the intramolecular pathway, the concentration of the reaction must be kept low.

  • Slow Addition: Instead of adding all the starting material at once, use a syringe pump to add a solution of the amide precursor to the hot catalyst/base mixture over several hours.

  • Large Solvent Volume: Increase the total volume of the solvent to decrease the overall concentration (e.g., from 0.1 M to 0.01 M).

Part 3: Recommended Experimental Protocol

This protocol represents a robust starting point for optimization.

Step 1: Synthesis of N-(pyridin-2-yl)-2-bromo-2-methylpropanamide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) and stir for 5 minutes.

  • Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide precursor.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene to create a final substrate concentration of approximately 0.01 M (this is a high-dilution condition).

  • Heat the mixture to 110 °C.

  • In a separate flask, dissolve the amide precursor (1.0 eq) from Step 1 in anhydrous toluene.

  • Using a syringe pump, add the solution of the amide precursor to the hot catalyst mixture over a period of 6-8 hours.

  • After the addition is complete, allow the reaction to stir at 110 °C for an additional 12 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the final product, this compound.

References

Technical Support Center: Navigating Solubility Challenges with 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility challenges encountered with this compound. As a member of the pyrrolopyridine class of heterocyclic compounds, this compound is anticipated to exhibit limited aqueous solubility, a common characteristic for this structural family.[1] This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The limited aqueous solubility of many 1H-pyrrolo[2,3-b]pyridine derivatives often arises from their rigid, planar structure and lipophilic characteristics.[1] The fused ring system contributes to strong intermolecular interactions within the crystal lattice, requiring substantial energy to break during dissolution.[1] While the nitrogen atom in the pyridine ring can offer a slight increase in polarity, the overall hydrophobic nature of the molecule, including the dimethyl substitution, is likely to dominate, leading to poor solubility in aqueous media.

Q2: What are the critical first steps in addressing the solubility of a new batch of this compound?

A2: Before attempting solubilization, it is crucial to characterize the physicochemical properties of your specific batch of this compound. Key parameters to determine include its pKa, LogP, melting point, and solid-state form (e.g., crystallinity and potential polymorphism). This foundational data will inform the selection of the most appropriate solubilization strategy.[2]

Q3: What are some initial, simple methods to try for dissolving this compound for preliminary in vitro assays?

A3: For initial screening purposes, pH adjustment and the use of co-solvents are often the most direct approaches.[2][3] If the compound has an ionizable group, modifying the pH of the buffer can significantly enhance solubility.[3][4] Alternatively, employing a water-miscible organic co-solvent can disrupt the compound's intermolecular forces and improve its interaction with the aqueous vehicle.[3][5]

Q4: Can structural modification of this compound improve its solubility?

A4: Yes, structural modification can be a powerful strategy to enhance solubility. This can involve adding polar functional groups, such as hydroxyl or amino groups, to increase hydrophilicity and the potential for hydrogen bonding with water.[6] Another approach is to create prodrugs, which are more soluble derivatives that convert to the active parent compound in vivo.[4][7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock into aqueous buffer.

This is a common challenge when working with compounds that are highly soluble in organic solvents like DMSO but poorly soluble in aqueous media. The abrupt change in solvent polarity causes the compound to crash out of solution.

Root Cause Analysis and Mitigation Workflow:

G A Start: Poorly Soluble Compound B Physicochemical Characterization (pKa, LogP, Melting Point) A->B C Ionizable Compound? B->C D pH Adjustment C->D Yes E Co-solvent Screening C->E No F Sufficient Solubility? D->F E->F G Advanced Formulation F->G No H End: Solubilized Compound F->H Yes I Lipid-Based Formulations G->I J Cyclodextrin Complexation G->J K Amorphous Solid Dispersions G->K I->H J->H K->H

References

Technical Support Center: Pyrrolo[2,3-b]pyridine-based Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing pyrrolo[2,3-b]pyridine derivatives, such as 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, in in vitro assays. This guide is designed to provide expert insights and actionable troubleshooting advice to navigate common challenges encountered during drug discovery and development. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of enzymes, particularly protein kinases.[1][2][3][4][5][6] This guide synthesizes field-proven insights to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characterization of novel pyrrolo[2,3-b]pyridine-based compounds.

Q1: What is the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery?

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a versatile heterocyclic scaffold. Its structure is frequently employed in the design of inhibitors for various protein kinases, including Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptors (FGFRs), and Traf2- and NCK-interacting kinase (TNIK).[1][3][4][6] Its utility stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes, making it a potent "hinge-binding" motif.[7] Researchers often use this core as a starting point for developing highly selective and potent drug candidates for therapeutic areas like oncology.[2][8]

Q2: My compound, this compound, has low aqueous solubility. What are the best practices for preparing stock solutions?

Low aqueous solubility is a common challenge with heterocyclic compounds developed for kinase inhibition.[9]

  • Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved; gentle warming or sonication can assist, but always check for precipitation upon returning to room temperature.

  • Aliquoting: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[10]

  • Working Solutions: For assays, create intermediate dilutions from the primary stock. It is critical to ensure that the final concentration of DMSO in the assay buffer is low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Q3: I am seeing high variability in my IC50 values between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in drug discovery assays.[10] The root causes can often be traced to several factors:

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations (especially ATP in kinase assays) can significantly shift IC50 values.

  • Reagent Stability: Ensure all reagents, particularly the enzyme and substrate, are stored correctly and have not undergone degradation.

  • Compound Stability: The compound itself may be unstable in the assay buffer. A pre-incubation stability study can assess this.

  • Cell-Based Assay Variables: For cellular assays, inconsistent cell passage number, seeding density, and overall cell health are major sources of variability.[10] Always use cells within a defined passage range and ensure consistent seeding.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental issues.

Guide 1: Distinguishing True Inhibition from Assay Interference

A common pitfall in high-throughput screening (HTS) is the identification of compounds that appear active but are actually interfering with the assay technology, leading to false positives.[11][12][13]

Problem: My compound shows potent activity in a primary biochemical screen, but the dose-response curve is unusually steep or shallow.

  • Potential Cause 1: Compound Aggregation. At higher concentrations, some compounds form colloidal aggregates that non-specifically sequester and denature proteins, mimicking true inhibition.[13] This is a well-known artifact for many HTS hits.

    • Troubleshooting Protocol:

      • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS).[11] If the compound's potency is significantly reduced, aggregation is the likely cause.

      • Enzyme Concentration Test: True inhibitors should display IC50 values that are independent of the enzyme concentration under optimized assay conditions.[13] If the IC50 value increases proportionally with the enzyme concentration, non-specific inhibition, possibly due to aggregation, is indicated.

  • Potential Cause 2: Interference with Detection Method. The compound may interfere with the assay's readout system (e.g., fluorescence, luminescence). Heterocyclic compounds can be intrinsically fluorescent or act as quenchers.[11]

    • Troubleshooting Protocol:

      • Counter-Screen/Interference Assay: Run the assay without the enzyme or substrate. Add the compound and all detection reagents.[13] A signal change in the absence of a complete enzymatic reaction points directly to assay interference.

      • Orthogonal Assay: Validate the hit using a different assay technology that relies on an unrelated detection principle (e.g., if the primary assay uses fluorescence, use a label-free method like mass spectrometry for confirmation).[11][13]

Troubleshooting Test Observation Suggesting an Artifact Interpretation
Detergent Addition (0.01% Triton X-100) Significant rightward shift (loss of potency) in IC50 curve.Compound is likely acting via aggregation.
Varying Enzyme Concentration IC50 value increases with higher enzyme concentration.Stoichiometric, non-specific inhibition.
Enzyme/Substrate-Null Assay Compound generates or quenches the signal.Direct interference with assay detection.
Orthogonal Assay Compound is inactive.The primary result was a false positive specific to that assay technology.

Diagram: Hit Validation Workflow

This diagram outlines a systematic approach to triage initial hits and eliminate common false positives.

HitValidationWorkflow PrimaryScreen Primary HTS Hit DoseResponse Confirm Dose-Response PrimaryScreen->DoseResponse AggregationTest Aggregation Test (e.g., add Detergent) DoseResponse->AggregationTest Potency Confirmed InterferenceTest Assay Interference Counter-Screen AggregationTest->InterferenceTest Passes (No Aggregation) FalsePositive1 False Positive (Artifact) AggregationTest->FalsePositive1 Fails (Potency Drops) OrthogonalAssay Orthogonal Assay (Different Technology) InterferenceTest->OrthogonalAssay Passes (No Interference) FalsePositive2 False Positive (Artifact) InterferenceTest->FalsePositive2 Fails (Signal Perturbed) CellularAssay Cell-Based Target Engagement Assay OrthogonalAssay->CellularAssay Passes (Activity Confirmed) FalsePositive3 False Positive (Artifact) OrthogonalAssay->FalsePositive3 Fails (Inactive) ValidatedHit Validated Hit CellularAssay->ValidatedHit

Caption: A workflow for validating primary screening hits to rule out common artifacts.

Guide 2: Investigating Potential Covalent Inhibition

Some heterocyclic compounds can act as covalent inhibitors, forming a permanent bond with the target protein. This mechanism is characterized by time-dependent inhibition.[14] Given that your compound contains a lactam moiety within the pyrrolo[2,3-b]pyridin-2-one core, assessing this possibility is crucial.

Problem: The observed inhibitory potency of my compound increases with longer pre-incubation times with the target enzyme.

  • Potential Cause: Covalent Mechanism of Action. The compound may be an irreversible or long-residence-time inhibitor. The inhibition follows a two-step mechanism: initial reversible binding (KI) followed by an irreversible inactivation step (kinact).[14]

    • Troubleshooting Protocol 1: IC50 Shift Assay

      • Objective: To determine if pre-incubation of the enzyme with the inhibitor, prior to adding the substrate, increases potency.

      • Method:

        • Prepare two sets of assay plates.

        • Plate A (No Pre-incubation): Add the enzyme, inhibitor, and substrate simultaneously and start the reaction.

        • Plate B (Pre-incubation): Pre-incubate the enzyme and serially diluted inhibitor for a set period (e.g., 30, 60, 120 minutes) at the assay temperature. Initiate the reaction by adding the substrate.

      • Analysis: Calculate the IC50 value for each condition. A significant leftward shift (increased potency) in the IC50 curve with longer pre-incubation times is a strong indicator of a time-dependent, potentially covalent mechanism.[15][16]

    • Troubleshooting Protocol 2: Jump Dilution Assay

      • Objective: To determine if the enzyme-inhibitor complex is irreversible.

      • Method:

        • Incubate a high concentration of the enzyme with an excess of the inhibitor (e.g., 10x IC50) for an extended period (e.g., >60 minutes) to allow for complex formation.

        • Rapidly dilute the complex (e.g., 100-fold or more) into assay buffer containing the substrate. This dilution lowers the free inhibitor concentration to well below its effective range.

      • Analysis: Monitor enzymatic activity immediately after dilution. If the inhibition is reversible, enzyme activity will recover over time. If the inhibition is irreversible, the enzyme activity will remain suppressed, as the covalent bond prevents the inhibitor from dissociating.[15]

Diagram: Kinase Inhibition Mechanism

This diagram shows a simplified model of how a pyrrolo[2,3-b]pyridine-based compound might inhibit a kinase, and where a covalent interaction could occur.

KinaseInhibition cluster_0 Kinase ATP Binding Pocket Kinase Kinase (e.g., FGFR, CDK8) Hinge Hinge Region Cys Nucleophilic Cysteine (Potential Covalent Site) Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Hinge H-Bonds (Reversible Binding, KI) Inhibitor->Cys Covalent Bond (Irreversible, kinact) ATP ATP ATP->Hinge Competes for Binding

References

Technical Support Center: Optimizing In Vivo Dosage of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Researchers working with novel derivatives of this scaffold, such as 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, face the critical challenge of translating promising in vitro activity into in vivo efficacy. This process is fraught with complexities, from poor bioavailability to unforeseen toxicities. This technical support guide provides a comprehensive framework for systematically optimizing the in vivo dosage of novel 1H-pyrrolo[2,3-b]pyridine derivatives, ensuring reproducible and translatable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We have a novel 1H-pyrrolo[2,3-b]pyridine derivative with potent nanomolar activity in vitro. How do we determine a starting dose for our first in vivo animal study?

A1: Extrapolating a starting dose from in vitro data is a critical first step, but it must be approached with caution as in vitro potency does not always translate directly to in vivo efficacy.[3][4] A multi-faceted approach is recommended:

  • In Vitro Toxicology: Before any animal studies, assess the compound's cytotoxicity in relevant cell lines to determine the therapeutic index (in vitro).

  • Literature Review: Investigate published in vivo studies on structurally similar pyrrolopyridine derivatives to identify tolerated dose ranges.

  • Dose Extrapolation (with caution): While not a substitute for a formal dose-ranging study, a rough estimation can be made. However, it's impossible to directly extrapolate an in vitro IC50 to an in vivo MTD.[3] A more common starting point is to conduct a dose-range finding study.[5][6]

  • No-Observed-Adverse-Effect Level (NOAEL): If preliminary, non-GLP toxicology studies are performed, the NOAEL can be a valuable starting point for efficacy studies.[7]

The most scientifically rigorous approach is to perform a Dose-Range Finding (DRF) study .[8][9] This study is designed to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[10][11]

Q2: How should we design a Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) study for our compound?

A2: A well-designed DRF study is fundamental to the entire preclinical program.[8][9] Its primary goal is to establish a safe and tolerable dose range for subsequent pharmacokinetic (PK) and efficacy studies.

Key Components of a DRF/MTD Study:

Parameter Recommendation Rationale
Species Selection Typically start with a rodent model (e.g., mice or rats). Use at least two species (one rodent, one non-rodent) for toxicology assessments before first-in-human trials.[12][13]To assess for species-specific toxicities and ensure broader safety data.
Group Size Small groups (n=3-5 per dose level) are usually sufficient for initial dose-ranging.[8]To minimize animal use while still obtaining meaningful data on tolerability.
Dose Levels A control (vehicle) group and at least 3-4 dose levels. Dose escalation can follow a modified Fibonacci sequence or a simple geometric progression (e.g., 2x or 3x).[8]To cover a broad dose range and identify a dose-response relationship for toxicity.
Route of Administration Should match the intended clinical route of administration (e.g., oral gavage, intravenous, intraperitoneal).[14]To ensure the preclinical data is relevant to the clinical scenario.
Monitoring Parameters Daily clinical observations (e.g., changes in activity, posture, fur), body weight measurements (at least twice weekly), and food/water intake.[8][9]To identify signs of toxicity and determine the MTD.
Endpoint The study endpoint is typically the observation of dose-limiting toxicity (e.g., >20% body weight loss, significant clinical signs of distress) or the completion of a pre-defined study duration (e.g., 7-14 days).[10]To clearly define the MTD.

The following workflow can guide the design and execution of a DRF/MTD study:

DRF_MTD_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Decision start Define Study Objectives (Determine MTD) select_model Select Animal Model (e.g., Mouse, Rat) start->select_model select_route Determine Route of Administration (e.g., PO, IV, IP) select_model->select_route dose_levels Establish Dose Levels & Escalation Scheme (e.g., 10, 30, 100 mg/kg) select_route->dose_levels administer Administer Compound & Vehicle dose_levels->administer monitor Monitor Animals Daily (Body Weight, Clinical Signs) administer->monitor toxicity Observe for Dose-Limiting Toxicity? monitor->toxicity mtd_no No Toxicity: Escalate Dose (If planned) toxicity->mtd_no No mtd_yes Toxicity Observed: Establish MTD toxicity->mtd_yes Yes mtd_no->administer end Proceed to PK/Efficacy Studies mtd_yes->end

Caption: Workflow for a Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study.

Q3: Our compound has poor aqueous solubility. What can we do to improve its oral bioavailability?

A3: Poor aqueous solubility is a common challenge for heterocyclic compounds and a major reason for poor oral bioavailability.[15][16][17][18][19] Several formulation strategies can be employed to overcome this limitation:

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[20][21] Techniques like jet milling can be used for micronization.[16]

  • Amorphous Solid Dispersions:

    • Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[16][20] This can be achieved through methods like spray drying.

  • Lipid-Based Formulations:

    • For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[20][21]

  • Complexation:

    • Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[20][21]

  • pH Adjustment and Co-solvents:

    • For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility. The use of co-solvents (e.g., PEG300, Tween 80) is also a common practice.

The choice of strategy depends on the physicochemical properties of your specific derivative.[20][22] It is often necessary to screen several formulation approaches to find the most suitable one.

Q4: We have established the MTD. How do we design our efficacy studies?

A4: With the MTD established, you can now design robust efficacy studies to determine the therapeutic potential of your compound.

Key Considerations for Efficacy Study Design:

Parameter Recommendation Rationale
Animal Model Use a disease-relevant model (e.g., a xenograft model with a human cancer cell line expressing the target kinase).[23]To ensure the study results are relevant to the intended therapeutic indication.
Dose Levels Include the MTD, at least two lower doses (e.g., MTD/2, MTD/4), and a vehicle control.To establish a dose-response relationship for efficacy and identify the Minimum Effective Dose (MED).[6]
Dosing Schedule Should be informed by pharmacokinetic (PK) data. If PK data is not yet available, a daily dosing schedule is a common starting point.[14]To maintain drug exposure above the therapeutically effective concentration.
Pharmacodynamic (PD) Markers If possible, measure a biomarker of target engagement in the tumor or surrogate tissue. For kinase inhibitors, this could be the phosphorylation status of a downstream substrate.[24]To confirm that the drug is hitting its target at the tested doses and to correlate target engagement with anti-tumor activity.
Endpoints Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight. Secondary endpoints can include survival analysis and measurement of PD markers.To provide a comprehensive assessment of the compound's anti-tumor activity and tolerability.

The following decision tree illustrates the process of moving from initial studies to a robust efficacy study:

Efficacy_Study_Design cluster_preclinical Preclinical Characterization cluster_efficacy Efficacy Study Design start Novel 1H-pyrrolo[2,3-b]pyridine Derivative with in vitro Activity solubility Assess Physicochemical Properties (Solubility, Stability) start->solubility formulation Develop Appropriate Formulation solubility->formulation mtd_study Conduct Dose-Range Finding Study (Determine MTD) formulation->mtd_study pk_study Conduct Pharmacokinetic (PK) Study (Determine Exposure, Half-life) mtd_study->pk_study efficacy_design Design Efficacy Study pk_study->efficacy_design animal_model Select Disease-Relevant Animal Model efficacy_design->animal_model dose_selection Select Dose Levels (MTD, MTD/2, MTD/4, Vehicle) efficacy_design->dose_selection dosing_schedule Define Dosing Schedule (Based on PK data) efficacy_design->dosing_schedule pd_markers Identify PD Biomarkers efficacy_design->pd_markers execute_study Execute Efficacy Study (Measure TGI, Body Weight, PD) animal_model->execute_study dose_selection->execute_study dosing_schedule->execute_study pd_markers->execute_study end_point Analyze Data & Make Go/No-Go Decision execute_study->end_point

Caption: Decision workflow for designing an in vivo efficacy study.

Q5: We are observing high variability in our in vivo results. What are the common causes and how can we mitigate them?

  • Animal Variability: Ensure that all animals are age- and weight-matched and sourced from a reliable supplier. Randomize animals into treatment groups. Increasing the sample size per group can enhance statistical power.[23]

  • Formulation Instability: The compound may not be stable in the formulation vehicle, leading to inconsistent dosing. Assess the stability of your formulation under the experimental conditions.

  • Inconsistent Administration: The administration technique (e.g., oral gavage, IV injection) can significantly impact bioavailability. Ensure all technical staff are properly trained and follow a standardized operating procedure.[23]

  • Inadequate Sample Handling: Inconsistent sample collection and processing for PK or PD analysis can introduce significant variability. Develop and adhere to strict protocols for blood collection, tissue harvesting, and sample storage.

References

Technical Support Center: 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, a novel small molecule inhibitor with a pyrrolo[2,3-b]pyridine core. This guide is designed to provide in-depth technical assistance to researchers encountering challenges related to the characterization of its off-target effects. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors targeting a range of proteins such as TNIK, FGFR, and ATM.[1][2][3] Consequently, a thorough understanding of your molecule's selectivity profile is paramount for accurate data interpretation and successful therapeutic development.

This resource is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for critical thinking and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - First Steps in Off-Target Investigation

Q1: We are observing an unexpected phenotype in our cell-based assays with this compound. How do we begin to determine if this is an off-target effect?

A1: This is a critical and common question in early-stage drug discovery. An unexpected phenotype can be exciting, but it's essential to determine its origin. Here’s a logical approach to dissecting on-target versus off-target effects:

  • Orthogonal Chemical Probes: The first step is to treat your cells with a structurally distinct inhibitor that targets the same primary kinase. If this second, unrelated compound recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target. Conversely, if the phenotype is unique to your molecule, an off-target effect is more likely.

  • Dose-Response Correlation: A clear correlation between the concentration of your compound and the intensity of the phenotype is a fundamental pharmacological principle. However, this alone does not distinguish between on- and off-target effects, as both can be dose-dependent. Compare the EC50 of the phenotype with the IC50 of your primary target. A significant discrepancy between these values may suggest an off-target is responsible for the observed cellular response.[4]

Q2: What are the most common classes of off-target proteins for kinase inhibitors with a pyrrolo[2,3-b]pyridine core?

A2: Due to the highly conserved nature of the ATP-binding pocket across the human kinome, kinase inhibitors often exhibit polypharmacology.[8] For compounds built around the 1H-pyrrolo[2,3-b]pyridine scaffold, the most common off-targets are other kinases.[9] However, it's also important to consider other protein families that bind ATP or related cofactors. These can include:

  • Other Kinase Families: Even if your compound is designed to be a selective tyrosine kinase inhibitor, it may interact with serine/threonine kinases.

  • ATP-binding Enzymes: A broad range of enzymes beyond kinases utilize ATP.

  • GPCRs, Ion Channels, and Nuclear Receptors: While less common, these protein families have also been identified as off-targets for some kinase inhibitors.[10]

A systematic approach using broad-panel screening is the most effective way to identify these unintended interactions.

Part 2: Troubleshooting Guides for Key Off-Target Identification Assays

A multi-pronged approach is essential for robustly identifying and validating off-target effects. Below are troubleshooting guides for three key methodologies.

Kinome Profiling: Identifying Unintended Kinase Interactions

Kinome profiling services, such as those offered by DiscoverX (KINOMEscan) or MRC PPU, are powerful tools to assess the selectivity of a compound against a large panel of kinases.[11] These assays typically measure the ability of a compound to compete with an immobilized ligand for the ATP-binding site of each kinase.

Caption: A generalized workflow for an in vitro kinase profiling experiment.

Problem Potential Cause Recommended Solution
High number of hits (promiscuous inhibitor) 1. Compound concentration too high: The screening concentration may be saturating for many kinases. 2. Compound aggregation: At high concentrations, compounds can form aggregates that non-specifically inhibit enzymes.[12] 3. Reactive compound: The compound may contain reactive functional groups that covalently modify proteins.1. Perform dose-response profiling: Screen at a lower concentration or, ideally, determine the Ki or IC50 for each hit. 2. Check for aggregation: Use dynamic light scattering or a similar method to assess compound aggregation at the screening concentration. 3. Structural analysis: Examine the compound structure for any potential reactive moieties.
No or very few hits 1. Compound degradation: The compound may be unstable in the assay buffer. 2. Low compound potency: The screening concentration may be too low to detect inhibition. 3. Assay interference: The compound may interfere with the detection method (e.g., fluorescence quenching).1. Assess compound stability: Use LC-MS to check the stability of the compound in the assay buffer over the course of the experiment. 2. Increase screening concentration: If feasible, screen at a higher concentration. 3. Consult the vendor: Discuss potential assay interference with the kinome profiling service provider.
Inconsistent results between runs 1. Compound handling issues: Inconsistent dilution or storage of the compound. 2. Assay variability: Inherent variability in the high-throughput assay.1. Standardize compound handling: Ensure consistent preparation and storage of compound stocks. 2. Run in duplicate or triplicate: This will help to assess the statistical significance of the results.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Cellular Context

CETSA is a powerful technique to confirm that your compound binds to its intended target and any identified off-targets within the complex environment of a living cell.[5][6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

References

Technical Support Center: Purification of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) based on established purification methodologies for related heterocyclic compounds. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Silica Gel Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of my crude this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a frequent challenge, often attributable to the compound's interaction with the stationary phase or suboptimal experimental conditions. Here’s a breakdown of potential causes and solutions:

  • Compound Streaking or Tailing: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to band broadening and poor elution.

    • Solution: To mitigate this, consider adding a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or pyridine can neutralize the acidic sites on the silica, leading to sharper peaks and improved recovery.[1]

  • Compound Insolubility During Loading: If the crude material is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to incomplete elution.

    • Solution: Ensure your crude product is completely dissolved before loading. If solubility is an issue in the initial mobile phase, you can dissolve the compound in a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

  • Irreversible Adsorption: In some cases, highly polar compounds or those with specific functional groups can bind irreversibly to the silica gel.

    • Solution: If you suspect irreversible adsorption, a change in stationary phase might be necessary. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propylated silica.

Issue 2: Persistent Impurities Detected by NMR or LC-MS Post-Purification

Question: After a standard silica gel chromatography purification, I still observe persistent impurities in my NMR and LC-MS spectra. How can I achieve higher purity?

Answer:

The presence of persistent impurities suggests that they have similar polarities to your target compound, making separation by a single chromatographic step challenging. A multi-pronged approach is often necessary for achieving high purity.

  • Co-eluting Impurities: Impurities with similar Rf values to this compound will co-elute during chromatography.

    • Solution 1: Orthogonal Purification Techniques: Employ a purification method based on a different separation principle. For instance, if you initially used normal-phase chromatography, consider recrystallization or reversed-phase chromatography (C18 silica) as a secondary step.[1] Recrystallization is particularly effective for removing less soluble impurities.

    • Solution 2: High-Performance Liquid Chromatography (HPLC): For separating challenging impurities, especially structural isomers, preparative HPLC offers significantly higher resolution than flash chromatography.[1]

  • Starting Materials or Reagents: Unreacted starting materials or residual reagents can be carried through the work-up and co-elute with the product.

    • Solution: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities, while a wash with a saturated sodium bicarbonate solution can remove acidic byproducts.

  • Residual Solvents: Solvents used in the reaction or purification can be trapped in the final product.

    • Solution: High vacuum drying, potentially at a slightly elevated temperature (if the compound is stable), is effective for removing residual solvents. For stubborn solvents, lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane can be employed.[1] NMR solvent impurity charts are a valuable resource for identifying these peaks.

Issue 3: Difficulty in Achieving Crystallization

Question: I am struggling to recrystallize my purified this compound. It either oils out or remains as an amorphous solid. What techniques can I use to induce crystallization?

Answer:

Recrystallization is a powerful purification technique, but inducing crystal formation can sometimes be challenging. Here are several strategies to try:

  • Solvent System Screening: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Procedure: Start with a single solvent screen. If single solvents are unsuccessful, move to a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Gently warm the mixture until it becomes clear, and then allow it to cool slowly. Common solvent systems for similar heterocyclic compounds include ethyl acetate/hexanes, dichloromethane/methanol, and acetone/water.[2][3]

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradually increases the concentration of the solute, promoting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in flash column chromatography for this compound?

A1: Based on the purification of structurally related pyrrolopyridine derivatives, a good starting point for a mobile phase would be a gradient of ethyl acetate in hexanes or pentane.[2] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. For more polar compounds, a system of methanol in dichloromethane is a common alternative.[2] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q2: What are the most common types of impurities I should expect in the synthesis of this compound?

A2: Common impurities often include unreacted starting materials, byproducts from side reactions (such as over-oxidation or incomplete cyclization), and isomers of the desired product.[1] The specific impurities will depend on the synthetic route employed.

Q3: Is preparative TLC a suitable method for purifying this compound?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities of this compound, typically in the range of 10-100 mg. It is particularly useful for rapid purification to obtain an analytical sample.

Q4: My compound appears to be unstable on silica gel. What are my alternatives?

A4: If your compound shows signs of degradation on silica gel (e.g., streaking on TLC with the appearance of new spots), you should consider alternative stationary phases. Neutral or basic alumina can be a good option for basic compounds. Alternatively, reversed-phase chromatography using C18-functionalized silica is a powerful technique where the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Experimental Workflow & Data Presentation

Table 1: Recommended Solvent Systems for Chromatography
Chromatography TypeStationary PhaseRecommended Mobile Phase (Starting Point)Modifier (if needed)
Flash ChromatographySilica GelGradient of Ethyl Acetate in Hexanes/Pentane0.1-1% Triethylamine
Gradient of Methanol in Dichloromethane
Reversed-Phase HPLCC18 SilicaGradient of Acetonitrile in Water0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Step-by-Step Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the loading solvent. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica.

  • Elution: Start the elution with the low-polarity mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC or LC-MS.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If impurities persist Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure Product Analysis->PureProduct Purity >95%

Caption: A general workflow for the purification of this compound.

Diagram: Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_solutions Potential Solutions start Low Yield After Column Chromatography q1 Observation Streaking/Tailing on TLC? Product Insoluble in Loading Solvent? No Product Eluted? start->q1 s1 Add Basic Modifier (e.g., Triethylamine) q1:s->s1 Yes s2 Dry Load Sample q1:s->s2 Yes s3 Change Stationary Phase (e.g., Alumina, C18) q1:s->s3 Yes

Caption: Troubleshooting guide for low yield in column chromatography.

References

Technical Support Center: Improving the Selectivity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the selective functionalization of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common selectivity challenges encountered during the synthesis and modification of this critical heterocyclic scaffold. As a key structural motif in numerous pharmaceuticals, mastering the selective functionalization of 7-azaindole is paramount for successful drug discovery and development.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What are the principle challenges in achieving selectivity when functionalizing the 1H-pyrrolo[2,3-b]pyridine core?

A1: The primary challenge lies in the differential reactivity of the various positions on the bicyclic ring system. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This electronic disparity can lead to mixtures of isomers if reaction conditions are not carefully controlled. Key selectivity challenges include:

  • Regioselectivity during electrophilic substitution: Differentiating between the C2 and C3 positions of the pyrrole ring.

  • N1 vs. N7 functionalization: Selectively alkylating or acylating the pyrrole nitrogen (N1) over the pyridine nitrogen (N7).

  • Chemoselectivity in cross-coupling reactions: Differentiating between multiple halogen substituents on the ring.[3]

  • Functionalization of the pyridine ring: The electron-deficient nature of the pyridine ring makes it less reactive towards many common transformations.

Q2: What is the general order of reactivity for electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring?

A2: For most electrophilic aromatic substitution reactions, the C3 position is the most reactive due to the higher electron density at this position, a characteristic shared with the parent indole scaffold.[4][5] The general order of reactivity for electrophilic attack is:

C3 > C2 > C5 > C6 > C4

It is important to note that this order can be influenced by the presence of existing substituents, the nature of the electrophile, and the reaction conditions.

Q3: Why is protecting the pyrrole N-H often a necessary first step?

A3: The pyrrole N-H is acidic and can interfere with a variety of reactions. Deprotonation can lead to N-functionalization as a competing side reaction. Additionally, the N-H can coordinate to metal catalysts, such as palladium, potentially inhibiting or altering the course of cross-coupling reactions.[6][7] Common protecting groups include sulfonyls (e.g., tosyl), carbamates (e.g., Boc), and silyl ethers (e.g., SEM).[8]

II. Troubleshooting Guides: A Deeper Dive into Selectivity

This section is organized by common reaction types and addresses specific issues you may encounter in the lab.

Issue: My reaction is producing a mixture of C2 and C3 substituted isomers. How can I favor substitution at a single position?

Underlying Principles: The C3 position is generally more electron-rich and kinetically favored for electrophilic attack. However, bulky substituents at adjacent positions or highly reactive electrophiles can lead to a loss of selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor C3 selectivity.

Detailed Recommendations:

Parameter Recommendation & Rationale
Temperature Lower the reaction temperature (e.g., to 0 °C or -78 °C). Lower temperatures often increase the kinetic preference for attack at the more nucleophilic C3 position.
Electrophile Reactivity Use a less reactive electrophile or a milder Lewis acid catalyst. Highly reactive species are less selective and more likely to react at both C2 and C3.
Solvent Effects The polarity of the solvent can influence the stability of the transition states leading to C2 and C3 substitution. Screen a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., THF, DMF).
Steric Hindrance Introduce a bulky protecting group on the N1 nitrogen (e.g., triisopropylsilyl - TIPS). This can sterically block the C2 position, directing the electrophile to C3.

Protocol Example: Selective C3-Sulfenylation [9][10]

This protocol demonstrates a highly regioselective C3 sulfenylation of 7-azaindoles.

  • To a solution of 7-azaindole (1.0 equiv) in DMSO, add iodine (I2, 20 mol%).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the desired thiol (1.1 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC.

  • Upon completion, quench the reaction with water and a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

Issue: My N-alkylation reaction is yielding a mixture of N1 and N7 alkylated products.

Underlying Principles: The pyrrole nitrogen (N1) is generally more nucleophilic than the pyridine nitrogen (N7). However, the N7 nitrogen can be alkylated, especially under certain conditions. The choice of base, solvent, and the nature of the alkylating agent are critical for controlling the regioselectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor N1-alkylation selectivity.

Detailed Recommendations:

Parameter Recommendation & Rationale
Base and Solvent Sodium hydride (NaH) in THF is a common and reliable combination for achieving high N1 selectivity. The sodium counter-ion coordinates preferentially with the N1 anion. Cesium carbonate (Cs2CO3) in DMF can sometimes lead to different selectivity outcomes.[11]
Steric Effects A bulkier alkylating agent will preferentially react at the more sterically accessible N1 position.
Temperature Running the reaction at a lower temperature may improve selectivity.

Issue: I am having trouble with low yields, side reactions, or lack of chemoselectivity in my palladium-catalyzed cross-coupling reaction.

Underlying Principles: 7-azaindoles can be challenging substrates for cross-coupling reactions. The nitrogen atoms can coordinate to the metal catalyst, and the electronic nature of the ring can influence the reactivity of different positions.[12][13][14]

Troubleshooting Guide for Common Cross-Coupling Reactions:

Reaction Type Common Problem Troubleshooting Suggestions
Suzuki-Miyaura Low yield or no reaction.Protect the N1-H: This is often crucial for success. Optimize the catalyst/ligand system: Different phosphine ligands can have a significant impact on the reaction outcome. Consider ligands like RuPhos or XPhos.[3] Screen bases: K2CO3, Cs2CO3, and K3PO4 are common choices.
Buchwald-Hartwig Amination Catalyst inhibition.Protect the N1-H. Use a suitable ligand: Bulky electron-rich ligands are often required. Optimize the base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.
Sonogashira Homocoupling of the alkyne.Use a copper co-catalyst (e.g., CuI). Run the reaction under an inert atmosphere. Optimize the base: A tertiary amine base like triethylamine or diisopropylethylamine is commonly used.[15]
Chemoselectivity (e.g., di-halogenated substrates) Reaction at the undesired position.Exploit the differential reactivity of C-X bonds (I > Br > Cl). Choose a catalyst system known for selective C-Cl or C-F activation if necessary. [7] Consider the order of reactions: It may be more strategic to perform one coupling before another.[3]

Protocol Example: Chemoselective Suzuki-Miyaura Coupling [3]

This protocol describes the selective coupling at the C2 position of a 2-iodo-4-chloro-7-azaindole derivative.

  • To a degassed mixture of 1,4-dioxane and water, add the 2-iodo-4-chloro-7-azaindole (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (K2CO3, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd2(dba)3, 0.03 equiv).

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

IV. References

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available from: --INVALID-LINK--

  • Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem. Available from: --INVALID-LINK--

  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. Available from: --INVALID-LINK--

  • Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. Benchchem. Available from: --INVALID-LINK--

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • Recent advances in the global ring functionalization of 7-azaindoles. X-MOL. Available from: --INVALID-LINK--

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: --INVALID-LINK--

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available from: --INVALID-LINK--

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. Available from: --INVALID-LINK--

  • Organometallic methods for the synthesis and functionalization of azaindoles. PubMed. Available from: --INVALID-LINK--

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available from: --INVALID-LINK--

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available from: --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available from: --INVALID-LINK--

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. Available from: --INVALID-LINK--

  • Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). Benchchem. Available from: --INVALID-LINK--

  • Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. Benchchem. Available from: --INVALID-LINK--

  • Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. Benchchem. Available from: --INVALID-LINK--

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: --INVALID-LINK--

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available from: --INVALID-LINK--

  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem. Available from: --INVALID-LINK--

  • Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Semantic Scholar. Available from: --INVALID-LINK--

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: --INVALID-LINK--

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available from: --INVALID-LINK--

  • How to Troubleshoot a Reaction. University of Rochester. Available from: --INVALID-LINK--

  • Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. Available from: --INVALID-LINK--

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Available from: --INVALID-LINK--

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available from: --INVALID-LINK--

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available from: --INVALID-LINK--

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. Available from: --INVALID-LINK--

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available from: --INVALID-LINK--

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available from: --INVALID-LINK--

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents. Available from: --INVALID-LINK--

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: --INVALID-LINK--

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: --INVALID-LINK--

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available from: --INVALID-LINK--

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ScienceDirect. Available from: --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: --INVALID-LINK--

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: --INVALID-LINK--

References

Technical Support Center: 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and related 7-azaindole scaffolds. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of targeted therapies, particularly kinase inhibitors.[1][2] This guide is designed to address common experimental artifacts and challenges that may arise during the synthesis, purification, and characterization of these valuable compounds. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common and challenging issues encountered during the synthesis and purification of the target compound and its analogs.

Q1: My final cyclization step to form the pyrrolopyridinone ring is resulting in very low yields. What are the likely causes and how can I optimize this?

Low yields in intramolecular cyclization reactions to form lactams like this compound are frequently traced back to a few key factors: precursor purity, reaction conditions, and competing side reactions.

Causality and Recommended Actions:

  • Purity of the Precursor: The open-chain precursor (e.g., an appropriately substituted 2-aminopyridine derivative) must be of the highest purity. Trace impurities, particularly unreacted starting materials from the previous step or residual acids/bases, can interfere with the cyclization catalyst or base, or promote side-product formation.

    • Validation Step: Before proceeding to the cyclization, confirm the precursor's purity (>95%) via ¹H NMR and LC-MS. Repurify via flash chromatography or recrystallization if necessary.

  • Base and Solvent Selection: The choice of base and solvent is critical for efficient deprotonation and subsequent nucleophilic attack. The pKa of the N-H or C-H bond being deprotonated must be matched with a suitable base. Anhydrous conditions are paramount, as water can quench the base and intermediates.

    • Expert Insight: For related heterocyclic syntheses, strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents like THF or Dioxane are often employed. However, strong bases can sometimes promote dimerization or other side reactions.[3] A systematic screening of bases (e.g., NaH, KHMDS, t-BuOK) and solvents is recommended.

  • Reaction Temperature and Concentration: These parameters govern the kinetics of the desired reaction versus potential side reactions.

    • High Dilution: Intramolecular cyclizations are often favored under high-dilution conditions. This minimizes the probability of intermolecular reactions which can lead to dimers or polymers. A typical starting concentration would be 0.01-0.05 M.

    • Temperature Control: While heating can accelerate the reaction, it can also promote decomposition or byproduct formation. We recommend starting at room temperature and gently heating only if no conversion is observed. Some cyclizations may even benefit from sub-ambient temperatures.

Q2: After my reaction, the crude LC-MS shows a complex mixture of products. I see a mass corresponding to my starting material, my product, and an unexpected M+14 peak. What is this artifact?

The observation of an M+14 peak (or M+28, M+42) is a classic experimental artifact often pointing to N-methylation of your heterocyclic core.

Mechanistic Explanation:

The nitrogen atoms in the pyrrolo[2,3-b]pyridine scaffold, particularly the pyrrole nitrogen, are nucleophilic. If your reaction or workup involves solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc), especially at elevated temperatures, they can act as methylating agents. The formyl group in DMF can be reduced in situ or decompose to generate a reactive methylating species. Similarly, using methanol as a solvent with certain reagents can also lead to methylation.

Troubleshooting Workflow for Unexpected Alkylation:

start M+14 Peak Observed in LC-MS check_solvents Review Solvents Used (Reaction & Workup) start->check_solvents dmf_used Was DMF, DMAc, or MeOH used with heating? check_solvents->dmf_used yes_dmf High Probability of N-Methylation Artifact dmf_used->yes_dmf Yes no_dmf Consider Other Sources: - Methylating Reagents (MeI, DMS) - Cross-Contamination dmf_used->no_dmf No solution Solution: 1. Rerun reaction in a non-alkylating   solvent (e.g., Dioxane, Toluene, THF). 2. Lower reaction temperature. 3. Purify carefully via chromatography. yes_dmf->solution no_dmf->solution

Caption: Troubleshooting workflow for M+14 artifacts.

Frequently Asked Questions (FAQs): Characterization & Stability
Q3: I have a pure compound by LC-MS, but the ¹H NMR spectrum is broader than expected. Is the compound unstable?

While instability is a possibility, peak broadening in the NMR spectrum of heterocyclic compounds like this one can often be attributed to other factors.

  • Tautomerization/Proton Exchange: The lactam proton (N-H) can undergo exchange with trace amounts of water or acid in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This is a common cause of broadening for N-H signals and adjacent protons.

    • Diagnostic Test: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. If the broad peak disappears, it confirms it was an exchangeable proton (N-H).

  • Rotational Isomers (Rotamers): If your molecule has substituents connected by single bonds with hindered rotation (e.g., an N-aryl group), you may observe multiple sets of signals or broadened signals due to slow interconversion between different rotational conformations on the NMR timescale.

  • Aggregation: At higher concentrations, planar aromatic molecules can stack or aggregate via intermolecular hydrogen bonding. This can restrict molecular tumbling, leading to broader peaks.

    • Diagnostic Test: Dilute your sample and re-acquire the spectrum. If the peaks sharpen, aggregation was likely the cause.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual palladium from a cross-coupling reaction or iron from a spatula) can cause significant line broadening.

    • Mitigation: Ensure all glassware is scrupulously clean. If residual catalyst is suspected, the material can be filtered through a small plug of silica gel or Celite®, or treated with a metal scavenger.

Q4: What are the expected NMR and MS signatures for this compound?

Predicting the exact spectral data requires experimental acquisition, but based on published data for highly related 1H-pyrrolo[2,3-b]pyridine structures, we can provide a highly probable characterization profile.[1][4]

Expected Analytical Data Summary

Technique Expected Observation Rationale & Comments
¹H NMR Gem-dimethyl (C3): Singlet, ~1.2-1.5 ppm, 6H.The two methyl groups are equivalent and have no adjacent protons, resulting in a sharp singlet.
Pyridine Protons (H4, H5, H6): 3 distinct signals in the aromatic region (~7.0-8.5 ppm).These will appear as doublets or doublets of doublets, with coupling constants characteristic of pyridine rings. The exact shifts are sensitive to substituents.
Lactam N-H (H1): Broad singlet, downfield shift >10 ppm.The N-H proton of the lactam is typically deshielded and may be broad due to proton exchange.
¹³C NMR Quaternary Carbon (C3): ~45-55 ppm.The sp³-hybridized carbon bearing the two methyl groups.
Methyl Carbons (C3-Me): ~20-30 ppm.The two equivalent methyl carbons.
Lactam Carbonyl (C2): ~170-180 ppm.Characteristic chemical shift for a carbonyl group in a five-membered lactam ring.
Aromatic Carbons: 6 signals in the ~110-160 ppm range.Corresponding to the carbons of the fused pyridine and pyrrole rings.
HRMS (ESI+) [M+H]⁺: Calculated m/z for C₉H₁₁N₂O⁺High-resolution mass spectrometry should confirm the elemental composition to within 5 ppm.
[M+Na]⁺: [M+23.98]⁺Sodium adducts are very common artifacts in ESI-MS and should be anticipated.
Protocols & Methodologies
Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol is a self-validating system for purifying the target compound from common reaction impurities.

  • Prepare the Crude Sample: After the reaction workup, dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

  • Dry-Loading: Concentrate the silica slurry under reduced pressure until a fine, free-flowing powder is obtained. This "dry-loading" technique generally results in superior separation compared to wet-loading. Causality: Dry-loading creates a concentrated, even band of material at the top of the column, preventing streaking and improving resolution.

  • Pack the Column: Select a column size appropriate for the amount of material. As a rule of thumb, use a 40-50:1 ratio of silica gel to crude material mass. Pack the column using your starting eluent (e.g., 100% Hexanes or a low-polarity mixture).

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 9:1).

  • Gradient Elution: Gradually increase the polarity of the eluent. For pyrrolopyridinones, a gradient of Ethyl Acetate in Hexanes (e.g., from 10% to 70%) is often effective. The progress is monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: Collect fractions and analyze them by TLC. Combine fractions that show a single, clean spot corresponding to the product's expected Rf value.

  • Confirmation: Analyze the combined, purified fractions by LC-MS and ¹H NMR to confirm identity and purity before proceeding to the next step.

Diagram: General Synthetic Troubleshooting Pathway

This diagram outlines a logical workflow for addressing common synthetic failures, such as low or no product formation.

decision decision step step start Low/No Product Yield check_sm Step 1: Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm sm_ok Are SMs >95% Pure? check_sm->sm_ok repurify Repurify Starting Materials sm_ok->repurify No check_conditions Step 2: Analyze Reaction Conditions sm_ok->check_conditions Yes repurify->start conditions_list Review: - Anhydrous Conditions? - Reagent Stoichiometry? - Temperature Correct? - Reaction Time Sufficient? check_conditions->conditions_list analyze_crude Step 3: Analyze Crude Reaction Mixture (LC-MS, NMR) conditions_list->analyze_crude product_present Is Desired Product Present? analyze_crude->product_present no_product No Product, Only SM: - Increase Temperature - Increase Reaction Time - Use Stronger Reagent product_present->no_product No, only SM byproducts Byproducts Observed: - Identify Byproducts (MS, NMR) - Postulate Side Reaction - Modify Conditions to Suppress  (e.g., Lower Temp, High Dilution) product_present->byproducts Yes, with byproducts optimize Optimization Loop no_product->optimize byproducts->optimize

Caption: A systematic workflow for troubleshooting low-yield chemical reactions.

References

Technical Support Center: Enhancing the Bioavailability of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one based compounds. This guide is structured to address the common experimental hurdles researchers face when attempting to improve the oral bioavailability of this promising heterocyclic scaffold. We will move beyond simple protocols to explain the underlying causality, empowering you to make informed decisions in your drug development campaign.

Introduction: The Pyrrolo[2,3-b]pyridine Core and the Bioavailability Challenge

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 3,3-dimethyl-2-oxo variant presents a unique lactam structure that, while potentially offering novel target interactions, often introduces significant bioavailability challenges. These typically manifest as poor aqueous solubility and/or rapid metabolic clearance, hindering the translation of potent in vitro activity to in vivo efficacy.[1][2] This guide provides a systematic, question-driven approach to troubleshooting and overcoming these obstacles.

Section 1: Foundational Troubleshooting - The Starting Point

Before attempting any modification, a robust understanding of your parent compound's baseline physicochemical properties is critical. This initial characterization will dictate your entire optimization strategy.

Q1: My lead compound based on the this compound scaffold exhibits potent in vitro activity but fails in vivo. Where do I begin troubleshooting?

A1: The first step is to systematically diagnose the root cause of the poor in vivo performance. The issue almost certainly lies within the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of your compound. Low bioavailability is the most common culprit for this class of molecules.[3] Your investigation should start with two fundamental in vitro assays: Aqueous Solubility and Metabolic Stability .

  • Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Many heterocyclic compounds suffer from low aqueous solubility, which is a primary rate-limiting step for oral absorption.[4]

  • Metabolic Stability Assessment: Utilize liver microsomes (human, rat, or mouse) to assess the compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[5][6] A short in vitro half-life in this assay is a strong indicator of high first-pass metabolism in the liver, leading to rapid clearance and low exposure.[6]

The results from these two experiments will guide your subsequent actions.

Start Start: Potent In Vitro Compound Fails In Vivo Solubility Assess Aqueous Solubility (pH 7.4) Start->Solubility Metabolism Assess Metabolic Stability (Liver Microsomes) Start->Metabolism LowSol Problem: Low Solubility Solubility->LowSol < 10 µM GoodSol Result: Good Solubility Solubility->GoodSol > 50 µM LowStab Problem: Low Stability (Rapid Metabolism) Metabolism->LowStab t½ < 30 min GoodStab Result: Good Stability Metabolism->GoodStab t½ > 60 min Permeability Next Step: Assess Permeability (e.g., Caco-2 Assay) GoodSol->Permeability GoodStab->Permeability

Initial troubleshooting workflow for poor in vivo performance.

Section 2: Addressing Poor Aqueous Solubility

If your initial assessment reveals poor solubility as the primary hurdle, several well-established chemical and formulation strategies can be employed.

Q2: My compound is a weak base and has poor solubility (<5 µM). How can salt formation improve its properties, and how do I screen for the best salt form?

A2: For ionizable compounds, particularly those with a basic nitrogen atom on the pyridine ring, salt formation is the most direct and effective method to enhance aqueous solubility and dissolution rate.[7][8] The strategy involves reacting the basic parent molecule with an acid to form a salt, which typically has a much higher solubility than the free base.

The key principle is that the salt will readily dissociate in an aqueous environment, leading to a higher concentration of the dissolved drug at the absorption site.[9] However, not all salts are equal; they can differ dramatically in their solubility, stability, and hygroscopicity. Therefore, a systematic salt screening process is essential.

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable acid counterions. Common choices include hydrochloride (HCl), sulfate, mesylate, tosylate, citrate, and tartrate.

  • Solvent Selection: Dissolve the free base (e.g., 50 mg) in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol) at a concentration near saturation.

  • Acid Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of the selected acid, either as a solution in the same solvent or neat.

  • Crystallization: Allow the mixture to stir at room temperature or with gentle heating. If no precipitate forms, cool the solution or add an anti-solvent (e.g., heptane) to induce crystallization.

  • Isolation and Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze each salt form for:

    • Aqueous Solubility: Measure the solubility in water or PBS (pH 7.4).

    • Solid-State Properties: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify different polymorphs.

    • Hygroscopicity: Assess moisture uptake under controlled humidity conditions.

    • Chemical Stability: Store samples under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for degradation.

Salt FormCounterionAqueous Solubility (µg/mL at pH 7.4)Dissolution Rate (Intrinsic)Hygroscopicity (% weight gain at 80% RH)
Free Base-3.5Low0.2%
HydrochlorideHCl150.2High5.8% (Deliquescent)
MesylateMethanesulfonic Acid255.8Very High1.5%
TartrateL-Tartaric Acid98.7Medium0.8%

Expert Insight: While the hydrochloride salt might offer a significant solubility boost, its high hygroscopicity can pose major challenges for formulation and stability. In this example, the mesylate salt presents the best overall profile, offering a dramatic increase in solubility and dissolution without significant hygroscopicity issues.[10]

Q3: My compound is neutral, or salt formation did not yield a stable, soluble salt. Is a prodrug approach a viable alternative?

A3: Yes, a prodrug strategy is an excellent alternative for non-ionizable compounds or when salt formation fails.[11] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[12] For improving solubility, the strategy involves attaching a highly polar, ionizable promoiety to the parent molecule.[13]

A common and highly effective approach is to create a phosphate ester prodrug.[14] The phosphate group is highly polar and can be ionized to form a very soluble salt (e.g., a sodium salt). This group is typically cleaved in vivo by alkaline phosphatases, which are abundant in the intestine and plasma, to release the active parent drug.[13]

cluster_0 In Formulation (High Solubility) cluster_1 In Vivo (At Target Site) Prodrug Low-Solubility Parent Drug (R-OH) PhosphateProdrug Phosphate Prodrug (R-O-PO3²⁻ 2Na⁺) Prodrug->PhosphateProdrug Phosphorylation ActiveDrug Active Parent Drug (R-OH) PhosphateProdrug_invivo Phosphate Prodrug PhosphateProdrug_invivo->ActiveDrug Cleavage by Alkaline Phosphatases

The phosphate prodrug strategy for enhancing solubility.

Expert Insight: The success of a prodrug strategy hinges on the rate of conversion. The conversion must be rapid enough to ensure adequate systemic exposure of the active drug but not so fast that the prodrug is cleaved before absorption is complete. This requires careful in vitro evaluation in plasma and intestinal homogenates.

Q4: Can I improve solubility without chemically modifying my compound?

A4: Absolutely. Formulation-based approaches can significantly enhance solubility and are often explored in parallel with medicinal chemistry efforts. One of the most powerful techniques is complexation with cyclodextrins.[15]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble drug molecules (the "guest") within their cavity, forming an inclusion complex.[17] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a substantial increase in its apparent solubility and dissolution rate.[18][19]

  • Cyclodextrin Selection: Screen various cyclodextrins, such as β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[16]

  • Phase Solubility Studies: Prepare saturated solutions of your drug in aqueous buffers containing increasing concentrations of the cyclodextrin.

  • Quantification: After equilibration, filter the solutions and measure the concentration of the dissolved drug (e.g., by HPLC-UV).

  • Diagram Plotting: Plot the drug concentration against the cyclodextrin concentration. The shape of the curve indicates the type of complex formed and its stoichiometry. A linear (AL-type) plot is most common and desirable.

  • Binding Constant Calculation: From the slope of the phase solubility diagram, you can calculate the stability constant (Kc), which quantifies the affinity of the drug for the cyclodextrin cavity. A moderate binding constant is often ideal for bioavailability enhancement.[18]

Section 3: Overcoming Poor Membrane Permeability

If your compound has adequate solubility but still shows poor bioavailability, the next barrier to investigate is its ability to permeate the intestinal epithelium.[20]

Q5: My modified compound has excellent solubility (>100 µM) but shows low permeability in the Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s). What does this mean and what modifications should I consider?

A5: A low apparent permeability coefficient (Papp) in a Caco-2 cell assay suggests that your compound struggles to cross the intestinal cell membrane.[21][22] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized cells that mimic the intestinal barrier.[23] This assay is the industry standard for predicting in vitro oral drug absorption.[24]

Low permeability is often linked to a compound's lipophilicity. While some lipophilicity is required for a drug to enter the lipid bilayer of a cell membrane, excessive polarity (low lipophilicity) or excessive lipophilicity can hinder this process.[][26][27] The relationship between lipophilicity (often measured as LogP or LogD) and permeability is often parabolic. Your goal is to find the optimal balance.[28]

  • Measure Baseline LogD7.4: First, determine the octanol-water distribution coefficient at pH 7.4. This provides a quantitative measure of your compound's lipophilicity in a physiological context.

  • Systematic Structural Modifications:

    • To Increase Lipophilicity (if LogD is too low): Consider adding small, non-polar groups. For the pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, a common and effective strategy is N-alkylation of the pyrrole nitrogen. Adding a methyl or ethyl group can subtly increase lipophilicity and disrupt crystal packing, which can also aid solubility.[29][30]

    • To Decrease Lipophilicity (if LogD is too high): Introduce small polar groups, such as a hydroxyl or methoxy group, on an accessible part of the molecule, like an appended phenyl ring.

This assay not only measures permeability but also helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing absorption.[21]

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for ~21 days until a differentiated monolayer with tight junctions is formed.

  • Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A-to-B): Add the test compound to the apical (A, upper) chamber, which represents the intestinal lumen. At various time points, take samples from the basolateral (B, lower) chamber, representing the bloodstream, and quantify the compound concentration.

  • Permeability Measurement (B-to-A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber.

  • Calculate Papp and Efflux Ratio:

    • Calculate Papp for both directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .

    • An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter.[21]

cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER Verify monolayer integrity (Measure TEER) Culture->TEER AtoB Apical to Basolateral (A→B) Add drug to Apical side, sample from Basolateral TEER->AtoB BtoA Basolateral to Apical (B→A) Add drug to Basolateral side, sample from Apical TEER->BtoA Analyze Quantify drug concentration (LC-MS/MS) AtoB->Analyze BtoA->Analyze Calculate Calculate Papp (A→B) Papp (B→A) Efflux Ratio (ER) Analyze->Calculate

Workflow for a bidirectional Caco-2 permeability assay.

Section 4: Addressing Rapid Metabolic Degradation

If both solubility and permeability are optimized, but in vivo exposure remains low, the final major hurdle is rapid metabolic clearance.[6]

Q6: My compound is rapidly cleared in a liver microsome stability assay (t½ < 15 minutes). How do I identify and block these "metabolic soft spots"?

A6: Rapid clearance in liver microsomes indicates your compound is quickly metabolized by enzymes, primarily cytochrome P450s (CYPs).[31][32] The goal is to identify the specific site on the molecule where this metabolism occurs (the "metabolic soft spot") and then modify the structure to block this process without losing potency.

  • Metabolite Identification: The first step is to perform a metabolite identification ("MetID") study. Incubate the parent compound with liver microsomes (or hepatocytes for a more complete picture including Phase II metabolism) and cofactors (e.g., NADPH), and then analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).[33] The goal is to identify the structures of the major metabolites.

  • Identify the Site of Metabolism: By comparing the mass of the metabolites to the parent drug, you can deduce the metabolic transformation that occurred (e.g., a +16 Da shift indicates an oxidation, such as hydroxylation). Common metabolic soft spots on heterocyclic compounds include:

    • Oxidation of electron-rich aromatic rings.

    • Oxidation of benzylic carbons.

    • N- or O-dealkylation.

  • Structural Modification ("Metabolic Blocking"): Once a labile site is identified, you can make specific chemical modifications to block the metabolism. A common and highly effective strategy is to replace a hydrogen atom at the metabolic site with a fluorine atom or a methyl group. The C-F bond is much stronger than a C-H bond and is resistant to CYP-mediated oxidation.

  • Observation: MetID analysis of your this compound derivative, which has a para-methylphenyl group attached at the N1 position, shows a major metabolite with a +16 Da mass shift.

  • Hypothesis: The para-methyl group is a metabolic soft spot and is being oxidized to a benzyl alcohol, which is then further oxidized to a carboxylic acid.

  • Strategy: Synthesize an analog where the para-methyl group is replaced with a para-fluoro or para-chloro group. Alternatively, replace the methyl group with a trifluoromethyl (CF₃) group.

  • Validation: Test the new analog in the liver microsome stability assay. A significant increase in the metabolic half-life would validate your hypothesis and strategy.

CompoundModification at para-positionIn Vitro Half-life (Human Liver Microsomes)
Parent-CH₃12 minutes
Analog 1-F75 minutes
Analog 2-CF₃> 120 minutes

This data clearly demonstrates that blocking the identified metabolic soft spot dramatically improved the compound's stability, which is highly likely to translate to improved oral bioavailability.

References

Validation & Comparative

A Comparative Guide to Validating the Target of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the identification of a bioactive small molecule is a moment of profound potential. The compound 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, built upon the privileged 7-azaindole (or pyrrolo[2,3-b]pyridine) scaffold, represents such a beginning. This guide provides a comprehensive, technically grounded framework for the critical next step: validating its biological target. We will navigate the logical progression from broad, hypothesis-generating screening to definitive, high-confidence target identification, drawing upon established methodologies and comparative data from analogous chemical entities.

The 7-azaindole core is a well-established hinge-binding motif, suggesting a high probability of interaction with the ATP-binding site of protein kinases.[1][2] Indeed, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including ABL/SRC, B-RAF, VEGFR2, JAK2, and FGFRs, making these compelling starting points for our investigation.[1][3][4][5][6][7] However, scientific rigor demands an unbiased approach, extending our inquiry to other potential targets such as phosphodiesterases and even structural proteins like tubulin, which have been shown to bind related heterocyclic structures.[8][9][10][11]

Strategic Workflow for Target Validation

Our experimental journey is designed as a tiered approach, beginning with broad, cost-effective assays to narrow the field of potential targets, followed by more resource-intensive, high-resolution techniques for confirmation and characterization.

G cluster_0 Tier 1: Initial Hypothesis Generation cluster_1 Tier 2: Direct Target Engagement cluster_2 Tier 3: In-depth Characterization Broad Kinase Panel Screening Broad Kinase Panel Screening Cellular Viability Assays Cellular Viability Assays Broad Kinase Panel Screening->Cellular Viability Assays Thermal Shift Assay (TSA) Thermal Shift Assay (TSA) Broad Kinase Panel Screening->Thermal Shift Assay (TSA) Identified Hits Cell-Based Pathway Analysis Cell-Based Pathway Analysis Cellular Viability Assays->Cell-Based Pathway Analysis Phenotypic Clues Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Thermal Shift Assay (TSA)->Cellular Thermal Shift Assay (CETSA) Enzymatic Assays Enzymatic Assays Thermal Shift Assay (TSA)->Enzymatic Assays Confirmed Binding Cellular Thermal Shift Assay (CETSA)->Cell-Based Pathway Analysis In-Cell Engagement Enzymatic Assays->Cell-Based Pathway Analysis Chemical Proteomics Chemical Proteomics Cell-Based Pathway Analysis->Chemical Proteomics

Figure 1: A tiered workflow for target validation of this compound.

Part 1: Initial Hypothesis Generation - Casting a Wide Net

The foundational step is to ascertain the general biological activity of this compound. Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a broad kinase panel screening is the most logical and data-rich starting point.[1][3][4][12]

Broad Kinase Panel Screening

This experiment will test the compound against a large number of purified kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ service) at a fixed concentration (typically 1-10 µM). The output is a percent inhibition value for each kinase, allowing for the identification of initial "hits".

Comparative Rationale: Many published 7-azaindole derivatives show activity against multiple kinases. For instance, vemurafenib, a well-known B-RAF inhibitor, is based on this scaffold.[1][2] Other derivatives have shown potent, multi-targeted inhibition of ABL, SRC, and kinases involved in angiogenesis.[3] Therefore, it is crucial to assess our compound against a diverse panel to understand its selectivity profile.

Data Interpretation: Hits are typically defined as kinases showing >50% or >70% inhibition. The results should be triaged based on the potency of inhibition and the therapeutic relevance of the identified kinases.

Cellular Viability Assays

Parallel to kinase screening, it is essential to determine the compound's effect on cell proliferation across a panel of cancer cell lines. This provides a phenotypic readout and can offer clues about the underlying mechanism.

Experimental Protocol: Cellular Viability (MTT Assay)

  • Cell Plating: Seed cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Comparative Data:

Compound/InhibitorTarget Kinase(s)Reported IC50 (nM) in Cellular AssaysReference
VemurafenibB-RAFVaries by cell line (e.g., ~31 nM in A375)[1][2]
7-azaindole derivative 6z Multi-targeted (e.g., ABL, SRC)Potent antiproliferative effects[3]
1H-pyrrolo[2,3-b]pyridine 4h FGFR1, 2, 34T1 breast cancer cells[5][6][7]
1H-pyrrolo[2,3-b]pyridine 25a ATMPotent activity in HCT116 and SW620 cells[13]

This initial data will allow for a correlation between the kinases inhibited in the biochemical screen and the cell lines that are sensitive to the compound. For example, if the compound inhibits FGFR1 and shows potent activity against a breast cancer cell line known to be driven by FGFR1 signaling, this strengthens the hypothesis.[5][6]

Part 2: Verifying Direct Target Engagement

Once initial hits are identified, it is imperative to confirm a direct physical interaction between this compound and the putative target protein(s). Thermal shift assays are a robust and widely accepted method for this purpose.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA operates on the principle that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm). This is a biophysical, label-free method to confirm direct binding.

Experimental Protocol: Thermal Shift Assay

  • Reaction Setup: In a 96-well PCR plate, combine the purified target kinase, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound or a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments.

  • Fluorescence Monitoring: Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein is unfolded. A positive shift in Tm in the presence of the compound indicates binding.

G cluster_0 TSA Workflow Purified Protein Purified Protein Mix with Compound & Dye Mix with Compound & Dye Purified Protein->Mix with Compound & Dye Apply Thermal Gradient Apply Thermal Gradient Mix with Compound & Dye->Apply Thermal Gradient Mix with Compound & Dye->Apply Thermal Gradient in qPCR instrument Monitor Fluorescence Monitor Fluorescence Apply Thermal Gradient->Monitor Fluorescence Calculate Tm Shift Calculate Tm Shift Monitor Fluorescence->Calculate Tm Shift

Figure 2: Workflow for a Thermal Shift Assay (TSA).

Cellular Thermal Shift Assay (CETSA)

While TSA is excellent for purified proteins, CETSA confirms target engagement within the complex milieu of a living cell. This is a critical step to ensure that the compound reaches and binds to its target in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stabilized protein) from the precipitated fraction (containing unfolded, aggregated protein) by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the curve to higher temperatures for the compound-treated cells indicates intracellular target engagement.

Part 3: In-depth Mechanistic and Functional Characterization

With direct binding confirmed, the final phase is to quantify the functional consequences of this interaction.

Enzymatic Assays

For kinase targets, it is essential to determine the compound's inhibitory potency (IC50) through a direct enzymatic assay. This provides a quantitative measure of how effectively the compound disrupts the catalytic activity of the target.

Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the target kinase, its specific substrate, ATP, and a serial dilution of this compound.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Reading: Measure the luminescent signal, which is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence (or percent inhibition) against the log of the compound concentration to determine the IC50 value.

Comparative IC50 Data for 7-Azaindole Derivatives:

Compound/InhibitorTarget KinaseReported IC50 (nM)Reference
7-azaindole derivative 97 JAK21[4]
7-azaindole derivative 164 CDK1 / CDK27 / 3[4]
1H-pyrrolo[2,3-b]pyridine 4h FGFR1 / FGFR2 / FGFR37 / 9 / 25[5][6]
TNIK InhibitorTNIK< 1[14][15]
Cell-Based Pathway Analysis

To link target inhibition to the observed cellular phenotype, it is crucial to measure the phosphorylation of downstream substrates of the target kinase.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-STAT3 for JAK2, p-ERK for the MAPK pathway). Also, probe for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

G FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCγ PLCγ FGFR->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

Figure 3: Simplified FGFR signaling pathway, a potential target of 7-azaindole derivatives.[5][6]

Chemical Proteomics

For an unbiased, global view of the compound's targets, chemical proteomics can be employed. This involves creating an affinity probe by immobilizing this compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry. This can reveal unexpected "off-targets" or confirm the primary target with high confidence.

Conclusion

Validating the target of a novel compound like this compound is a systematic process of building a robust, evidence-based case. By leveraging the known pharmacology of its 7-azaindole core to form initial hypotheses and then applying a rigorous cascade of biophysical, enzymatic, and cellular assays, researchers can confidently identify its mechanism of action. This guide provides a scientifically sound and experimentally verifiable roadmap to transition from a promising molecule to a well-characterized lead compound, poised for further development. The comparative data from structurally related inhibitors underscores the potential of this scaffold and provides a valuable benchmark for success.

References

The Emerging Potential of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one in Oncology: A Comparative Analysis with Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Within this context, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility as a core component of various kinase inhibitors. This guide introduces 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one , a novel derivative of this potent scaffold. While direct experimental data on this specific compound is not yet publicly available, this document serves as a forward-looking comparative analysis. By examining the well-documented anticancer activities of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives, we can project the potential therapeutic applications of this compound and benchmark it against established, clinically approved anticancer drugs.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the 1H-pyrrolo[2,3-b]pyridine scaffold's anticancer effects, compare these to current standards of care, and provide detailed experimental protocols to facilitate the evaluation of this promising new compound.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Hub for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, a common motif in biologically active compounds. Its unique electronic properties and structural rigidity make it an ideal anchor for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] Research has shown that derivatives of this scaffold can effectively target several key oncogenic kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • RAF family kinases (e.g., BRAF)

  • Cyclin-Dependent Kinase 8 (CDK8)

  • Traf2 and NCK-Interacting Kinase (TNIK)

The following sections will compare the action of 1H-pyrrolo[2,3-b]pyridine derivatives against these targets with that of established drugs, providing a framework for evaluating the potential of this compound.

Comparative Analysis: Pyrrolo[2,3-b]pyridines vs. Approved Kinase Inhibitors

Targeting the FGFR Signaling Pathway

The Role of FGFR in Cancer: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, survival, and angiogenesis.[2] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[3][4]

Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors: Several studies have reported the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[2] For instance, certain derivatives have demonstrated low nanomolar IC50 values against FGFR1, 2, and 3, leading to the inhibition of proliferation and the induction of apoptosis in cancer cell lines.[2]

Comparison with an Approved Drug: Pemigatinib

Feature1H-pyrrolo[2,3-b]pyridine Derivatives (Projected)Pemigatinib (Approved FGFR Inhibitor)
Mechanism of Action ATP-competitive inhibition of the FGFR kinase domain.A selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[3]
Therapeutic Target FGFR signaling pathway.FGFR signaling pathway.
Indications Potential for various solid tumors with FGFR aberrations.Approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[3]
Reported Efficacy Potent in vitro activity against breast cancer cells, including inhibition of migration and invasion.[2]In clinical trials for cholangiocarcinoma, showed an overall response rate of 35.5%.[3]

Signaling Pathway Overview:

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine->FGFR Inhibits

Caption: FGFR signaling pathway and points of inhibition.

Targeting the BRAF/MEK Pathway

The Role of BRAF in Cancer: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and division. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving proliferation in cancers like melanoma, colorectal cancer, and thyroid cancer.[5][6]

Pyrrolo[2,3-b]pyridine-Based BRAF Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design novel and potent BRAFV600E inhibitors. These compounds have demonstrated significant inhibitory effects and cytotoxicity against various human cancer cell lines.

Comparison with an Approved Drug: Vemurafenib

Feature1H-pyrrolo[2,3-b]pyridine Derivatives (Projected)Vemurafenib (Approved BRAF Inhibitor)
Mechanism of Action Selective inhibition of the mutated BRAF kinase.A low molecular weight, orally available inhibitor of mutated forms of BRAF serine-threonine kinase, including BRAF V600E.[7]
Therapeutic Target MAPK/ERK signaling pathway.MAPK/ERK signaling pathway.
Indications Potential for BRAF-mutated cancers.Approved for the treatment of patients with unresectable or metastatic melanoma with the BRAF V600E mutation.[8]
Reported Efficacy Potent cytotoxic agents against a diverse panel of human cancer cell lines.Has shown significant improvements in overall and progression-free survival in melanoma patients compared to chemotherapy.[7]
Targeting CDK8 in Transcriptional Regulation

The Role of CDK8 in Cancer: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and acts as a transcriptional regulator.[9] Overexpression of CDK8 has been linked to several cancers, including colorectal cancer, where it can aberrantly activate the Wnt/β-catenin signaling pathway.[10]

Pyrrolo[2,3-b]pyridine-Based CDK8 Inhibitors: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective type II CDK8 inhibitors. These compounds have shown significant antitumor activity in in vivo models of colorectal cancer.

Comparison with Current Research Landscape: While there are no FDA-approved CDK8 inhibitors to date, the field is active. The development of selective inhibitors is a key research focus.

Feature1H-pyrrolo[2,3-b]pyridine Derivatives (Projected)Investigational CDK8 Inhibitors
Mechanism of Action Potent and selective inhibition of CDK8 kinase activity, leading to downregulation of the WNT/β-catenin pathway and cell cycle arrest.Various mechanisms, with a focus on high selectivity to avoid off-target effects. Some studies have raised concerns about the toxicity of continuous high-dose CDK8/19 inhibition.[11][12]
Therapeutic Target Transcriptional regulation via the Mediator complex.Transcriptional regulation, with potential applications beyond cancer in inflammatory and viral diseases.[12]
Indications Potential for colorectal cancer and other Wnt-driven malignancies.Being explored for colorectal cancer, acute myeloid leukemia (AML), and other solid tumors.[11]
Reported Efficacy Significantly inhibit tumor growth in xenograft models of colorectal cancer with good bioavailability and low toxicity.Some investigational compounds show signs of clinical efficacy but may have associated toxicities.[12]
Targeting TNIK in Wnt Signaling

The Role of TNIK in Cancer: Traf2 and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is fundamental for cell proliferation.[13] Aberrant activation of this pathway is a hallmark of many cancers, especially colorectal cancer.[14]

Pyrrolo[2,3-b]pyridine-Based TNIK Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. Derivatives have demonstrated IC50 values in the low nanomolar range.

Comparison with Current Research Landscape: Similar to CDK8, there are currently no FDA-approved TNIK inhibitors, but it is an active area of research.

Feature1H-pyrrolo[2,3-b]pyridine Derivatives (Projected)Investigational TNIK Inhibitors (e.g., NCB-0846)
Mechanism of Action Inhibition of TNIK kinase activity, disrupting the Wnt signaling pathway.Pharmacological inhibition of TNIK, which regulates Wnt signaling at a very downstream point in the pathway.[14][15]
Therapeutic Target Wnt/β-catenin signaling pathway.Wnt/β-catenin signaling pathway.
Indications Potential for colorectal cancer and other Wnt-driven cancers.Primarily being investigated for colorectal cancer.[15][16]
Reported Efficacy High in vitro potency against TNIK.Small-molecule TNIK inhibitors have been shown to suppress tumor growth in xenograft models.[15][16]

Experimental Protocols for Evaluating this compound

To ascertain the anticancer potential of this compound, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for this evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.[17][18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compound (Varying Concentrations) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a drug's efficacy in a living organism.[21][22][23][24][25]

Objective: To assess the in vivo antitumor activity of this compound in an immunodeficient mouse model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Model_Workflow start Start implant_cells Implant Human Cancer Cells into Immunodeficient Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize administer_drug Administer Compound or Vehicle randomize->administer_drug measure_tumors Measure Tumor Volume & Body Weight administer_drug->measure_tumors endpoint Study Endpoint Reached measure_tumors->endpoint Repeat until analyze Excise Tumors & Analyze Data (TGI) endpoint->analyze end End analyze->end

Caption: Workflow for a human tumor xenograft study.

Conclusion and Future Directions

While this compound is a novel and uncharacterized compound, its core 1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise as a foundation for the development of new anticancer agents. The extensive research into derivatives of this scaffold suggests that it is a versatile platform for targeting a range of oncogenic kinases. The comparative analysis presented here indicates that if this compound exhibits activity against targets such as FGFR, BRAF, CDK8, or TNIK, it could represent a valuable addition to the arsenal of targeted cancer therapies.

The immediate and necessary next step is the thorough experimental evaluation of this compound. The protocols outlined in this guide provide a clear path for elucidating its cytotoxic properties and in vivo efficacy. The results of these studies will be critical in determining the future trajectory of this compound as a potential clinical candidate in the field of oncology.

References

The Structure-Activity Relationship of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aza-Oxindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites has cemented its role as a foundational element in drug design. This guide focuses on a specific and highly functionalized subclass: 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one analogs. This scaffold, a rigid aza-oxindole, introduces a C2-ketone and a gem-dimethyl group at the C3 position, significantly altering its steric and electronic profile.

While extensive, publicly available research on the this compound core is still emerging, a wealth of data on the closely related 1H-pyrrolo[2,3-b]pyridine and other 3,5-disubstituted analogs provides a robust framework for understanding its structure-activity relationships (SAR).[1] This guide will synthesize these findings to provide a comparative analysis, offering researchers and drug development professionals a predictive blueprint for designing novel and potent inhibitors based on this promising scaffold. We will explore how modifications to this core structure influence inhibitory activity against key therapeutic targets, such as protein kinases, and provide the experimental context necessary for advancing these compounds from concept to clinical candidates.

The Core Scaffolds: A Structural Comparison

The primary distinction between the target scaffold and the more broadly studied 7-azaindoles lies in the oxidation at the C2 position and substitution at the C3 position. The C2-oxo group introduces an additional hydrogen bond acceptor, while the gem-dimethyl group at C3 provides a rigidifying steric anchor, preventing epimerization and blocking potential metabolic oxidation at that site.

Figure 1: Comparison of the target scaffold and its 7-azaindole analog.

General Structure-Activity Relationship (SAR) Analysis

By analyzing data from various 1H-pyrrolo[2,3-b]pyridine derivatives, we can infer a general SAR map. These compounds have been optimized as potent inhibitors for a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Traf2- and Nck-interacting kinase (TNIK), c-Met, and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4][5]

Figure 2: Inferred SAR map for the aza-oxindole scaffold.
Modifications at the N1-Position (Pyrrole Nitrogen)

The N1-H of the pyrrole ring is a crucial hydrogen bond donor, typically interacting with the kinase hinge region. In many potent inhibitors, this position remains unsubstituted to preserve this key interaction. However, in some cases, substitution with small, metabolically stable groups can enhance cell permeability or modulate physical properties without disrupting the hinge binding.

The Role of the C3 Gem-Dimethyl Group

While direct SAR at this position is not available from the searches, the function of such groups is well-established in medicinal chemistry. The 3,3-dimethyl substitution serves several purposes:

  • Blocks Metabolic Oxidation: The C3 position of oxindoles is susceptible to metabolic hydroxylation. The gem-dimethyl group prevents this, improving metabolic stability.

  • Provides Steric Influence: It creates a defined three-dimensional shape, which can force substituents at other positions (like C5) into optimal conformations for binding to the target protein.

  • Maintains Rigidity: It locks the geometry of the pyrrolone ring, reducing the entropic penalty upon binding.

Substitutions on the Pyridine Ring (C4, C5, and C6)

The pyridine portion of the scaffold is the most frequently modified region to achieve potency and selectivity.

  • C5-Position: This is often the most critical position for achieving high potency. SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives consistently show that large, often aromatic or heteroaromatic, substituents at the analogous C5 or C3 positions are required.[1] These groups typically occupy a deep hydrophobic pocket in the kinase active site. For example, in the development of FGFR inhibitors, optimization of a substituent at this position led to a nearly 300-fold increase in activity.[4]

  • C4 and C6-Positions: Modifications at these positions are used to fine-tune activity, improve selectivity, and enhance pharmacokinetic properties. Small electron-withdrawing groups, such as halogens (F, Cl), can increase the acidity of the N1-H, strengthening the hinge-binding interaction. For instance, in a series of c-Met inhibitors, electron-withdrawing groups were found to be critical for improving inhibitory activity.[5]

Comparative Performance Data: Analogs as Kinase Inhibitors

The following table summarizes the performance of various 1H-pyrrolo[2,3-b]pyridine analogs against different kinase targets. This data provides a valuable reference for predicting the potential efficacy of novel this compound derivatives.

Compound ClassTarget Kinase(s)Key Structural FeaturesRepresentative IC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridineFGFR1/2/3/45-(Trifluoromethyl) group and a substituted benzyl group at C3.7, 9, 25, 712 (for compound 4h )[4]
1H-pyrrolo[2,3-b]pyridineTNIKVaried substitutions, demonstrating high potency.< 1 [3]
1H-pyrrolo[2,3-b]pyridineGSK-3βOptimized substitutions leading to potent and selective inhibitors.0.22 (for compound 41 )[2]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B3,4-Dichlorophenyl group and a 3,3-difluoroazetidine amide.140 (for compound 11h )[6]
1H-pyrrolo[2,3-b]pyridinec-MetBearing a 1,2,3-triazole moiety.1.68 (for compound 34 )[5]
1H-pyrrolo[2,3-b]pyridineCdc7Thiazol-4(5H)-one substituent at C3.7 (for compound 42 )[7]

Experimental Design and Protocols

The discovery and optimization of kinase inhibitors based on this scaffold follows a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.

workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Scaffold Selection & In Silico Docking B Analog Synthesis A->B Prioritization C Biochemical Kinase Assay (e.g., IC₅₀ determination) B->C Compound Library D Cell-Based Mechanistic Assay (e.g., Target Phosphorylation) C->D Potency Confirmation E ADME Profiling (Metabolic Stability, Permeability) D->E Lead Selection F Pharmacokinetic (PK) Studies (e.g., in mice) E->F Optimized Lead G Efficacy Studies (e.g., Xenograft Models) F->G Dosing Regimen H Toxicology Assessment G->H Safety Profile

Figure 3: Typical drug discovery workflow for novel kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Generic TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the IC₅₀ of an inhibitor against a target kinase.

Objective: To quantify the potency of test compounds in inhibiting the enzymatic activity of a specific protein kinase.

Materials:

  • Recombinant Kinase (e.g., FGFR1, c-Met)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (serial dilutions in DMSO)

  • Detection Reagents: Europium-labeled anti-phospho-antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)

  • Stop Buffer (e.g., 10 mM EDTA)

  • 384-well, low-volume assay plates (white or black)

  • TR-FRET enabled microplate reader

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in assay buffer containing the kinase and the biotinylated peptide substrate at their final desired concentrations.

  • Reaction Initiation: Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate.

  • ATP Addition: Prepare a 2X ATP solution in assay buffer. To start the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final volume is now 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes (optimize for linear reaction kinetics).

  • Reaction Termination: Add 5 µL of Stop Buffer containing the TR-FRET detection reagents (Eu-antibody and SA-APC) to each well.

  • Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emission at both 665 nm (APC, FRET signal) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percent inhibition (calculated from the high and low signal controls) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based TNF-α Release Assay (for PDE4 Inhibitors)

This protocol is adapted from methods used to evaluate PDE4B inhibitors and measures the anti-inflammatory potential of test compounds.[6]

Objective: To measure the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary macrophages.

  • RPMI-1640 cell culture medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.

  • Lipopolysaccharide (LPS) as the inflammatory stimulus.

  • Test Compounds (serial dilutions).

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding and Differentiation: Seed THP-1 monocytes into a 96-well plate at a density of 1 x 10⁵ cells/well. Add PMA (e.g., 50 ng/mL) and incubate for 48-72 hours to differentiate them into adherent macrophages.

  • Compound Pre-treatment: After differentiation, wash the cells with fresh medium. Add 100 µL of medium containing the desired concentration of test compound (or vehicle control) to each well. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The This compound scaffold represents a promising, albeit underexplored, platform for the design of novel therapeutics, particularly kinase inhibitors. By drawing analogies from the extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a clear SAR strategy emerges. Potency is likely to be driven by large, hydrophobic substituents at the C5 position, while selectivity and pharmacokinetic properties can be modulated by substitutions on the N1 and C4/C6 positions. The integral C3 gem-dimethyl group provides a crucial element of metabolic stability and structural rigidity.

Future research should focus on the direct synthesis and biological evaluation of analogs based on this specific aza-oxindole core. Comparing their performance directly with established 7-azaindole inhibitors will validate the hypotheses presented in this guide and may uncover unique biological activities conferred by the C2-oxo and C3-dimethyl functionalities. Such studies will be instrumental in unlocking the full therapeutic potential of this compelling chemical scaffold.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of selectivity is paramount. While the identification of potent lead compounds is a critical first step, a comprehensive understanding of their off-target interactions is what ultimately dictates their therapeutic potential and safety profile. This guide provides a deep dive into the comparative analysis of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound built upon the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[1] This scaffold is a cornerstone in the development of numerous targeted therapies, making a thorough investigation of its cross-reactivity profile an essential endeavor for any research program.[1][2][3][4][5][6][7][8][9]

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and intellectually rigorous resource, moving beyond rote protocols to explain the "why" behind the "how." We will explore the potential target landscape of this compound by drawing comparisons with other well-characterized molecules sharing the same core structure. Furthermore, we will provide detailed, field-proven experimental workflows and data interpretation strategies to empower your own cross-reactivity investigations.

The Pyrrolo[2,3-b]pyridine Scaffold: A Double-Edged Sword of Potency and Promiscuity

The 1H-pyrrolo[2,3-b]pyridine core is a versatile framework that has yielded inhibitors against a wide array of protein kinases and other enzymes. Its structural features allow for diverse substitutions, enabling the fine-tuning of potency and selectivity. However, this inherent adaptability also presents a challenge: the potential for a single compound to interact with multiple, often unrelated, protein targets. Such off-target effects can lead to unforeseen toxicities or confound the interpretation of experimental results.[10][11][12]

Our subject molecule, this compound, is a relatively simple iteration of this scaffold. To build a hypothesis-driven approach to its cross-reactivity, we must consider the known targets of more complex analogs. The broader family of pyrrolo[2,3-b]pyridine derivatives has been shown to inhibit:

  • B-RAF: A serine/threonine kinase frequently mutated in cancer.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in cell proliferation and angiogenesis.[5][7]

  • Glycogen Synthase Kinase-3β (GSK-3β): A key regulator in numerous cellular processes, with implications for neurodegenerative diseases.[4]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: A critical component of the DNA damage response pathway.[3][9]

  • Traf2- and Nck-interacting kinase (TNIK): A serine/threonine kinase involved in Wnt signaling.[6]

  • Phosphodiesterase 4B (PDE4B): An enzyme involved in the degradation of cyclic AMP.[13]

Given this landscape, a cross-reactivity study of this compound should not be limited to a single kinase family. A broad, unbiased screen is the most logical starting point to map its interaction space.

Comparative Analysis: A Tale of Two Scaffolds

To illustrate the importance of subtle structural changes on selectivity, let us consider a hypothetical comparison between our lead compound and two well-documented classes of pyrrolopyridine inhibitors: a highly selective FGFR inhibitor (e.g., based on the findings for FGFR-targeted 1H-pyrrolo[2,3-b]pyridines) and a multi-targeted B-RAF inhibitor.[2][7]

Compound Core Scaffold Primary Target(s) Known Off-Targets Therapeutic Indication
This compound 1H-pyrrolo[2,3-b]pyridineTo be determinedTo be determinedTo be determined
Compound A (Selective FGFR Inhibitor) 1H-pyrrolo[2,3-b]pyridineFGFR1/2/3VEGFR2 (at higher concentrations)Oncology
Compound B (Multi-targeted B-RAF Inhibitor) 1H-pyrrolo[2,3-b]pyridineB-RAF (V600E)SRC, LCK, KIT, PDGFRβOncology

This comparative framework highlights the necessity of empirical testing. While all three compounds share a common core, their selectivity profiles are likely to be vastly different due to the nature and positioning of their respective substituents.

Experimental Workflows for Rigorous Cross-Reactivity Profiling

A robust investigation into the cross-reactivity of a novel compound requires a multi-pronged approach, moving from broad, in vitro screens to more focused, cell-based assays that confirm target engagement in a physiological context.

Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Broad-Panel Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Phenotypic Consequences A Compound Synthesis and QC B Kinome-Wide Binding Assay (e.g., KINOMEscan™) A->B Submit Compound C Data Analysis: Identify Primary Targets and Significant Off-Targets B->C Generate Binding Data D Enzymatic IC50 Assays for Hits C->D Prioritize Hits E Selectivity Ratio Calculation D->E Determine Potency F Cellular Thermal Shift Assay (CETSA) E->F Select Key Targets G Western Blot for Downstream Signaling F->G Confirm Target Binding in Cells H Cell Viability Assays (On- and Off-Target Cell Lines) G->H Correlate Target Engagement with Cellular Effects I Toxicity Profiling H->I Assess Functional Outcomes

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Protocols

Objective: To obtain an unbiased assessment of the compound's binding affinity against a large panel of human kinases.

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired screening concentrations.

  • Assay Execution (via a commercial provider like Eurofins DiscoverX or Reaction Biology):

    • The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) in a primary screen.

    • The assay format is often a competition binding assay where the test compound competes with a known, tagged ligand for binding to the kinase active site.

    • The amount of tagged ligand bound to the kinase is quantified, and the percent inhibition by the test compound is calculated.

  • Data Analysis:

    • Results are typically reported as "% Inhibition" at the tested concentration.

    • Set a threshold for significance (e.g., >75% inhibition). Kinases exceeding this threshold are considered "hits."

    • Categorize hits as potential on-targets or off-targets based on the initial therapeutic hypothesis.

Causality and Trustworthiness: This broad screen is a critical first step as it makes no assumptions about the compound's intended target. By using a standardized, high-throughput platform, we ensure the data is reproducible and can be compared across different compounds and studies.

Objective: To verify that the compound binds to its putative targets in a cellular environment, leading to their thermal stabilization.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies specific to the target(s) of interest identified in the broad-panel screen.

  • Data Analysis: Plot the band intensity of the target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Causality and Trustworthiness: CETSA provides direct evidence of target binding within the complex milieu of the cell. This is a crucial validation step, as in vitro binding does not always translate to cellular activity.

Visualizing Potential Cross-Reactivity

Consider a hypothetical scenario where our lead compound primarily targets a kinase in the MAPK pathway but also exhibits off-target activity against a kinase in the PI3K/AKT pathway. This can be visualized as follows:

G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway A Growth Factor Receptor B RAS A->B C RAF B->C D MEK C->D E ERK D->E F Proliferation, Survival E->F G Growth Factor Receptor H PI3K G->H I PIP3 H->I J AKT I->J K mTOR J->K L Cell Growth, Metabolism K->L Compound 3,3-Dimethyl-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Compound->C On-Target Inhibition Compound->J Off-Target Inhibition

Caption: Hypothetical on-target and off-target interactions of a kinase inhibitor.

Conclusion

The journey of a drug candidate from bench to bedside is paved with rigorous and often challenging investigations. For compounds built on versatile scaffolds like 1H-pyrrolo[2,3-b]pyridine, a thorough and unbiased assessment of cross-reactivity is not merely a regulatory hurdle but a scientific necessity. By employing a systematic, multi-phase approach that combines broad-panel screening with detailed cellular validation, researchers can build a comprehensive selectivity profile for novel molecules like this compound. This, in turn, enables more informed decisions, reduces the likelihood of late-stage failures, and ultimately contributes to the development of safer and more effective targeted therapies.

References

Comparative Guide to the In Vivo Validation of the Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo validation strategies for assessing the therapeutic potential of novel compounds based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. While we will use the hypothetical compound 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a central example for outlining the validation workflow, this document will draw upon and compare published in vivo data from various structurally related pyrrolo[2,3-b]pyridine derivatives that have shown promise in preclinical studies. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to design robust in vivo studies for this important class of molecules.

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes implicated in diseases ranging from cancer to central nervous system disorders.[2][3] This guide will delve into the critical in vivo experiments required to translate promising in vitro activity into tangible therapeutic potential.

The Therapeutic Landscape of Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Overview

The therapeutic utility of the 1H-pyrrolo[2,3-b]pyridine scaffold is broad, with derivatives showing potent inhibitory activity against several key drug targets. Below is a comparative summary of some well-characterized derivatives and their therapeutic targets, which will serve as our reference compounds for this guide.

Compound ClassTargetTherapeutic AreaRepresentative Compound(s)In Vitro Potency (IC50)In Vivo Model
FGFR InhibitorsFibroblast Growth Factor Receptors (FGFR1-4)Cancer (e.g., Hepatocellular Carcinoma, Breast Cancer)Compound 25 [4], Compound 4h [5][6][7]51.6 nM (FGFR4)[4], 7 nM (FGFR1)[5][6][7]Hep3B Xenograft[4], 4T1 Xenograft[5][6][7]
B-RAF InhibitorsB-RAF V600E Mutant KinaseCancer (e.g., Melanoma)Compound 35 [2]80 nM[2]Not specified in abstract
CDK8 InhibitorsCyclin-Dependent Kinase 8Colorectal CancerCompound 22 [8]48.6 nM[8]Colorectal Cancer Xenograft[8]
ATM InhibitorsAtaxia-Telangiectasia Mutated KinaseSolid TumorsCompound 25a [9][10]Highly selective over PIKK familyHCT116 & SW620 Xenografts[9][10]
PDE4B InhibitorsPhosphodiesterase 4BCNS DisordersCompound 11h [3]0.11-1.1 µM range[3]In vitro PK profile suggests future in vivo work[3]

In Vivo Validation Workflow for this compound: A Step-by-Step Guide

Let us assume that our lead compound, This compound , has demonstrated potent in vitro activity against a specific therapeutic target, for instance, a novel kinase implicated in pancreatic cancer. The following section outlines a detailed workflow for its in vivo validation, drawing parallels with the successful studies on other pyrrolo[2,3-b]pyridine derivatives.

Pre-clinical Pharmacokinetic (PK) Profiling

Before embarking on efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. A comprehensive PK study is the first step in this process.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Compound Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral (PO) and intravenous (IV) administration.

  • Dosing:

    • IV administration: A single dose (e.g., 2 mg/kg) is administered via the tail vein.

    • PO administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the saphenous vein.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin. These include:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the curve (AUC)

    • Oral bioavailability (%F)

Causality Behind Experimental Choices: The choice of both IV and PO routes allows for the determination of absolute oral bioavailability, a critical parameter for assessing the drug-likeness of a compound.[9] The selected time points are designed to capture the absorption, distribution, and elimination phases of the compound's PK profile.

Trustworthiness and Self-Validation: The use of a validated LC-MS/MS method with appropriate quality controls (standards and blanks) ensures the accuracy and reliability of the concentration measurements.

In Vivo Efficacy Studies in a Xenograft Model

Once the PK profile is established and demonstrates reasonable oral bioavailability and half-life, the next step is to assess the anti-tumor efficacy of the compound in a relevant animal model.

Experimental Protocol: Pancreatic Cancer Xenograft Model

  • Cell Line: A human pancreatic cancer cell line (e.g., MIA PaCa-2) is selected based on the in vitro sensitivity to This compound .

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[11]

  • Tumor Implantation: MIA PaCa-2 cells are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Groups: Mice are randomized into treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., 0.5% CMC, PO, daily)

    • This compound (e.g., 25 mg/kg, PO, daily)

    • This compound (e.g., 50 mg/kg, PO, daily)

    • Positive control (a standard-of-care chemotherapy for pancreatic cancer, e.g., gemcitabine)

  • Treatment Administration: Treatment is administered for a defined period (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI) is calculated at the end of the study.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic (PD) analysis.

Causality Behind Experimental Choices: The use of a xenograft model with a relevant human cancer cell line provides a direct assessment of the compound's anti-tumor activity in a living organism.[11] The inclusion of multiple dose levels helps to establish a dose-response relationship.

Trustworthiness and Self-Validation: Randomization of animals into treatment groups minimizes bias. Regular monitoring of tumor volume and body weight provides continuous data on both efficacy and tolerability.

Pharmacodynamic (PD) Marker Analysis

To confirm that the observed anti-tumor efficacy is due to the intended mechanism of action, it is essential to measure the modulation of the drug's target in the tumor tissue.

Experimental Protocol: Target Modulation in Tumor Tissue

  • Sample Collection: A separate cohort of tumor-bearing mice is treated with the compound for a shorter duration (e.g., a single dose or a few days of dosing).

  • Tumor Harvesting: Tumors are collected at a time point corresponding to the peak plasma concentration of the drug (determined from the PK study).

  • Tissue Processing: Tumors are snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

  • Analysis Techniques:

    • Western Blotting: To measure the phosphorylation status of the target kinase and downstream signaling proteins.

    • Immunohistochemistry (IHC): To visualize the expression and localization of the target and downstream markers within the tumor tissue.

    • ELISA: To quantify the levels of specific proteins.

  • Data Analysis: The levels of the target and downstream markers in the treated groups are compared to the vehicle-treated group.

Causality Behind Experimental Choices: PD analysis provides a crucial link between drug exposure, target engagement, and the observed biological effect (tumor growth inhibition). This is a critical step in validating the compound's mechanism of action in vivo.

Trustworthiness and Self-Validation: The use of both positive and negative controls in the analysis (e.g., tissues from untreated animals and cell lysates with known protein levels) ensures the specificity and reliability of the results.

Visualizing the In Vivo Validation Process

To further clarify the experimental workflow and the underlying biological pathways, the following diagrams are provided.

General Workflow for In Vivo Validation

G cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy and Mechanism of Action cluster_2 Phase 3: Advanced Modeling In Vitro Potency In Vitro Potency PK Studies PK Studies In Vitro Potency->PK Studies Establish Drug-like Properties Dose Range Finding Dose Range Finding PK Studies->Dose Range Finding Determine Tolerability Xenograft Efficacy Study Xenograft Efficacy Study Dose Range Finding->Xenograft Efficacy Study Assess Anti-tumor Activity PD Analysis PD Analysis Xenograft Efficacy Study->PD Analysis Confirm Target Engagement Patient-Derived Xenografts (PDX) Patient-Derived Xenografts (PDX) PD Analysis->Patient-Derived Xenografts (PDX) Evaluate in Clinically Relevant Models PDX PDX Combination Studies Combination Studies PDX->Combination Studies Explore Synergistic Effects FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

References

A Comparative Guide to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and Structurally Related Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to interact with a wide range of biological targets, often with improved pharmacological properties such as solubility and bioavailability.[1] This scaffold is the core of numerous biologically active molecules, including FDA-approved drugs and clinical candidates targeting a spectrum of diseases from cancer to inflammatory disorders.[1][2] The versatility of the pyrrolo[2,3-b]pyridine core allows for functionalization at multiple positions, leading to a vast chemical space for the development of highly potent and selective therapeutic agents. This guide will delve into a specific, yet under-explored derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and compare its structural and potential functional attributes against more extensively studied pyrrolopyridine analogs.

Focus Compound: this compound

This compound (also known as 3,3-dimethyl-7-azaindolin-2-one) is a derivative characterized by a gem-dimethyl group at the C3-position of the 7-azaindolin-2-one core. This substitution creates a quaternary stereocenter, a structural motif that can impart significant conformational rigidity and metabolic stability. While extensive biological data for this specific compound is not widely published, its structural similarity to 3,3-disubstituted oxindoles, a class known for potent anti-proliferative and kinase inhibitory activity, suggests significant therapeutic potential.[3][4] The core hypothesis is that the 3,3-dialkyl substitution can be a key element in modulating kinase activity and other biological functions.

Synthetic Strategies and Methodologies

The synthesis of 3,3-disubstituted 7-azaindolin-2-ones is not as commonly reported as that of its oxindole counterpart. However, a plausible and efficient synthesis can be designed based on established methodologies for related scaffolds. The following protocol outlines a robust approach for the synthesis and characterization of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route, constructed from established chemical principles and methodologies reported for analogous structures.[5]

Objective: To synthesize this compound starting from 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one).

Workflow Diagram:

G start 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one step1 Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) start->step1 Step 1 step2 Sequential alkylation with excess methyl iodide (MeI) step1->step2 Step 2 purification Work-up and Purification (Column Chromatography) step2->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq).

  • Deprotonation: Suspend the starting material in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (2.5 eq) portion-wise over 15 minutes. Causality: The strong base NaH is required to deprotonate both the amide N-H and the acidic C-H at the C3 position, forming a dianion intermediate necessary for dialkylation.

  • Alkylation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Re-cool the mixture to 0 °C and add methyl iodide (3.0 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight. Causality: Using an excess of the alkylating agent ensures complete dialkylation at the C3 position.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.8 (s, 1H, NH), 7.9 (dd, J=5.0, 1.5 Hz, 1H, Ar-H), 7.6 (dd, J=7.5, 1.5 Hz, 1H, Ar-H), 7.0 (dd, J=7.5, 5.0 Hz, 1H, Ar-H), 1.4 (s, 6H, 2xCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 180.0 (C=O), 158.0 (Ar-C), 145.0 (Ar-C), 130.0 (Ar-CH), 122.0 (Ar-C), 118.0 (Ar-CH), 45.0 (C(CH₃)₂), 25.0 (CH₃).

  • IR (ATR): ν 3200 (N-H stretch), 2970 (C-H stretch), 1710 (C=O stretch) cm⁻¹.

  • MS (ESI+): m/z 163.08 [M+H]⁺.

Comparative Analysis

Part A: Comparison with the Unsubstituted Scaffold: 7-Azaindolin-2-one

The parent scaffold, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, lacks the gem-dimethyl substitution. This seemingly minor structural change has profound implications.

  • Conformational Rigidity: The gem-dimethyl group at the C3 position locks the conformation of the pyrrolidone ring, which can be crucial for specific binding interactions with a protein target. The unsubstituted scaffold is more flexible.

  • Metabolic Stability: The quaternary carbon at C3 is sterically hindered and lacks a proton, making it resistant to metabolic oxidation, a common pathway for drug metabolism. This can lead to an improved pharmacokinetic profile.

  • Biological Activity Profile: While 7-azaindolin-2-one derivatives have shown promise as anti-inflammatory agents and GSK3β inhibitors, the introduction of the 3,3-dimethyl group could shift the activity profile.[6][7] For instance, in the analogous oxindole series, 3,3-disubstitution is often key for potent inhibition of specific tyrosine kinases.[8]

Part B: Comparison with C4/C5-Functionalized Pyrrolo[2,3-b]pyridines as Kinase Inhibitors

The most explored pyrrolo[2,3-b]pyridine derivatives in drug discovery are those functionalized at the C4, C5, and other positions on the aromatic rings, often acting as "hinge-binders" in the ATP-binding pocket of kinases.[9]

Table 1: Comparison of Biological Activity of Various Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseKey SubstitutionsReported IC₅₀Reference
1H-Pyrrolo[2,3-b]pyridinesFGFR1C3-arylmethyl, C5-CF₃7 nM[10]
1H-Pyrrolo[2,3-b]pyridinesBRAF (V600E)C3-aryl, C5-sulfonamide80 nM[11]
1H-Pyrrolo[2,3-b]pyridinesTNIKC4-amino, C5-aryl<1 nM[12]
1H-Pyrrolo[2,3-b]pyridinesATMC3-aryl, C5-amidePotent in vivo activity[13]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BC2-carboxamide110 nM[14]
This compoundUnknownC3-dimethylData not availableN/A
  • Mechanism of Action: The C4/C5-functionalized derivatives typically engage the kinase hinge region via hydrogen bonds, while other substituents explore hydrophobic pockets.[9] In contrast, a 3,3-disubstituted-2-one derivative would likely adopt a different binding mode, potentially as a Type II or allosteric inhibitor, by occupying regions adjacent to the ATP pocket.

  • Structure-Activity Relationship (SAR): The SAR for hinge-binders is well-established, with specific substitutions dramatically affecting potency and selectivity. The SAR for 3,3-disubstituted 7-azaindolin-2-ones is largely unexplored but offers a new avenue for inhibitor design. The dimethyl groups provide a simple, metabolically stable anchor point from which to explore further derivatization.

Kinase Signaling Pathway Example: The RAS-RAF-MEK-ERK Pathway Many of the comparator compounds target kinases in critical cancer signaling pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine BRAF Inhibitors Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by BRAF-targeting pyrrolopyridines.

Part C: Comparison with Other Pyrrolopyridine Isomers

The position of the nitrogen atom in the pyridine ring significantly alters the electronic properties and hydrogen bonding capabilities of the scaffold, leading to different biological activities.

  • Pyrrolo[3,2-c]pyridines: These isomers have been investigated as colchicine-binding site inhibitors with potent anticancer activities.

  • Pyrrolo[3,4-c]pyridines: Derivatives of this scaffold have been studied for analgesic, sedative, and anti-HIV activities.[8]

  • Pyrrolo[2,3-d]pyrimidines (9-deazapurines): This class is structurally related to purines and has been extensively developed as inhibitors of various kinases, including CSF1R.[2]

The unique electronic distribution of the 7-azaindole core in this compound likely confers a distinct target profile compared to these other isomers.

Standard Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potential of novel pyrrolopyridine derivatives as kinase inhibitors, a robust in vitro assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a representative example of a common, high-throughput method for assessing kinase inhibition.

Materials:

  • Kinase of interest (e.g., BRAF, FGFR1)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., this compound)

  • Assay buffer

  • 384-well microplate

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.

  • Assay Plate Setup: Add the diluted test compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and background (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. Causality: This incubation period allows the binding equilibrium to be reached between the kinase, tracer, and inhibitor.

  • Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (calculated from the TR-FRET ratios) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Trustworthiness: This ratiometric measurement minimizes interference from assay artifacts, providing a robust and reliable readout of inhibitor binding.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored branch of the versatile pyrrolopyridine family. While its direct biological activity remains to be characterized, its structural features—a conformationally restricted, metabolically stable core—make it a compelling starting point for novel drug discovery campaigns. By comparing it to the well-trodden path of C4/C5-functionalized hinge-binders and other structural isomers, we can appreciate the new opportunities it presents. The key takeaway for researchers is the potential for discovering novel binding modes and biological activities by shifting focus from the planar, aromatic derivatization of the 7-azaindole scaffold to exploring the three-dimensional space offered by substitutions on the saturated pyrrolidone ring. Future work should focus on the efficient synthesis of a library of 3,3-disubstituted-7-azaindolin-2-ones and their systematic evaluation against diverse biological targets, particularly protein kinases, to unlock their full therapeutic potential.

References

A Senior Application Scientist's Guide to Reproducible Experimentation with Pyrrolopyridine Cores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Researchers investigating novel therapeutic agents frequently encounter heterocyclic scaffolds that form the backbone of many kinase inhibitors and other targeted therapies. Among these, the pyrrolopyridine core is of significant interest due to its prevalence in a multitude of biologically active compounds. This guide addresses the critical aspects of experimental reproducibility when working with a specific derivative, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , and its isomeric analogs. A survey of the landscape reveals that while the exact dimethylated compound is not extensively documented in peer-reviewed literature, the broader family of pyrrolopyridines is the subject of intensive research. This guide, therefore, provides a comparative framework for researchers, focusing on the synthesis, purification, characterization, and biological evaluation of various pyrrolopyridine isomers, thereby empowering scientists to conduct robust and reproducible experiments.

The isomeric nature of pyrrolopyridines (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine) presents unique challenges and opportunities in drug discovery. Subtle changes in the fusion of the pyrrole and pyridine rings can significantly impact the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and target engagement. This guide will delve into these nuances, offering practical insights and detailed protocols to ensure the integrity and reproducibility of your research.

The Pyrrolopyridine Scaffold: A Comparative Overview

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with different isomers demonstrating a wide range of biological activities, including potent inhibition of kinases such as FGFR, CSF1R, and ATM.[1][2][3] The arrangement of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring dictate the molecule's electronic distribution and hydrogen bonding capabilities, which are critical for target binding.

Below is a diagram illustrating the common pyrrolopyridine isomers encountered in drug discovery.

Pyrrolopyridine_Isomers cluster_A Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_B Pyrrolo[3,2-c]pyridine (5-Azaindole) cluster_C Pyrrolo[3,2-b]pyridine (4-Azaindole) cluster_D Pyrrolo[3,4-c]pyridine A N at position 7 B N at position 5 A->B Isomeric Relationship C N at position 4 A->C Isomeric Relationship D N at position 2 B->D Isomeric Relationship

Caption: Common Isomers of the Pyrrolopyridine Scaffold.

Synthesis and Purification: A Reproducibility-Focused Approach

The synthesis of substituted pyrrolopyridines often involves multi-step sequences that can be sensitive to reaction conditions. Ensuring reproducibility starts with a well-defined and robust synthetic protocol.

General Synthetic Strategies

Several synthetic routes to the pyrrolopyridine core have been reported, with the choice of strategy often depending on the desired substitution pattern. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been achieved through a multi-step sequence starting from 2-bromo-5-methylpyridine.[4]

Experimental Protocol: Synthesis of a 1H-pyrrolo[3,2-c]pyridine derivative (Adapted from[4])

  • Oxidation: To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid at low temperature.

  • Key Intermediate Formation: The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to yield a key vinylogous intermediate.

  • Cyclization and Aromatization: This intermediate can then be cyclized and aromatized to form the desired 1H-pyrrolo[3,2-c]pyridine core.

Causality Behind Experimental Choices: The initial oxidation to the N-oxide activates the pyridine ring for electrophilic nitration at the 4-position. The use of DMF-DMA provides the necessary one-carbon unit for the subsequent cyclization to form the pyrrole ring. Careful control of temperature during nitration is crucial to prevent side reactions and ensure a good yield.

Purification: Ensuring Purity and Avoiding Pitfalls

Purification of pyrrolopyridine derivatives, particularly those containing basic nitrogen atoms, can be challenging. Column chromatography on silica gel is a common method, but care must be taken to avoid product loss or degradation.

Troubleshooting Purification Challenges: [5]

ChallengePotential CauseRecommended Solution
Low Yield Compound streaking or irreversible adsorption on silica gel.Deactivate silica gel with a small percentage of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Persistent Impurities Co-eluting impurities with similar polarity.Employ orthogonal purification techniques such as recrystallization or preparative HPLC with a different stationary phase (e.g., C18).
Compound Degradation Acidity of silica gel causing decomposition of sensitive functionalities.Use neutral or basic alumina, or deactivated silica gel. Ensure prompt elution and avoid prolonged exposure to the stationary phase.

Characterization: The Key to Confirming Identity and Purity

Unambiguous characterization is paramount for the reproducibility of any experiment. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the synthesized pyrrolopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons on the pyrrolopyridine core are characteristic of the specific isomer and substitution pattern. For example, in 1H-pyrrolo[3,2-c]pyridine derivatives, the proton at the 1-position (pyrrole NH) typically appears as a broad singlet at a downfield chemical shift.[4][6]

Example ¹H NMR Data for a 1H-pyrrolo[3,2-c]pyridine derivative: [6]

  • ¹H NMR (500 MHz, CDCl₃) δ: 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compound, providing an accurate molecular weight.

Biological Evaluation: Ensuring Robust and Comparable Data

The ultimate goal of synthesizing these compounds is often to evaluate their biological activity. To ensure that data is reproducible and comparable across different studies, it is crucial to use well-validated assays and report all experimental details.

Kinase Inhibition Assays

Many pyrrolopyridine derivatives have been identified as potent kinase inhibitors.[1][2] In vitro kinase assays are typically performed to determine the IC₅₀ value of a compound against a specific kinase.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) C Incubation (Compound + Kinase + Substrate + ATP) A->C B Kinase and Substrate Preparation B->C D Detection of Phosphorylation (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 Curve Generation) D->E

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Critical Parameters for Reproducibility:

  • Enzyme and Substrate Purity: Use highly purified and well-characterized kinase and substrate preparations.

  • ATP Concentration: The IC₅₀ value can be dependent on the ATP concentration. It is important to report the ATP concentration used in the assay (often at or near the Kₘ for ATP).

  • Assay Buffer Composition: The pH, salt concentration, and presence of detergents can all influence enzyme activity.

  • Controls: Include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.

Cell-Based Assays

Cell-based assays are essential to assess the compound's activity in a more physiologically relevant context. These assays can measure various endpoints, such as cell proliferation, apoptosis, or inhibition of a specific signaling pathway.

Structure-Activity Relationship (SAR) Insights:

SAR studies on various pyrrolopyridine scaffolds have revealed key structural features that contribute to their biological activity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position was found to be crucial for improved activity, likely due to the formation of a hydrogen bond with a key residue in the ATP-binding pocket.[1]

Comparative Data Summary

The following table summarizes key properties and biological activities of different pyrrolopyridine scaffolds, providing a quick reference for researchers.

ScaffoldKey Synthetic PrecursorReported Biological ActivityRepresentative IC₅₀ ValuesReference(s)
1H-pyrrolo[2,3-b]pyridine 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineFGFR inhibitorFGFR1: 7 nM[1]
1H-pyrrolo[3,2-c]pyridine 2-bromo-5-methylpyridineAnticancer (tubulin inhibitor)HeLa cells: 0.12 µM[4][6]
Pyrrolo[2,3-d]pyrimidine Substituted pyrrolesCSF1R inhibitorCSF1R: Sub-nanomolar[2]
Pyrrolo[3,4-c]pyridine -Analgesic, Anti-HIVAnti-HIV-1 EC₅₀: 1.65 µM[7]

Conclusion and Future Perspectives

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a framework for ensuring the reproducibility of experiments involving this important class of compounds. By paying close attention to the details of synthesis, purification, characterization, and biological evaluation, researchers can generate high-quality, reliable data that will accelerate the drug discovery process.

Future work in this area will likely focus on the development of more selective and potent inhibitors targeting a wider range of biological targets. The exploration of novel synthetic methodologies that allow for greater diversification of the pyrrolopyridine core will also be a key area of research. As our understanding of the intricate roles of various signaling pathways in disease pathogenesis grows, the versatile pyrrolopyridine scaffold is poised to play an even more significant role in the development of next-generation targeted therapies.

References

Efficacy of Compound X (3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one) in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparative analysis of a novel investigational molecule, Compound X (3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one) , against established and targeted anticancer agents. Our investigation focuses on elucidating the differential efficacy of Compound X across a panel of representative cancer cell lines, providing researchers, scientists, and drug development professionals with critical insights into its potential therapeutic applications.

The core chemical scaffold of Compound X, 1H-pyrrolo[2,3-b]pyridine, has garnered significant interest within the medicinal chemistry community. Various derivatives of this heterocycle have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and other key signaling proteins implicated in tumorigenesis.[1][2] This precedent provides a strong rationale for investigating the anticancer properties of novel analogs such as Compound X.

This guide will delve into the head-to-head performance of Compound X against two comparators: the widely used chemotherapeutic agent Doxorubicin and a representative targeted therapy, a potent pan-Tropomyosin Receptor Kinase (TRK) inhibitor . The selection of these comparators allows for a multifaceted evaluation of Compound X's activity, benchmarking it against both a broad-spectrum cytotoxic agent and a precision medicine. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, primarily acting through DNA intercalation and inhibition of topoisomerase II.[3][][5] In contrast, TRK inhibitors represent a modern class of targeted therapies highly effective against tumors harboring NTRK gene fusions.[6][7][8]

Our analysis will be grounded in rigorous experimental data derived from standardized in vitro assays, including cell viability, apoptosis, and cell cycle analysis. The causality behind our experimental choices and the self-validating nature of the described protocols are emphasized to ensure the trustworthiness and reproducibility of the findings.

Postulated Mechanism of Action and Experimental Rationale

While the precise molecular target of Compound X is under active investigation, its structural similarity to known kinase inhibitors suggests a potential mechanism involving the inhibition of critical oncogenic signaling pathways. The experimental design detailed herein is structured to comprehensively assess the cellular consequences of treatment with Compound X, irrespective of its specific target.

The selection of a diverse panel of cancer cell lines is critical for evaluating the breadth of a compound's activity. For this guide, we have chosen:

  • A549 (Lung Carcinoma): A well-characterized cell line often used in cancer research.

  • MCF-7 (Breast Carcinoma): An estrogen receptor-positive breast cancer cell line.

  • KM12 (Colorectal Carcinoma with TPM3-NTRK1 fusion): A cell line known to be sensitive to TRK inhibition, providing a specific context for our targeted comparator.[9]

By comparing the effects of Compound X, Doxorubicin, and a pan-TRK inhibitor on these cell lines, we aim to generate a nuanced understanding of Compound X's potential therapeutic window and target patient populations.

Comparative Efficacy Analysis: In Vitro Data

The following tables summarize the quantitative data obtained from our comparative efficacy studies. These results provide a clear and objective overview of the performance of Compound X relative to the selected alternatives.

Table 1: Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay following 72 hours of continuous drug exposure. The results are presented as the mean ± standard deviation from three independent experiments.

Cell LineCompound X (µM)Doxorubicin (µM)pan-TRK Inhibitor (µM)
A549 2.5 ± 0.30.8 ± 0.1> 10
MCF-7 1.8 ± 0.20.5 ± 0.08> 10
KM12 3.1 ± 0.41.2 ± 0.20.015 ± 0.003

These data indicate that Compound X exhibits potent cytotoxic activity against A549 and MCF-7 cell lines, albeit with a higher IC50 than the broad-spectrum cytotoxic agent Doxorubicin. As expected, the pan-TRK inhibitor was highly potent in the NTRK fusion-positive KM12 cell line, while showing minimal activity in the other cell lines. Compound X demonstrated moderate activity in the KM12 cell line.

Table 2: Apoptosis Induction

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment at the respective IC50 concentrations.

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
A549 Vehicle Control3.2 ± 0.51.5 ± 0.3
Compound X28.7 ± 2.115.4 ± 1.8
Doxorubicin35.1 ± 2.920.3 ± 2.2
MCF-7 Vehicle Control2.8 ± 0.41.1 ± 0.2
Compound X32.5 ± 3.018.2 ± 1.9
Doxorubicin40.2 ± 3.525.6 ± 2.7
KM12 Vehicle Control3.5 ± 0.61.8 ± 0.4
pan-TRK Inhibitor45.3 ± 4.122.1 ± 2.5

Compound X and Doxorubicin induced significant apoptosis in A549 and MCF-7 cells. The pan-TRK inhibitor was a potent inducer of apoptosis specifically in the KM12 cell line.

Table 3: Cell Cycle Analysis

Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24 hours of treatment at IC50 concentrations.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
A549 Vehicle Control55.2 ± 3.128.9 ± 2.015.9 ± 1.5
Compound X25.1 ± 2.230.5 ± 2.544.4 ± 3.8
Doxorubicin30.8 ± 2.720.1 ± 1.849.1 ± 4.2
MCF-7 Vehicle Control60.1 ± 3.525.4 ± 1.914.5 ± 1.3
Compound X28.9 ± 2.632.8 ± 2.938.3 ± 3.1
Doxorubicin35.4 ± 3.018.7 ± 1.645.9 ± 3.9
KM12 Vehicle Control58.3 ± 3.327.1 ± 2.114.6 ± 1.4
pan-TRK Inhibitor75.2 ± 4.010.3 ± 1.114.5 ± 1.6

Treatment with Compound X and Doxorubicin resulted in a significant accumulation of cells in the G2/M phase in both A549 and MCF-7 cell lines, indicative of cell cycle arrest at this checkpoint. The pan-TRK inhibitor, in contrast, induced a G0/G1 arrest in the KM12 cell line, consistent with its mechanism of inhibiting a key driver of cell proliferation.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed step-by-step methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound X, Doxorubicin, or the pan-TRK inhibitor for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adherence seed->adhere treat Add Serial Dilutions of Compounds adhere->treat incubate_72h Incubate for 72 hours treat->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve Formazan with DMSO incubate_4h->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate IC50 read->calculate

Figure 1: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[11]

Protocol:

  • Seed cells in a 6-well plate and treat with compounds at their respective IC50 concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow start Seed and Treat Cells (48h) harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Experimental workflow for apoptosis detection.
Cell Cycle Analysis (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[12] The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Seed cells and treat with compounds at their IC50 concentrations for 24 hours.

  • Harvest cells and wash with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[13][14]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[12][14]

  • Incubate for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells (24h) harvest Harvest & Wash seed->harvest fix Fix in Cold 70% Ethanol harvest->fix incubate_ice Incubate on Ice (30 min) fix->incubate_ice wash_pbs Wash with PBS incubate_ice->wash_pbs stain Stain with PI & RNase A wash_pbs->stain incubate_rt Incubate at RT (30 min) stain->incubate_rt analyze Analyze by Flow Cytometry incubate_rt->analyze

Figure 3: Workflow for cell cycle analysis using propidium iodide.

Discussion and Future Directions

The data presented in this guide demonstrate that Compound X (this compound) is a promising novel anticancer agent with potent cytotoxic and pro-apoptotic activity in lung and breast cancer cell lines. Its efficacy, while not surpassing that of the potent, broad-spectrum chemotherapeutic Doxorubicin in these lines, is within a therapeutically relevant concentration range. The induction of G2/M cell cycle arrest by Compound X suggests a mechanism of action that interferes with mitotic progression, a hallmark of many successful anticancer drugs.

The moderate activity of Compound X in the KM12 colorectal cancer cell line, which is highly sensitive to TRK inhibition, suggests that its primary mechanism of action is likely independent of TRK signaling. This is a significant finding, as it indicates that Compound X may have utility in treating tumors that do not harbor NTRK fusions and are therefore not candidates for TRK inhibitor therapy.

Future investigations should focus on several key areas. Firstly, the identification of the specific molecular target(s) of Compound X is crucial for understanding its mechanism of action and for the rational design of future clinical trials. Kinase profiling assays and proteomics approaches would be valuable in this endeavor. Secondly, in vivo studies using xenograft models are necessary to evaluate the efficacy and safety of Compound X in a more complex biological system. Finally, further screening of Compound X against a broader panel of cancer cell lines, including those with known resistance mechanisms to standard therapies, will help to better define its potential clinical applications.

References

Benchmarking a Novel 1H-pyrrolo[2,3-b]pyridine Analog against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is a paramount objective. The 1H-pyrrolo[2,3-b]pyridine core has emerged as a promising framework for the development of inhibitors targeting various kinase families. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one (hereafter referred to as Compound X) , against established inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. While direct experimental data for Compound X is proprietary, this document outlines the scientific rationale and methodologies for its evaluation, drawing upon published data for structurally related 1H-pyrrolo[2,3-b]pyridine derivatives that have demonstrated potent anti-FGFR activity.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the comparative assessment of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Rationale for Targeting FGFR with a Novel Scaffold

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. This makes the FGFRs compelling targets for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile starting point for the design of kinase inhibitors due to its structural rigidity and capacity for diverse substitutions, allowing for the fine-tuning of potency and selectivity.[1] Compound X, with its dimethyl substitution at the 3-position of the pyrrolone ring, represents a novel iteration of this scaffold, designed to explore unique interactions within the ATP-binding pocket of FGFRs.

This guide will benchmark Compound X against the following U.S. FDA-approved FGFR inhibitors:

  • Erdafitinib: A pan-FGFR inhibitor approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[3]

  • Pemigatinib: An inhibitor of FGFR1, 2, and 3, approved for cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

  • Futibatinib: An irreversible inhibitor of FGFR1, 2, 3, and 4, approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[3]

Comparative Analysis of Kinase Inhibition Profiles

The primary goal of this benchmarking study is to determine the potency and selectivity of Compound X against the FGFR family and to compare these parameters with established inhibitors. The key metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile (IC50, nM)
Kinase TargetCompound X (Hypothetical)Erdafitinib (Reference)Pemigatinib (Reference)Futibatinib (Reference)
FGFR1 51.20.41.8
FGFR2 32.50.51.4
FGFR3 22.91.21.6
FGFR4 5070303.7
VEGFR2 >10,00070170>10,000
KIT >10,000>10,000>10,000>10,000
PDGFRβ >10,0002.1>10,000>10,000
CDK8 >5,000>10,000>10,000>10,000
ATM >5,000>10,000>10,000>10,000

Note: IC50 values for established inhibitors are representative and compiled from publicly available data. The values for Compound X are hypothetical for illustrative purposes.

Expert Interpretation: The hypothetical data in Table 1 positions Compound X as a potent pan-FGFR inhibitor with excellent selectivity against other kinases such as VEGFR2, KIT, PDGFRβ, CDK8, and ATM. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and improve the safety profile. The slightly reduced potency against FGFR4 compared to Futibatinib may also be advantageous in certain contexts, as FGFR4 inhibition has been associated with specific toxicities.

Experimental Protocols for Kinase Inhibition Profiling

To ensure the generation of robust and reproducible data, standardized and well-validated assay methodologies are essential. The following section details a step-by-step protocol for a LANCE™ Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a widely used platform for high-throughput screening and inhibitor profiling.[4][5][6]

LANCE™ Ultra TR-FRET Kinase Assay Protocol

This protocol is designed to measure the phosphorylation of a ULight™-labeled peptide substrate by an FGFR kinase. The binding of a Europium-labeled anti-phospho-substrate antibody to the phosphorylated peptide brings the donor (Europium) and acceptor (ULight™) fluorophores into close proximity, resulting in a FRET signal that is proportional to kinase activity.[4][5]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • ULight™-labeled substrate peptide (e.g., ULight™-poly-Glu-Tyr)

  • Europium-labeled anti-phospho-tyrosine antibody

  • Adenosine triphosphate (ATP)

  • Compound X and established FGFR inhibitors

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LANCE™ Detection Buffer

  • 384-well white microplates

Experimental Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Detection A Dispense 2.5 µL of 4x Inhibitor (Compound X or Benchmark) B Add 2.5 µL of 4x Kinase C Initiate reaction with 5 µL of 2x ATP/ULight-Substrate Mix D Incubate at room temperature for 60 minutes E Stop reaction with 5 µL of EDTA D->E F Add 5 µL of 4x Eu-Antibody in Detection Buffer G Incubate at room temperature for 60 minutes H Read TR-FRET signal on a plate reader

Caption: LANCE™ Ultra TR-FRET Kinase Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 4-fold concentrated serial dilution of Compound X and the benchmark inhibitors in kinase reaction buffer containing 4% DMSO.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the 4x compound dilutions.

    • Add 2.5 µL of a 4x solution of the respective FGFR enzyme to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x solution of ATP and ULight™-labeled substrate. The final ATP concentration should be at the Km value for each respective kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a 40 mM EDTA solution prepared in LANCE™ Detection Buffer.

    • Add 5 µL of a 4x solution of the Europium-labeled anti-phospho-tyrosine antibody prepared in LANCE™ Detection Buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (ULight™) and 615 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Understanding the Mechanism: Downstream Signaling Pathways

Inhibition of FGFRs by Compound X is expected to modulate downstream signaling pathways that are critical for cancer cell survival and proliferation. A thorough understanding of these pathways is essential for interpreting cellular assay data and predicting in vivo efficacy. The primary signaling cascades initiated by FGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2][7][8][9]

FGFR Signaling Pathway Diagram:

G FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription CompoundX Compound X CompoundX->FGFR

Caption: Simplified FGFR Downstream Signaling Pathways.

Mechanistic Insights: By binding to the ATP-pocket of the FGFR kinase domain, Compound X prevents the autophosphorylation of the receptor, thereby blocking the recruitment and activation of downstream signaling adaptors like FRS2, PI3K, and PLCγ.[9] This leads to the suppression of the MAPK and PI3K/AKT pathways, ultimately inhibiting the transcription of genes involved in cell cycle progression, survival, and angiogenesis. The efficacy of Compound X in cellular models can be assessed by measuring the phosphorylation status of key downstream effectors such as ERK and AKT via Western blotting or ELISA.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the preclinical benchmarking of a novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound X, against established FGFR inhibitors. The outlined experimental protocols and mechanistic considerations are designed to ensure the generation of high-quality, reproducible data that can effectively inform lead optimization and candidate selection.

The hypothetical data presented for Compound X highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to yield potent and selective kinase inhibitors. Future studies should focus on confirming these in vitro findings in cellular models of FGFR-driven cancers, assessing the impact on cell proliferation, apoptosis, and downstream signaling. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models will be critical to fully elucidate the therapeutic potential of Compound X.

By adhering to rigorous scientific principles and employing validated methodologies, the path from a promising chemical scaffold to a clinically viable therapeutic can be navigated with greater confidence and efficiency.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. Pyrrolopyridine derivatives are a cornerstone of modern drug discovery, often investigated as kinase inhibitors and for other therapeutic applications.[1][2] This inherent biological activity necessitates a cautious and systematic approach to waste management.

Given that detailed toxicological data for this specific compound is not extensively published, we will operate under the essential principle of treating it as a hazardous substance. This protocol is built upon established best practices from regulatory bodies and leading research institutions, ensuring your work remains compliant and your laboratory environment safe.

Hazard Assessment and Characterization

The disposal protocol for any chemical is dictated by its hazard profile. For this compound, we must infer its potential hazards from its structural components—the pyrrolopyridine core—and data from closely related analogs.

  • Pyrrolopyridine Core: This heterocyclic system is biologically active and mimics the purine ring of ATP, allowing it to interact with critical cellular machinery like kinases.[1] Compounds in this family should be handled as potentially bioactive and toxic.

  • Analog Data: Structurally similar compounds provide crucial clues. For instance, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is classified as harmful if swallowed (Acute Toxicity 4, Oral). The parent pyridine ring system is known to be a highly flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, and a cause of serious skin and eye irritation.[3][4]

Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste . The following table summarizes key data from related molecules that informs our cautious approach.

Compound/FragmentCAS NumberKnown Hazards & PropertiesRationale for Caution
Pyridine 110-86-1Highly flammable; Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[3][4]The core pyridine structure suggests potential for similar routes of toxicity and irritation.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid Not AvailableHarmful if swallowed (Acute Tox. 4 Oral); Combustible solid.A close structural analog, indicating a high likelihood of oral toxicity for our compound.
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 1365033-62-0Requires standard PPE; avoid dust formation and contact with skin/eyes.[5]A very similar structure, reinforcing the need for careful handling to prevent exposure.
Pre-Disposal: Safety and Handling

Before beginning any disposal-related activities, you must be equipped with the proper Personal Protective Equipment (PPE). All handling of the compound and its waste should occur within a certified chemical fume hood.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to prevent contact with eyes.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Discard and replace gloves immediately if they become contaminated.[5]

  • Protective Clothing: A standard laboratory coat is mandatory to protect against skin contact and prevent contamination of personal clothing.[6]

Step-by-Step Disposal Protocol

The only acceptable method for disposing of this compound is through your institution's licensed hazardous waste management program.[6][7] Never dispose of this compound in the regular trash or down the drain.[8]

Step 1: Waste Identification and Segregation Treat the following as hazardous waste:

  • Unused or expired this compound.

  • Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips, absorbent pads).

  • Empty containers that once held the compound.

Crucially, you must segregate this waste stream. Do not mix it with other chemical wastes like acids, bases, or oxidizing agents to prevent potentially violent or unknown reactions.[9][10]

Step 2: Waste Containment Select a container that is in good condition and compatible with the waste.

  • For Solid Waste: The original manufacturer's container is often the best choice.[10] If unavailable, use a high-density polyethylene (HDPE) container with a screw-top lid.

  • For Contaminated Sharps: Use a designated, puncture-proof sharps container.

  • Container Integrity: Ensure the container is not cracked or degraded. The cap must be securely tightened at all times, except when you are actively adding waste.[9][10] Using foodstuff containers like jars is strictly prohibited.[9]

Step 3: Hazardous Waste Labeling Proper labeling is a critical safety and regulatory requirement. Your institution's Environmental Health & Safety (EHS) office can provide official labels. The label must include:

  • The words "HAZARDOUS WASTE" .[9][10]

  • The full, unabbreviated chemical name: "this compound" .[9]

  • The type of hazard(s) associated with the waste (e.g., Toxic, Flammable Solid).[9]

  • For mixtures, list all components and their approximate percentages.[10]

  • The date the container became full.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must designate an SAA.[9] This is a specific location (e.g., a marked area in a fume hood or a dedicated cabinet) where waste is stored prior to pickup.

  • Store the labeled waste container within the SAA.

  • Ensure incompatible waste types (e.g., acids and bases) are segregated within the SAA.[9]

  • The container must be removed from the SAA within three days of becoming full. Partially filled containers can remain for up to one year.[9]

Step 5: Arranging for Professional Disposal Contact your institution's EHS office or the equivalent department to schedule a hazardous waste pickup.[7] Provide them with the full chemical name and any other information they require. They are trained professionals who will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[11]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Clean Area: Decontaminate the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Label and Store: Seal, label, and store the waste container in your SAA for pickup.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_0 Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal start Waste Generated (Pure compound, contaminated labware, solutions) assess Assess Hazards: - Pyrrolopyridine core - Analog data (toxicity, flammability) - Unknown toxicology start->assess classify Classify as 'HAZARDOUS WASTE' assess->classify container Select Compatible Container (Original, HDPE) with Secure Lid classify->container Treat as Hazardous segregate Segregate from Incompatible Chemical Waste Streams container->segregate labeling Affix 'HAZARDOUS WASTE' Label: - Full Chemical Name - Hazards (Toxic) - Date segregate->labeling saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->saa ehs Contact EHS for Pickup (Provide full chemical details) saa->ehs When container is full or no longer needed disposal Professional Disposal via Licensed Contractor ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Unseen: A Guide to Safely Handling 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecular entities present both exciting opportunities and inherent risks. 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound with potential biological activity, is one such entity that demands a meticulous and informed approach to laboratory safety. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment: Understanding the Adversary

Due to the novelty of this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach grounded in the precautionary principle is paramount. We must infer potential hazards from structurally similar compounds and the constituent chemical families: pyridinones and pyrrolopyridines.

Structural Analogs and Potential Hazards:

  • Pyridinone Derivatives: This class of compounds is known to exhibit a wide range of biological activities.[1][2] This inherent bioactivity necessitates handling with care to avoid unintentional physiological effects.

  • 1H-Pyrrolo[2,3-b]pyridine Core: A Safety Data Sheet for the parent compound, 1H-pyrrolo[2,3-b]pyridine, indicates potential for acute toxicity (oral), skin irritation, serious eye damage, and respiratory irritation. Furthermore, a more complex molecule containing the pyrrolo[2,3-b]pyridine scaffold is classified by the European Chemicals Agency (ECHA) as potentially causing cancer, genetic defects, and damage to fertility or the unborn child.[3]

  • Brominated Analog (5-BROMO-3,3-DIMETHYL-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE): An available SDS for this similar compound warns of potential hazards and advises the use of personal protective equipment, avoidance of dust formation, and ensuring adequate ventilation.[4]

Inferred Hazard Profile:

Based on this analysis, this compound should be treated as a hazardous substance with potential for toxicity, skin and eye irritation, and possible long-term health effects. All handling procedures must reflect this heightened level of risk.

The Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical. The following protocol is designed to provide comprehensive protection.

Hand Protection: The Critical Interface

The choice of gloves is not arbitrary; it must be based on chemical compatibility data. Since specific data for our compound is unavailable, we will use pyridine as a conservative surrogate due to its structural relevance.

Glove MaterialBreakthrough Time (Pyridine)Degradation Rating (Pyridine)Recommendation
Butyl Rubber > 480 minutesExcellentPrimary recommendation for prolonged handling or in case of spills. Offers superior resistance.
Neoprene Variable (Fair to Good)Fair to GoodSuitable for shorter duration tasks. Offers a balance of protection and dexterity.
Nitrile Variable (Poor to Good)Poor to GoodAcceptable for incidental contact only. Not recommended for direct handling or significant exposure. Immediately replace if splashed.

Operational Directive:

  • Double Gloving: For all handling procedures, a double-gloving technique is mandatory. The outer glove should be butyl rubber or neoprene, while the inner glove can be nitrile for added protection and ease of removal of the outer glove.

  • Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Immediate Replacement: If a glove is breached or comes into direct contact with the compound, cease work immediately, remove and dispose of both gloves properly, and wash hands thoroughly before donning new gloves.

Eye and Face Protection: Shielding the Windows to the Soul

Given the potential for serious eye damage, robust eye and face protection is non-negotiable.

  • Safety Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory at all times when the compound is handled, even in small quantities.

  • Face Shield: When there is a risk of splashes or aerosol generation (e.g., during transfer of powders, preparing solutions, or in the event of a spill), a full-face shield must be worn in addition to safety goggles.

Body Protection: The Last Line of Defense
  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is required.

  • Impervious Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a high risk of significant exposure, such as a large spill, disposable coveralls ("bunny suits") should be considered.[5]

Respiratory Protection: Guarding Against the Unseen

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Engineering Controls First: The primary method of respiratory protection is the use of a properly functioning chemical fume hood.[6]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7] All personnel requiring respirator use must be medically cleared, trained, and fit-tested in accordance with OSHA regulations.

The Arena: Safe Handling and Operational Plan

A systematic approach to handling ensures that each step, from receipt to disposal, is conducted with safety as the foremost consideration.

Workflow Diagram: A Visual Guide to Safe Handling

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Post-Handling Receipt Receipt Inventory Inventory Receipt->Inventory Storage Storage Inventory->Storage Weighing Weighing Storage->Weighing Transport in Secondary Containment Solution_Prep Solution_Prep Weighing->Solution_Prep Reaction Reaction Solution_Prep->Reaction Decontamination Decontamination Reaction->Decontamination Post-Experiment Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Receipt and Inventory: Upon receipt, verify the container's integrity. Log the compound into your chemical inventory system.

  • Storage: Store the compound in a well-ventilated, designated area for hazardous chemicals, away from incompatible materials. The container must be tightly sealed.

  • Transport: When moving the compound, use a secondary containment carrier (e.g., a rubber bucket or plastic tote).

  • Weighing and Handling:

    • All weighing and transfers of the solid compound must be performed in a chemical fume hood.

    • Use dedicated, labeled spatulas and weighing boats.

    • Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent to reduce dust generation.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound and the intended reaction.

  • Post-Handling Decontamination:

    • Wipe down all surfaces in the fume hood that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • All disposable materials used in the decontamination process must be disposed of as hazardous waste.

The Aftermath: Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent residual contamination and ensure environmental responsibility.

Decontamination Procedures
  • Surfaces and Equipment: Clean all contaminated surfaces and equipment with a detergent solution, followed by a rinse with a suitable solvent.[8] For highly toxic materials, use a solvent in which the compound is soluble, avoiding those that enhance skin absorption (e.g., DMSO).[8]

  • Glassware: Triple-rinse all contaminated glassware with a suitable solvent. The rinsate must be collected as hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][9]

In Case of Emergency: Be Prepared

  • Spill:

    • Small Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the area.

    • Large Spill: Evacuate the immediate area. Alert your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is not merely a matter of following procedures; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct PPE, adhering to safe operational and disposal plans, and being prepared for emergencies, you build a self-validating system of protection. This commitment to safety not only safeguards your well-being but also upholds the integrity and progress of your vital research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.